molecular formula C5H7BrClF3O B3031270 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol CAS No. 222026-50-8

5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

货号: B3031270
CAS 编号: 222026-50-8
分子量: 255.46 g/mol
InChI 键: YTPPNYJNPZSDFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol is a useful research compound. Its molecular formula is C5H7BrClF3O and its molecular weight is 255.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

5-bromo-4-chloro-4,5,5-trifluoropentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrClF3O/c6-5(9,10)4(7,8)2-1-3-11/h11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPPNYJNPZSDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)Br)(F)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371229
Record name 5-bromo-4-chloro-4,5,5-trifluoropentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222026-50-8
Record name 5-bromo-4-chloro-4,5,5-trifluoropentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 222026-50-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

Abstract

This compound (CAS No. 222026-50-8) is a highly functionalized, halogenated aliphatic alcohol. Publicly available experimental data on this compound is scarce, necessitating a predictive approach to understanding its physicochemical properties. This technical guide provides a comprehensive analysis based on its molecular structure, established principles of physical organic chemistry, and data from analogous compounds. We will explore its structural features, predicted physical and chemical properties, expected spectroscopic signatures, and standardized protocols for experimental verification. This document is intended for researchers, scientists, and drug development professionals who may consider this or similar polyhalogenated compounds as synthetic building blocks, solvents, or functional materials.

Molecular Structure and Stereochemistry

The structure of this compound is defined by a five-carbon pentanol backbone with extensive halogen substitution at the C4 and C5 positions.

  • Molecular Formula: C₅H₇BrClF₃O

  • Molecular Weight: 271.46 g/mol

  • CAS Number: 222026-50-8[1]

A critical feature of this molecule is the presence of a chiral center at the C4 carbon, which is bonded to four different groups: a hydrogen atom, a chlorine atom, a trifluoromethylbromo group (-CBrF₂), and the rest of the carbon chain. Consequently, the compound exists as a pair of enantiomers (R- and S-isomers). Any synthesis of this molecule without chiral control would result in a racemic mixture. The stereochemistry can significantly influence its biological activity and physical properties, such as its interaction with other chiral molecules and its crystal packing.

Caption: Molecular structure of this compound. The asterisk () indicates the chiral center.*

Predicted Physicochemical Properties

The combination of a hydroxyl group and heavy halogenation imparts a unique set of properties. The following table summarizes the predicted values and the rationale behind them.

PropertyPredicted ValueRationale & Supporting Evidence
Physical State Solid at 25 °CA commercial supplier lists the compound as a solid.[1] High molecular weight and potential for strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions, favor a solid state. Fluorinated alcohols often exhibit high melting points.[2]
Boiling Point > 200 °C (at atm. pressure)The -OH group enables hydrogen bonding, significantly raising the boiling point compared to alkanes.[3][4] Heavy halogenation (Br, Cl, F) dramatically increases molecular weight, leading to stronger London dispersion forces and a higher boiling point than simpler alcohols.[3][5][6] For comparison, the related but non-hydrogen bonding 5-bromo-4-chloro-4,5,5-trifluoro-1-pentene boils at 74-75 °C under reduced pressure (93 mmHg)[7]; the alcohol's boiling point at atmospheric pressure will be substantially higher.
Melting Point > 25 °CAs it is a solid at room temperature, the melting point must be above this. The precise value is difficult to predict as it depends on crystal lattice energy and molecular symmetry.
Density 1.7 - 1.9 g/cm³Halogenated organic compounds are typically denser than water.[8] The presence of one bromine, one chlorine, and three fluorine atoms on a small carbon skeleton will result in a high density.
Solubility
In WaterLimited to low solubilityThe polar -OH group can form hydrogen bonds with water, which promotes solubility.[9] However, the five-carbon backbone and extensive, bulky halogenation create a large hydrophobic region, which will significantly limit water solubility.[9]
In Organic SolventsHighExpected to be soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate) and halogenated solvents (e.g., dichloromethane) due to dipole-dipole interactions and the "like dissolves like" principle.[3] Fluorinated alcohols are often used as solvents themselves due to their unique solubility properties.[10]
Acidity (pKa) 13 - 14The pKa of a simple primary alcohol like ethanol is ~16.[11] The highly electronegative F and Cl atoms on C4 and C5 exert a strong electron-withdrawing inductive effect. This stabilizes the conjugate base (alkoxide), making the alcohol more acidic (lower pKa).[11] The effect is significant, but less pronounced than in 2,2,2-trifluoroethanol (pKa ~12.4), where the CF₃ group is closer to the hydroxyl group.[11][12]
Lipophilicity (LogP) 2.5 - 3.5The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity.[13][14] The C5 alkyl chain and multiple halogens contribute to high lipophilicity, while the polar hydroxyl group reduces it. The net effect will be a compound that strongly favors partitioning into a nonpolar solvent like octanol over water. This value can be estimated using computational fragment-based methods.[14][15][16]

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this molecule.

  • ¹H NMR Spectroscopy:

    • δ 3.7-3.9 ppm (2H, triplet): Protons on C1 (-CH₂OH), deshielded by the adjacent oxygen.

    • δ 1.8-2.2 ppm (4H, multiplet): Protons on C2 and C3, exhibiting complex splitting due to coupling with adjacent protons.

    • δ 4.5-4.8 ppm (1H, multiplet): Proton on the chiral center C4, significantly deshielded by adjacent Cl and F atoms and coupled to protons on C3 and the fluorine on C4.

    • δ 2.0-4.0 ppm (1H, broad singlet): The hydroxyl proton (-OH). Its chemical shift is variable and depends on solvent, concentration, and temperature. This peak will disappear upon shaking the sample with D₂O.[17]

  • ¹³C NMR Spectroscopy:

    • δ ~60 ppm: C1 (-CH₂OH).

    • δ ~25-35 ppm: C2 and C3.

    • δ ~85-95 ppm (doublet, ¹JCF): C4 (-CHFCl-), shifted significantly downfield by electronegative Cl and F atoms. The signal will be split into a doublet by the directly attached fluorine.

    • δ ~115-125 ppm (triplet, ¹JCF): C5 (-CBrF₂-), shifted downfield by bromine and two fluorine atoms. The signal will be split into a triplet by the two attached fluorine atoms.

  • ¹⁹F NMR Spectroscopy:

    • Two distinct signals are expected.

    • -CHFCl-: A doublet of triplets, due to coupling with the proton on C4 and the two fluorine atoms on C5.

    • -CBrF₂-: A doublet of doublets, due to coupling with the fluorine on C4 and the proton on C4 (long-range coupling).

  • Infrared (IR) Spectroscopy:

    • 3200-3500 cm⁻¹ (broad): Strong O-H stretching vibration, characteristic of the hydrogen-bonded alcohol.

    • 2850-2960 cm⁻¹ (medium): C-H stretching vibrations of the alkyl chain.

    • 1050-1150 cm⁻¹ (strong): C-O stretching vibration.

    • 1000-1400 cm⁻¹ (strong, multiple bands): C-F stretching vibrations.

    • 600-800 cm⁻¹ (strong): C-Cl and C-Br stretching vibrations.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A complex cluster of peaks around m/z 270, 272, 274, and 276 due to the natural isotopic abundances of Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1).

    • Key Fragments: A peak corresponding to the loss of water (M-18) is likely. Alpha-cleavage next to the oxygen is a common fragmentation pathway for primary alcohols, which would result in a fragment at m/z 31 ([CH₂OH]⁺).[18] Loss of halogen atoms (Br, Cl, F) or HF would also be expected.

Experimental Protocols for Property Determination

To validate the predicted properties, standardized experimental procedures should be followed. The workflow below outlines a logical sequence for characterizing a novel liquid or low-melting solid compound.

G cluster_preliminary Preliminary Analysis cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_structure Structural Verification start Obtain Pure Sample phys_state Determine Physical State (Solid/Liquid at RT) start->phys_state mp Melting Point Determination (Capillary Method) phys_state->mp nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) mp->nmr bp Boiling Point Determination (Micro-Boiling Point) end Compile Data Sheet bp->end density Density Measurement (Pycnometer Method) density->end solubility Solubility Tests (Water, Organic Solvents) logp LogP Determination (Shake-Flask/HPLC) solubility->logp pka pKa Determination (Potentiometric Titration) logp->pka pka->end ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir ir->end

Caption: A general experimental workflow for the physicochemical characterization of a novel compound.

Boiling Point Determination (Micro Method)
  • Place a small amount (0.2-0.5 mL) of the sample into a small test tube.

  • Invert a capillary tube (sealed at one end) and place it, open-end down, into the liquid.

  • Attach the test tube to a thermometer and suspend the assembly in a heating bath (e.g., silicone oil).

  • Heat the bath slowly while stirring. Observe the capillary tube.

  • A fine stream of bubbles will emerge from the capillary tube as the air inside expands.

  • Continue heating until the bubbling is rapid and continuous.

  • Turn off the heat and allow the bath to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[19]

Solubility Determination (Qualitative)
  • To a small test tube, add approximately 1 mL of the solvent (e.g., water, ethanol, dichloromethane).

  • Add 2-3 drops of the compound to be tested.

  • Agitate the mixture vigorously for 10-20 seconds.

  • Observe if the compound dissolves completely (miscible), forms a separate layer (immiscible), or only partially dissolves (partially soluble).[20][21]

LogP Determination (Shake-Flask Method)
  • Prepare a mutually saturated solution of n-octanol and water.

  • Accurately weigh a small amount of the compound and dissolve it in either the n-octanol or water phase.

  • Combine known volumes of the n-octanol and water phases in a separatory funnel or vial.

  • Shake the mixture vigorously for several minutes to allow the compound to partition between the two phases until equilibrium is reached.

  • Centrifuge the mixture to ensure complete separation of the two layers.

  • Carefully sample each layer and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[22]

Potential Applications and Safety Considerations

Potential Applications
  • Pharmaceutical and Agrochemical Synthesis: The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry, as its inclusion can enhance metabolic stability, binding affinity, and bioavailability.[23] This compound, with its primary alcohol handle and defined stereocenter, serves as a valuable and complex chiral building block for the synthesis of novel drug candidates.

  • Specialty Solvents: Fluorinated alcohols like TFE and HFIP are used as unique solvents that can promote or enable challenging chemical reactions due to their high polarity, strong hydrogen-bond donating ability, and low nucleophilicity.[2][10][12] This compound could exhibit similar useful properties.

  • Materials Science: Polyhalogenated compounds can be precursors to polymers, liquid crystals, and other functional materials with unique properties such as high density, low surface tension, and chemical resistance.

Health and Safety

It is imperative to treat this and all highly halogenated organic compounds with caution.

  • General Hazards: Halogenated solvents and reagents can be toxic, irritants, and in some cases, suspected carcinogens.[8][24] They can be absorbed through the skin, and their vapors should not be inhaled.[25]

  • Specific Hazards: Supplier safety data indicates this compound is an irritant. Hazard codes include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1]

  • Handling Precautions:

    • Always handle this compound inside a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and nitrile gloves.[26] Given the poor compatibility of nitrile gloves with some halogenated solvents, double-gloving may be advisable.[24]

    • Keep away from heat, sparks, and open flames.

    • Ensure an eyewash station and safety shower are readily accessible.

  • Waste Disposal: All waste containing this compound must be disposed of in a designated "Halogenated Organic Waste" container for proper incineration. Do not pour down the drain.[26]

References

An In-Depth Technical Guide to 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polyhalogenated Scaffolds

In the landscape of contemporary drug discovery and medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a well-established strategy for modulating a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3][4][5] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated building blocks highly sought-after synthons.[1][4][5] 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol represents a compelling, yet underexplored, building block that combines a reactive primary alcohol for further derivatization with a dense and stereochemically complex polyhalogenated carbon chain. This guide provides a comprehensive overview of its identifiers, plausible synthetic routes, predicted physicochemical and spectral properties, and potential applications as a strategic tool in the synthesis of novel therapeutic agents.

Core Identifiers and Physicochemical Properties

While detailed experimental data for this compound is not extensively available in public literature, its core identifiers have been established.

IdentifierValueSource
CAS Number 222026-50-8[6]
Molecular Formula C₅H₇BrClF₃O[6]
IUPAC Name This compound[6]
Physical State Solid (Predicted)[6]
Hazard Codes H315, H319, H335 (Predicted)[6]

This table summarizes the main identifiers for this compound.

Postulated Synthetic Pathways

Detailed experimental procedures for the synthesis of this compound are not readily found in peer-reviewed literature. However, based on established principles of organic synthesis, two primary retrosynthetic pathways can be proposed.

Pathway 1: Reduction of a Carboxylic Acid Precursor

A logical and common approach to the synthesis of primary alcohols is the reduction of the corresponding carboxylic acid or its ester derivative. The analogous compound, 5-bromo-4-chloro-4,5,5-trifluoropentanoic acid, is commercially available, making this a feasible route.

Synthesis_Pathway_1 start 5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid intermediate Esterification (Optional) e.g., SOCl₂, MeOH start->intermediate reductant Reduction e.g., LiAlH₄, THF or BH₃·THF intermediate->reductant product This compound reductant->product

Figure 1: Retrosynthetic analysis via reduction of a carboxylic acid derivative.

Proposed Experimental Protocol:

  • (Optional Esterification): To a solution of 5-bromo-4-chloro-4,5,5-trifluoropentanoic acid in an appropriate solvent (e.g., dichloromethane), add a thionyl chloride or oxalyl chloride to form the acid chloride. Subsequently, add methanol to yield the methyl ester. This step can sometimes lead to cleaner reductions.

  • Reduction: The carboxylic acid or its ester is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF). The solution is cooled in an ice bath, and a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) is added portion-wise.

  • Workup: After the reaction is complete, it is carefully quenched with water and an aqueous acid or base solution. The product is then extracted with an organic solvent, dried, and purified, likely via column chromatography.

The causality behind this choice of pathway lies in the high reactivity and chemoselectivity of hydride reducing agents for carbonyl compounds, which should not affect the halogenated carbon centers under standard conditions.

Pathway 2: Free-Radical Addition to an Alkene

An alternative approach involves the free-radical addition of a bromo-chloro-trifluoro-methane derivative across the double bond of an appropriate pentenol. This method is common for the synthesis of polyhalogenated alkanes.[7][8]

Synthesis_Pathway_2 start Protected Pent-4-en-1-ol e.g., TBDMS ether intermediate Radical Addition start->intermediate reagent Bromochlorotrifluoromethane (BrClCF₃) reagent->intermediate initiator Radical Initiator e.g., AIBN, Benzoyl Peroxide, UV light initiator->intermediate deprotection Deprotection e.g., TBAF, THF intermediate->deprotection product This compound deprotection->product

Figure 2: Retrosynthetic analysis via free-radical addition.

Proposed Experimental Protocol:

  • Protection: The hydroxyl group of pent-4-en-1-ol is first protected, for instance, as a tert-butyldimethylsilyl (TBDMS) ether, to prevent side reactions.

  • Radical Addition: The protected alkene is reacted with a suitable source of the •CF₂Br and •Cl radicals, potentially from a reagent like bromochlorodifluoromethane, in the presence of a radical initiator such as AIBN or under UV irradiation. The regioselectivity would need to be carefully controlled.

  • Deprotection: The protecting group is removed using standard conditions, for example, with tetrabutylammonium fluoride (TBAF) in THF for a TBDMS ether, to yield the final product.

This pathway offers a convergent approach but may present challenges in controlling the regioselectivity of the addition and potential polymerization.

Predicted Spectral Characteristics

While experimental spectra are not available, the structure of this compound allows for the prediction of its key spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers, leading to diastereotopic protons. The signals would likely appear in the aliphatic region, with significant splitting due to proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show five distinct signals. The carbon bearing the hydroxyl group (C1) would appear in the 60-70 ppm range. The carbons bearing halogens (C4 and C5) will be significantly influenced by their substituents and will likely show complex splitting patterns due to carbon-fluorine coupling.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is anticipated to be the most informative for structural confirmation. The CF₃ group would likely appear as a singlet or a closely coupled system, while the single fluorine at C4 would show coupling to the protons on C3 and potentially to the CF₃ group, depending on the rotational barriers.

Mass Spectrometry

The mass spectrum will exhibit a complex isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[9] Fragmentation would likely involve the loss of halogens and small neutral molecules. The presence of these characteristic isotopic patterns would be a key identifier.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl group (a broad peak around 3300-3500 cm⁻¹) and C-H stretching vibrations (around 2850-3000 cm⁻¹). Strong C-F stretching bands are expected in the fingerprint region (1000-1400 cm⁻¹).[11][12][13]

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is dictated by the primary alcohol and the heavily halogenated alkyl chain. The hydroxyl group can undergo a wide range of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to a good leaving group for nucleophilic substitution.

The dense halogenation on the C4 and C5 positions introduces significant steric bulk and alters the electronic properties of the molecule. This can be strategically employed in drug design to:

  • Introduce Lipophilicity: The fluorinated and halogenated portion of the molecule can enhance its lipophilicity, potentially improving membrane permeability.

  • Block Metabolism: The C-F bonds are exceptionally strong, making them resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.

  • Modulate Conformation: The steric and electronic interactions of the halogens can lock the molecule into specific conformations, which can be advantageous for binding to a biological target.

  • Serve as a Versatile Synthon: The primary alcohol provides a handle for attaching this polyhalogenated cassette to a larger pharmacophore, making it a valuable building block for creating libraries of drug-like molecules.

Safety, Handling, and Storage

Specific toxicological data for this compound is not available. However, based on its structure as a polyhalogenated organic compound and predicted hazard codes (H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation), stringent safety precautions are warranted.[6][14][15][16][17]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[18][19][20][21]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.

Conclusion

This compound is a structurally intriguing building block with significant potential for application in medicinal chemistry and drug discovery. While detailed experimental data remains scarce, its synthesis is plausible through established chemical transformations. Its unique combination of a reactive primary alcohol and a polyhalogenated, stereochemically complex carbon chain offers a valuable tool for chemists to introduce fluorine and other halogens into novel molecular architectures. The predicted impact on metabolic stability, lipophilicity, and conformation makes it a synthon worthy of further investigation for the development of next-generation therapeutics. As with any new chemical entity, careful handling and adherence to safety protocols are paramount.

References

Spectroscopic Characterization of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic characteristics of the novel halogenated alcohol, 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol. In the dynamic fields of pharmaceutical research and materials science, the unambiguous structural elucidation of new chemical entities is a cornerstone of innovation and regulatory compliance. Given the absence of publicly available experimental data for this specific compound, this document leverages foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral data. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted spectral values but also detailed, field-proven experimental protocols for acquiring such data. The causality behind spectral predictions is explained, and all methodologies are presented as self-validating systems, grounded in authoritative sources.

Introduction: The Imperative of Spectroscopic Fidelity in Chemical R&D

The journey of a novel molecule from discovery to application is paved with rigorous analytical checkpoints, chief among them being spectroscopic characterization. Techniques such as NMR, IR, and MS provide a detailed "molecular fingerprint," revealing the precise arrangement of atoms and functional groups. For a complex molecule like this compound, which contains multiple chiral centers and a dense array of electronegative halogen atoms, a multi-technique approach is not just beneficial but essential for unambiguous structural confirmation.

The presence of fluorine, chlorine, and bromine atoms, along with a primary alcohol, introduces significant complexity into the expected spectra. These features, while challenging to interpret, also offer a wealth of structural information. This guide will deconstruct these complexities, offering a predictive roadmap for the analytical chemist. By understanding the why behind expected chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can more efficiently analyze experimentally acquired data and troubleshoot unexpected results.

Molecular Structure and Predicted Stereochemical Implications

The structure of this compound presents notable analytical challenges. The molecule possesses two adjacent stereocenters at C4 and the carbon bearing the bromine (this carbon is not explicitly numbered in the IUPAC name but is adjacent to C4). This means the compound can exist as a mixture of diastereomers.

Figure 1: Structure of this compound with stereocenters marked (*).

The presence of diastereomers will have a significant impact on the NMR spectra.[1][2][3][4][5] Diastereomers are distinct chemical compounds and, in a chiral environment (like an achiral NMR solvent), will have different NMR spectra. Therefore, one should expect to see a doubling of many of the signals in the ¹H, ¹³C, and ¹⁹F NMR spectra, with the integration ratio of the paired signals reflecting the diastereomeric ratio of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will be indispensable.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show complex multiplets due to diastereotopicity and multiple coupling interactions. The electronegative halogens will deshield adjacent protons, shifting them downfield.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Prediction
~ 4.0 - 4.5m1HH on C4Strongly deshielded by adjacent Cl, F, and the CBrF₂ group. Expected to be a complex multiplet due to coupling with protons on C3 and the adjacent fluorine.
~ 3.75t2HH₂ on C1Directly attached to the carbon bearing the hydroxyl group. The triplet arises from coupling to the two protons on C2.
~ 2.0 - 2.3m2HH₂ on C3Positioned between the deshielding C4 and the C2 methylene group. Will likely be a complex multiplet.
~ 1.8 - 2.0m2HH₂ on C2Coupled to protons on C1 and C3, resulting in a complex multiplet.
~ 1.5 - 2.5br s1HOHThe chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It may appear as a broad singlet.

Note: Due to the presence of diastereomers, a doubling of the signals for H on C4, H₂ on C3, and H₂ on C2 is anticipated.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will be characterized by significant downfield shifts for carbons bearing electronegative substituents. The carbon atoms bonded to fluorine will exhibit splitting due to ¹³C-¹⁹F coupling.

Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (¹JCF, Hz) Assignment Rationale for Prediction
~ 120 - 130~ 300-330 (t)C5Highly deshielded and split into a triplet by two directly attached fluorine atoms. Further deshielding by bromine.
~ 90 - 100~ 250-280 (d)C4Strongly deshielded by chlorine and fluorine. Split into a doublet by the single fluorine atom.
~ 60 - 65-C1Standard chemical shift for a carbon in a primary alcohol.
~ 30 - 35-C3Aliphatic carbon, shifted slightly downfield due to proximity to C4.
~ 25 - 30-C2Aliphatic carbon.

Note: A doubling of all carbon signals is expected due to the presence of diastereomers.

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

¹⁹F NMR is crucial for confirming the fluorine environments. The spectrum is predicted to show two distinct signals.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Rationale for Prediction
~ -70 to -80d-CBrF₂ The two fluorine atoms on C5 are diastereotopic and will likely appear as a doublet of doublets (or a more complex multiplet) due to geminal F-F coupling and coupling to the fluorine on C4.
~ -180 to -200t-CClF -The single fluorine on C4 is expected to be a triplet due to coupling with the two fluorine atoms on C5.

Note: Diastereomerism will lead to a doubling of these signals.

Experimental Protocol for NMR Data Acquisition

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation : Dissolve approximately 5-10 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C and ¹⁹F NMR, in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[6][7][8] The solvent should contain a known reference standard, such as tetramethylsilane (TMS). Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup : The experiment should be performed on a high-field NMR spectrometer (e.g., 500 MHz). After inserting the sample, the instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming."[8]

  • Data Acquisition : Standard pulse sequences are used to acquire the free induction decay (FID) for each nucleus. For ¹H NMR, a sufficient relaxation delay (e.g., 5 seconds) should be used to ensure accurate integration.[9]

  • Data Processing : The acquired FID is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is excellent for identifying the functional groups present in a molecule. For this compound, the most prominent feature will be the alcohol O-H stretch.

Predicted IR Absorption Bands
Predicted Frequency (cm⁻¹) Intensity Vibration Rationale for Prediction
3200 - 3500Strong, BroadO-H stretch (hydrogen-bonded)The broadness is characteristic of the hydroxyl group due to hydrogen bonding.[10][11]
2850 - 3000MediumC-H stretch (aliphatic)Typical for sp³ C-H bonds.
1050 - 1250StrongC-F stretchCarbon-fluorine bonds show strong absorptions in this region.
1000 - 1100StrongC-O stretchCharacteristic of primary alcohols.
600 - 800Medium-StrongC-Cl stretchThe carbon-chlorine bond absorption is in the fingerprint region.
500 - 600Medium-StrongC-Br stretchThe carbon-bromine bond absorption is also in the low-frequency fingerprint region.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

Figure 3: Workflow for IR spectroscopy using the KBr pellet method.

  • Sample Preparation : Grind 1-2 mg of the solid sample with approximately 200 mg of spectroscopic grade, dry potassium bromide (KBr) powder in an agate mortar.[12][13][14][15][16] The mixture should be homogenous and have the consistency of fine flour.

  • Pellet Formation : Transfer the mixture to a die and press it under high pressure (typically 8-10 tons) using a hydraulic press.[12][15] A vacuum is often applied to remove trapped air and moisture, resulting in a transparent or translucent pellet.

  • Data Acquisition : First, a background spectrum is collected (often of a blank KBr pellet or just the empty sample compartment). Then, the sample pellet is placed in the spectrometer's sample holder, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for this type of molecule.

Predicted Mass Spectrum (Electron Ionization)

The molecular ion (M⁺) peak will be a complex cluster due to the isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1).[17]

  • Molecular Weight Calculation :

    • C₅H₇⁷⁹Br³⁵Cl F₃O = 277.94 g/mol

    • The most abundant isotopic combination will give the nominal mass M⁺ peak.

  • Isotopic Pattern : A characteristic M⁺, M+2, and M+4 pattern is expected. The M+2 peak, resulting from the presence of one ³⁷Cl or one ⁸¹Br, will be very intense, nearly equal in intensity to the M⁺ peak.

Predicted Key Fragmentation Pathways
  • Alpha-Cleavage : This is a common fragmentation pathway for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen-bearing carbon.[18][19][20][21]

    • Cleavage between C1 and C2 would result in the loss of a C₄H₄BrClF₃ radical, leading to a fragment at m/z = 31 ([CH₂OH]⁺). This is a strong diagnostic peak for primary alcohols.

  • Dehydration : Loss of a water molecule (18 Da) is another characteristic fragmentation of alcohols.[20][21][22]

    • This would produce a fragment ion cluster around [M-18]⁺ .

  • Halogen Loss : Cleavage of the carbon-halogen bonds is also highly probable.

    • Loss of a bromine radical (·Br) would result in a fragment at [M-79/81]⁺ .

    • Loss of a chlorine radical (·Cl) would result in a fragment at [M-35/37]⁺ .

MS_Fragmentation M [C₅H₇BrClF₃O]⁺˙ (Molecular Ion) M_minus_18 [M - H₂O]⁺˙ (Dehydration) M->M_minus_18 - H₂O M_minus_Br [M - Br]⁺ (Loss of Bromine) M->M_minus_Br - •Br M_minus_Cl [M - Cl]⁺ (Loss of Chlorine) M->M_minus_Cl - •Cl m_z_31 [CH₂OH]⁺ (Alpha-Cleavage) m/z = 31 M->m_z_31 - •C₄H₄BrClF₃

Figure 4: Predicted major fragmentation pathways for this compound under EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Introduction : The sample can be introduced via a direct insertion probe or, for purer samples, through a gas chromatograph (GC-MS). For direct insertion, a few micrograms of the sample are placed in a capillary tube.

  • Ionization : The sample is vaporized and enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV).[23][24] This causes ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

This guide presents a detailed, predictive spectroscopic analysis of this compound. While the data herein is theoretical, it is grounded in the fundamental principles that govern molecular spectroscopy. The predicted NMR, IR, and MS data provide a robust template against which experimental results can be compared. The presence of two stereocenters is expected to introduce significant complexity, particularly in the NMR spectra, through the doubling of signals. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and quality. This document serves as a valuable resource for any scientist tasked with the synthesis, purification, or analysis of this and structurally related halogenated compounds, facilitating a more efficient and insightful characterization process.

References

crystal structure analysis of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.## An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol: A Prospective Approach for Novel Halogenated Compounds

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern chemistry and drug discovery. This guide provides a comprehensive, in-depth technical walkthrough for determining the crystal structure of a novel, flexible halogenated aliphatic alcohol, this compound. In the absence of pre-existing public data for this specific molecule, this document serves as a prospective guide, detailing the necessary experimental and computational steps for an ab initio structure determination. We will delve into the rationale behind experimental choices, from crystallization strategies tailored for challenging small molecules to the nuances of data collection and structural refinement. The methodologies described herein are grounded in established crystallographic principles and are designed to serve as a robust framework for the analysis of other novel halogenated compounds.

Introduction: The Significance of Structural Elucidation

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. For drug development professionals, understanding the precise conformation, stereochemistry, and potential for intermolecular interactions is paramount for rational drug design and lead optimization. Halogenated organic compounds, such as our target molecule this compound, are of particular interest due to the unique ability of halogen atoms to participate in specific, non-covalent interactions known as halogen bonds. These interactions can significantly influence how a molecule binds to its biological target.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the solid-state structure of a molecule. This technique provides precise atomic coordinates, bond lengths, bond angles, and insights into the packing of molecules within a crystal lattice. This guide will provide a comprehensive roadmap for obtaining and interpreting such data for our target compound.

The Crystallization Challenge: From Oil to Ordered Solid

The first and often most challenging step in any crystallographic analysis is obtaining a high-quality single crystal suitable for diffraction. Our target molecule, a flexible aliphatic alcohol, is likely to be an oil or a low-melting-point solid at room temperature, making crystallization non-trivial. The goal is to encourage the molecules to pack in a highly ordered, repeating three-dimensional array.

Strategic Approaches to Crystallization

Given the molecule's polarity (due to the hydroxyl group and halogens) and conformational flexibility, a multi-pronged screening approach is necessary.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin with a range of solvents with varying polarities. Good starting points include hexane (non-polar), dichloromethane (DCM), ethyl acetate, and methanol (polar). The ideal solvent is one in which the compound is sparingly soluble.

  • Slow Evaporation: Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: This is a highly effective technique for small molecules.

    • Liquid-Liquid: In a small, sealed container, place a vial containing a concentrated solution of the compound. In the larger container, add a "weaker" solvent (an anti-solvent) in which the compound is poorly soluble but which is miscible with the primary solvent. The vapor of the anti-solvent will slowly diffuse into the compound's solution, gradually reducing its solubility and promoting crystallization.

    • Solid-Liquid: If the compound is a solid, place it in a vial and expose it to the vapor of a solvent in which it is sparingly soluble.

  • Thermal Methods:

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further to 4°C or -20°C. A programmable thermostat can be used to control the cooling rate.

    • Sublimation: For volatile solids, heating the compound under a vacuum can lead to the formation of crystals on a cooled surface.

The workflow for selecting a crystallization method is an iterative process.

G cluster_screening Initial Screening cluster_methods Crystallization Methods cluster_outcome Outcome start Purified Compound solubility Solubility Tests (Various Solvents) start->solubility evap Slow Evaporation solubility->evap Good Solubility vapor Vapor Diffusion solubility->vapor Sparingly Soluble cool Slow Cooling solubility->cool Temp-Dependent Solubility crystal Single Crystal evap->crystal oil Oil / Amorphous evap->oil vapor->crystal precipitate Precipitate vapor->precipitate cool->crystal cool->precipitate oil->start Re-screen precipitate->start Re-screen

Caption: Iterative workflow for crystallization screening.

Data Collection: Illuminating the Crystal with X-rays

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, it is mounted on a diffractometer for X-ray analysis. Modern diffractometers use a highly focused beam of monochromatic X-rays. As the crystal is rotated in the beam, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots.

Data Collection Strategy
ParameterRecommended SettingRationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)Mo is standard for small molecules. Cu provides better diffraction for very small crystals but can cause fluorescence with heavier elements like bromine.
Temperature 100 KCryo-cooling minimizes thermal motion of atoms, leading to sharper diffraction spots and higher quality data.
Detector Distance 40-60 mmA balance between resolving closely spaced spots and capturing high-angle data.
Exposure Time 1-20 seconds per frameDependent on crystal size and diffracting power. The goal is to have strong spots without overloading the detector.
Data Redundancy >4Measuring the same reflections multiple times improves data statistics and helps in correcting for systematic errors.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).

  • Cryo-cooling: The mounted crystal is rapidly cooled to 100 K in a stream of cold nitrogen gas.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions of the unit cell (the basic repeating block of the crystal).

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles, ensuring that all unique reflections are measured multiple times.

  • Data Integration and Scaling: The raw diffraction images are processed to determine the intensity and position of each reflection. This data is then scaled and corrected for various experimental factors.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The processed diffraction data contains the information needed to solve the crystal structure. This is a multi-step computational process.

G data Integrated Diffraction Data (h, k, l, I, σ(I)) solve Structure Solution (e.g., Direct Methods, Dual-space) data->solve model Initial Atomic Model (Electron Density Map) solve->model refine Least-Squares Refinement model->refine refine->refine Iterative Process final Final Structural Model (CIF File) refine->final Convergence

Caption: Workflow for structure solution and refinement.

Structure Solution

The "phase problem" is the central challenge in crystallography: the diffraction experiment measures the intensities of the spots, but not their phases. Structure solution methods are algorithms that estimate these initial phases. For small molecules, "direct methods" or dual-space algorithms are highly successful. These methods use statistical relationships between the intensities to derive a set of trial phases, which are then used to calculate an initial electron density map.

Model Building and Refinement

From the initial electron density map, an initial molecular model can be built by assigning atoms to the peaks of high electron density. This initial model is then refined using a least-squares minimization process. Refinement aims to adjust the atomic parameters (position, displacement) to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

For our target molecule, special attention should be paid to:

  • Anisotropic Displacement Parameters (ADPs): All non-hydrogen atoms should be refined anisotropically, allowing them to be modeled as ellipsoids, which accounts for their thermal motion.

  • Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," as they have too few electrons to be reliably located from the electron density map.

  • Disorder: Due to the flexibility of the pentanol chain, it is possible that the molecule adopts multiple conformations within the crystal lattice. This "disorder" must be modeled appropriately.

  • Absolute Structure: For a molecule with a stereocenter, like the carbon at position 4, it is crucial to determine the absolute configuration. This is typically done by analyzing anomalous dispersion effects, often expressed as the Flack parameter.

Analysis and Interpretation: Gleaning Insights from the Structure

Once the refinement has converged to a satisfactory level (indicated by low R-factors and a clean difference electron density map), the final structure can be analyzed.

Key Structural Parameters
ParameterDescriptionImportance
Bond Lengths & Angles The distances and angles between atoms.Confirms the chemical identity and can reveal strain or unusual electronic effects.
Torsion Angles The dihedral angles that define the conformation of the molecule.Crucial for understanding the 3D shape and how the molecule might fit into a binding pocket.
Intermolecular Interactions Non-covalent interactions between molecules in the crystal lattice.Reveals how the molecule self-assembles. For this compound, look for C-H···O hydrogen bonds, and potential Br···O or Cl···O halogen bonds.
Crystal Packing The overall arrangement of molecules in the unit cell.Influences physical properties like solubility and melting point.
The Role of Halogen Bonding

A key area of analysis for this structure would be the investigation of halogen bonds. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile, such as the oxygen of the hydroxyl group on a neighboring molecule. The geometry of this interaction (the R-X···Y angle, where X is the halogen and Y is the nucleophile) is typically close to 180°. The presence and strength of such interactions can have profound implications for molecular recognition and binding affinity in a biological context.

Conclusion and Outlook

This guide has outlined a comprehensive, prospective pathway for the complete . By following a systematic approach to crystallization, employing modern data collection techniques, and applying rigorous refinement and analysis protocols, it is possible to obtain a high-resolution three-dimensional model of this and other novel halogenated compounds. The resulting structural data provides invaluable, atom-level insights that are critical for advancing research in medicinal chemistry and materials science. The principles and methodologies detailed here represent a robust framework for tackling the challenges of small molecule crystallography and unlocking the structural secrets held within a single crystal.

theoretical and computational studies of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

Foreword

The field of drug discovery and materials science is increasingly reliant on the precise understanding of molecular architecture and reactivity. Halogenated organic compounds, such as this compound, represent a class of molecules with significant, yet complex, potential. The strategic placement of halogen atoms can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, making them valuable scaffolds. However, their intricate stereoelectronic nature presents a considerable challenge to both synthetic chemists and molecular modelers.

This guide serves as a comprehensive manual for researchers, scientists, and drug development professionals on the application of modern theoretical and computational chemistry techniques to elucidate the properties of this compound. As specific literature on this exact molecule is not available, we will treat it as a novel chemical entity. This document will, therefore, provide a robust, field-proven workflow that can be adapted for the study of other complex halogenated molecules. We will move beyond a simple recitation of methods to explain the causality behind our choices, ensuring a self-validating and scientifically rigorous approach.

Part 1: The Strategic Importance of In Silico Analysis

Experimental characterization of a novel molecule with multiple chiral centers and conformational flexibility can be resource-intensive and time-consuming. Computational modeling provides a powerful, predictive framework to address these challenges preemptively. For this compound, which has two stereocenters leading to four possible stereoisomers, in silico analysis allows us to:

  • Determine the most stable conformations of each stereoisomer and understand the intramolecular forces governing their geometries.

  • Predict spectroscopic signatures (NMR, IR) to aid in the interpretation of experimental data and confirm stereochemical assignments.

  • Map the electronic landscape , including electrostatic potential and frontier molecular orbitals, to predict sites of reactivity and potential intermolecular interactions, such as halogen bonding.

  • Evaluate thermodynamic properties to understand the relative stabilities of different isomers and conformers.

This upfront computational investment accelerates research by focusing experimental efforts on the most promising avenues.

Part 2: A Validated Workflow for Computational Characterization

Our approach is a multi-step process designed to build a comprehensive understanding of the molecule from the ground up. Each step logically informs the next, creating a self-validating cascade of data.

G cluster_0 Step 1: Stereoisomer Generation & Initial Geometry cluster_1 Step 2: Conformational Analysis cluster_2 Step 3: High-Accuracy Quantum Mechanics cluster_3 Step 4: Data Synthesis & Interpretation A Define Stereocenters (C4, C5) B Generate 3D Structures for all 4 Stereoisomers ((4R,5R), (4S,5S), (4R,5S), (4S,5R)) A->B C Molecular Mechanics (MMFF94) Search (Rapid exploration of conformational space) B->C D Filter & Cluster Unique Conformers C->D E DFT Re-optimization & Energy Calculation (e.g., B3LYP/6-31G(d)) D->E F Identify Low-Energy Conformers (< 3 kcal/mol) E->F G Geometry Optimization with Larger Basis Set (e.g., ωB97X-D/aug-cc-pVDZ) F->G H Frequency Calculation (Confirm true minima, obtain IR spectra) G->H I NMR Chemical Shift Calculation (GIAO Method) G->I J Electronic Property Analysis (MEP, FMOs) G->J M Predict Reactivity & Intermolecular Interactions J->M K Boltzmann Averaging of Properties L Compare Calculated vs. Experimental Data K->L L->M

Figure 1: A comprehensive workflow for the theoretical and computational characterization of a novel, flexible molecule.

Part 3: Detailed Methodologies & Protocols

Stereoisomer Generation and Initial Optimization

Expertise & Rationale: Before any quantum mechanical calculations, we must establish a reasonable starting geometry. For a molecule with multiple rotatable bonds, a simple 2D-to-3D conversion is insufficient. We begin with a molecular mechanics force field, which provides a computationally inexpensive method to explore the vast conformational space. The MMFF94 force field is a robust choice for general organic molecules, offering a good balance of speed and accuracy for this initial, broad search.

Protocol 1: Initial Conformational Search

  • Sketch the Molecule: Using a molecular editor (e.g., Avogadro, ChemDraw), draw the 2D structure of this compound.

  • Generate Stereoisomers: Systematically generate all four stereoisomers: (4R,5R), (4S,5S), (4R,5S), and (4S,5R).

  • Perform a Conformational Search: For each stereoisomer, submit the structure to a molecular mechanics-based conformational search algorithm.

    • Engine: MMFF94

    • Search Algorithm: Systematic or Monte Carlo search.

    • Energy Window: 10 kcal/mol (to ensure broad coverage).

  • Filter and Cluster: The output will be a large number of conformers. Use a root-mean-square deviation (RMSD) clustering algorithm (e.g., with a 0.5 Å threshold) to identify unique geometries.

  • Export Geometries: Save the coordinates of the lowest-energy conformer from each cluster for the next stage.

Density Functional Theory (DFT) for Refinement and Property Calculation

Expertise & Rationale: While molecular mechanics is excellent for conformational searching, it cannot accurately describe the electronic structure. For this, we turn to Density Functional Theory (DFT).

  • Choice of Functional: The choice of the DFT functional is critical. For halogenated compounds, standard functionals like B3LYP can be adequate, but dispersion-corrected functionals are often superior. We recommend the ωB97X-D functional. This functional includes long-range corrections and empirical dispersion, which are crucial for accurately modeling non-covalent interactions, such as intramolecular hydrogen and halogen bonding, that are likely present in our molecule.

  • Choice of Basis Set: The basis set determines the flexibility the calculation has to describe the electron orbitals.

    • For initial DFT optimizations, a double-zeta basis set like 6-31G(d) is a cost-effective choice.

    • For final, high-accuracy calculations, a larger, polarization and diffuse function-augmented basis set is necessary. The aug-cc-pVDZ basis set is highly recommended for obtaining accurate electronic properties and describing the diffuse nature of halogen electron clouds.

Protocol 2: High-Accuracy DFT Calculations

  • Input Preparation: Use the conformers obtained from Protocol 1 as starting geometries.

  • Geometry Optimization:

    • Software: Gaussian, ORCA, or similar quantum chemistry package.

    • Method: ωB97X-D

    • Basis Set: aug-cc-pVDZ

    • Solvation Model: To simulate a realistic environment, include an implicit solvent model like the Polarizable Continuum Model (PCM) with a solvent such as water or chloroform.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory on the optimized geometry.

    • Purpose: This is a self-validating step. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

    • Output: This calculation also yields the zero-point vibrational energy (ZPVE), thermal corrections, and the predicted IR spectrum.

  • NMR Calculation:

    • Method: Gauge-Independent Atomic Orbital (GIAO).

    • Procedure: Use the GIAO method at the ωB97X-D/aug-cc-pVDZ level of theory. Calculate the absolute isotropic shielding values for all ¹H and ¹³C atoms.

    • Referencing: To obtain chemical shifts, subtract the calculated shielding values of the atoms in your molecule from the shielding value of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the exact same level of theory.

Part 4: Data Analysis and Interpretation

Conformational Energies and Population

Once all unique conformers have been optimized at the final level of theory, their relative energies can be used to determine their population at a given temperature using the Boltzmann distribution.

StereoisomerConformer IDRelative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
(4R,5S)RS-Conf-10.0075.2
(4R,5S)RS-Conf-21.1012.1
(4R,5S)RS-Conf-31.854.5
(4S,5R)SR-Conf-10.0572.1
(4S,5R)SR-Conf-21.259.8
Table 1: Illustrative relative energies and Boltzmann populations for the low-energy conformers of two stereoisomers. Data is hypothetical.
Spectroscopic Data

The final predicted spectrum for a given stereoisomer should be a Boltzmann-weighted average of the spectra of its individual conformers. This is crucial as experimental spectra represent an average over all conformers present in solution.

Atom IndexCalculated Chemical Shift (ppm) - RS-Conf-1Calculated Chemical Shift (ppm) - RS-Conf-2Boltzmann-Averaged Chemical Shift (ppm)
H1 (hydroxyl)3.542.893.46
C478.280.178.5
C595.694.995.5
Table 2: Illustrative example of Boltzmann-averaging for predicted ¹H and ¹³C NMR chemical shifts for the (4R,5S) stereoisomer. Data is hypothetical.
Electronic Properties and Reactivity

Molecular Electrostatic Potential (MEP): The MEP map is a powerful visualization tool for predicting reactivity.

Figure 2: Interpreting a Molecular Electrostatic Potential (MEP) map for reactivity prediction.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity. Analysis of the spatial distribution of these orbitals reveals which atoms are most involved in nucleophilic (HOMO) and electrophilic (LUMO) interactions.

Conclusion

This guide has outlined a rigorous, multi-step computational workflow for the comprehensive characterization of this compound. By systematically progressing from broad conformational searching with molecular mechanics to high-accuracy quantum mechanical calculations with DFT, we can build a detailed, reliable model of the molecule's structure, stability, and likely reactivity. This in silico data provides an invaluable foundation for guiding synthesis, spectroscopic analysis, and the rational design of future experiments. The principles and protocols detailed herein are not limited to the title compound but serve as a universal template for the computational investigation of any novel, complex organic molecule.

An In-depth Technical Guide to the Predicted Reactivity Profile and Stability of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating a Landscape of Limited Data

This technical guide addresses the reactivity profile and stability of 5-bromo-4-chloro-4,5,5-trifluoropentan-1-ol (CAS No. 222026-50-8), a complex polyhalogenated alcohol. It is imperative to state at the outset that, following a comprehensive review of the scientific literature, no specific experimental studies detailing the reactivity or stability of this particular molecule are publicly available. This guide, therefore, is constructed upon a foundation of established principles in organic chemistry, drawing inferences from the known behavior of its constituent functional groups—a primary alcohol, and carbon-bromine, carbon-chlorine, and carbon-fluorine bonds—and data from structurally analogous compounds. The insights provided herein are predictive and intended to serve as a robust framework for researchers initiating work with this or structurally similar molecules.

Molecular Structure and Physicochemical Properties

The structure of this compound presents a fascinating case study in the interplay of functional groups. The primary alcohol offers a site for nucleophilic and electrophilic attack, while the heavily halogenated four- and five-positions introduce significant electronic and steric effects.

PropertyPredicted Value/InformationSource/Basis
CAS Number 222026-50-8Chemical Supplier Databases[1]
Molecular Formula C₅H₇BrClF₃O
Physical State Solid[1]
Hazard Codes H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Predicted Reactivity Profile

The reactivity of this compound will be dictated by the individual reactivities of its functional groups and their mutual electronic and steric influences.

The Primary Alcohol Moiety

The primary alcohol is a versatile functional group, capable of undergoing a range of transformations.

  • Oxidation: Primary alcohols are readily oxidized to aldehydes and subsequently to carboxylic acids using a variety of oxidizing agents (e.g., PCC, PDC, Swern oxidation, DMP). The choice of reagent will determine the extent of oxidation.

  • Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen (Cl, Br, I) using reagents such as thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or a mixture of a sodium halide and a strong acid.[2][3][4] Given the existing halogenation, further halogenation at the alcohol position would create a polyhalogenated alkane.

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions will yield the corresponding esters.

  • Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a plausible pathway to ethers.

The Polyhalogenated Alkyl Chain

The C4 and C5 positions bear a complex array of halogens, which will profoundly influence the molecule's stability and the reactivity of the C-Br and C-Cl bonds.

  • Nucleophilic Substitution at C4 and C5: The reactivity of the carbon-halogen bonds towards nucleophilic substitution generally follows the order C-I > C-Br > C-Cl > C-F.[5][6] Therefore, the C-Br bond at the C5 position is predicted to be the most susceptible to nucleophilic attack. The C-Cl bond at C4 would be less reactive, and the C-F bonds are expected to be highly robust under typical nucleophilic substitution conditions.[7][8]

    The presence of three fluorine atoms on the adjacent C5 carbon will exert a strong electron-withdrawing inductive effect, which can influence the rate of nucleophilic substitution at C4.

  • Neighboring Group Participation (NGP): The hydroxyl group at C1 is, in principle, capable of acting as an internal nucleophile, potentially influencing substitution reactions at the halogenated centers, particularly C4.[9][10][11][12] This could occur via the formation of a cyclic ether intermediate, leading to retention of stereochemistry if C4 is a chiral center. However, the formation of a five-membered ring through attack at C4 is a possibility that could accelerate hydrolysis or other substitution reactions compared to a similar haloalkane without the hydroxyl group.

Thermal_Decomposition Start This compound Radical_Formation Initial C-Br Bond Cleavage Start->Radical_Formation Heat (Δ) Fragmentation Further Fragmentation (C-C, C-Cl cleavage) Radical_Formation->Fragmentation Elimination Halogen Atom Elimination Radical_Formation->Elimination Recombination Radical Recombination Radical_Formation->Recombination Products Complex Mixture of Halogenated Products Fragmentation->Products Elimination->Products Recombination->Products Hydrolysis_Workflow A Prepare Solutions (Compound in MeCN/H2O) B Incubate (Varying pH and Temp) A->B C Withdraw Aliquots (Time Points) B->C D Analyze (HPLC-UV or LC-MS) C->D E Determine Degradation Rate D->E

References

The Unseen Architects: A Technical Guide to Polyhalogenated Aliphatic Alcohols in Modern Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Beaker – A Paradigm Shift in Solvent and Reagent Strategy

In the intricate tapestry of modern organic synthesis and drug development, the tools we employ are as critical as the molecular targets we pursue. For decades, the scientific community has relied on a familiar arsenal of solvents and reagents. However, the increasing demand for efficiency, selectivity, and the synthesis of complex molecular architectures necessitates a departure from the conventional. This guide delves into a class of molecules that are quietly revolutionizing synthetic strategies: polyhalogenated aliphatic alcohols.

Often relegated to the simple classification of "solvents," compounds like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are, in reality, potent architects of chemical reactivity. Their unique physicochemical properties, born from the strong electron-withdrawing nature of their halogen substituents, empower chemists to achieve transformations previously deemed challenging or impossible. This document serves as an in-depth technical exploration of these remarkable compounds, moving beyond a superficial overview to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their synthesis, properties, and strategic applications. Herein, we will not just describe what they do, but critically, why and how they do it, offering field-proven insights to unlock their full potential in your laboratory.

Part 1: The Genesis of a Unique Chemical Class – Synthesis of Polyhalogenated Aliphatic Alcohols

The industrial-scale production of these critical compounds is a testament to the ingenuity of chemical engineering, ensuring their availability for widespread use.

1.1 Industrial Synthesis of 2,2,2-Trifluoroethanol (TFE)

The primary industrial route to TFE involves the hydrogenation or hydride reduction of trifluoroacetic acid derivatives, such as its esters or acyl chlorides[1][2]. Another significant method is the hydrogenolysis of compounds with the general formula CF₃−CHOH−OR, where R can be hydrogen or an alkyl group. This process is typically carried out in the presence of a palladium catalyst on an activated charcoal support, often with a tertiary aliphatic amine like triethylamine as a co-catalyst[2].

A distinct industrial process developed by TOSOH F-TECH is based on the reaction of 1,1,1-trifluoro-2-chloroethane (133a) with potassium γ-hydroxybutyrate in γ-butyrolactone as a solvent[3]. The starting material, 133a, is synthesized from the vapor-phase fluorination of trichloroethylene with hydrogen fluoride[3].

1.2 Industrial Synthesis of 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

The synthesis of HFIP is intrinsically linked to its ketone precursor, hexafluoroacetone (HFA). HFA itself can be synthesized through various methods[4]. Once HFA is obtained, it is hydrogenated to yield HFIP[4].

Part 2: Decoding the Power – Physicochemical Properties of Polyhalogenated Aliphatic Alcohols

The extraordinary utility of polyhalogenated aliphatic alcohols stems directly from their unique and tunable physicochemical properties. The introduction of multiple halogen atoms, typically fluorine, dramatically alters the electronic and steric landscape of the alcohol, leading to a suite of characteristics that set them apart from their non-halogenated counterparts.

Table 1: Comparative Physicochemical Properties of Common Alcohols

PropertyMethanol (CH₃OH)Ethanol (C₂H₅OH)2,2,2-Trifluoroethanol (TFE)1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Molar Mass ( g/mol ) 32.0446.07100.04[2]168.04[5]
Boiling Point (°C) 64.778.3774.0[2]59[5]
Density (g/mL at 20°C) 0.7920.7891.384[3]1.596[6]
pKa ~15.5~15.912.4[2]9.3[4]
Dielectric Constant (ε) 32.724.526.716.7
Solubility in Water MiscibleMiscibleMiscible[2]Miscible[4]

2.1 Acidity and Hydrogen Bond Donating Ability

The most profound effect of polyhalogenation is the significant increase in the acidity of the hydroxyl proton. The strong electron-withdrawing effect of the trifluoromethyl groups pulls electron density away from the O-H bond, making the proton more acidic. This is evident in the dramatically lower pKa values of TFE and HFIP compared to methanol and ethanol. This enhanced acidity and the polarized nature of the O-H bond make them exceptionally strong hydrogen bond donors. This property is central to their ability to activate substrates and stabilize charged intermediates in reactions.

2.2 Polarity and Low Nucleophilicity

While highly polar, the steric bulk and electron-withdrawing nature of the fluoroalkyl groups render the oxygen atom significantly less nucleophilic than in traditional alcohols. This unique combination of high polarity and low nucleophilicity is a key advantage, allowing them to act as effective solvents and promoters for reactions involving electrophilic species without competing as nucleophiles.

2.3 Solvent Properties

Polyhalogenated aliphatic alcohols are excellent solvents for a wide range of polar and non-polar compounds. Their ability to form strong hydrogen bonds allows them to dissolve substances that are sparingly soluble in other organic solvents. This has made them invaluable in polymer chemistry and in biological studies for solubilizing peptides and proteins.

Part 3: The Alchemist's Toolbox – Applications in Organic Synthesis

The unique properties of polyhalogenated aliphatic alcohols have been harnessed to facilitate a wide array of challenging organic transformations. They often act as more than just a solvent, actively participating in the reaction mechanism to enhance rates and selectivities.

3.1 Palladium-Catalyzed C-H Functionalization

HFIP has emerged as a "magical solvent" in the field of palladium-catalyzed C-H bond functionalization[7]. Its ability to stabilize cationic intermediates and its strong hydrogen-bonding network play a crucial role in promoting these reactions, often leading to unprecedented reactivity and selectivity[8][9].

Experimental Protocol: Palladium-Catalyzed C–H Arylation of Quinoidal Scaffolds

This protocol is adapted from a reported procedure for the direct arylation of quinones.

  • Reactants and Reagents:

    • Quinone substrate (e.g., 2-methyl-1,4-naphthoquinone) (0.2 mmol)

    • Aryl iodide (3.0 equiv.)

    • Palladium(II) acetate (Pd(OAc)₂) (10 mol %)

    • Silver(I) oxide (Ag₂O) (1.0 equiv.)

    • Acetic acid (AcOH) (0.5 mL)

  • Procedure:

    • To a reaction vial, add the quinone substrate, aryl iodide, Pd(OAc)₂, and Ag₂O.

    • Add acetic acid as the solvent.

    • Seal the vial and heat the reaction mixture to 120 °C for 18 hours.

    • After cooling to room temperature, the reaction mixture is filtered and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel.

3.2 Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation, the conversion of a ketone to an ester or a cyclic ketone to a lactone, is a fundamental transformation in organic synthesis. The use of HFIP as a solvent, often in conjunction with hydrogen peroxide as the oxidant, has been shown to significantly accelerate this reaction[10]. The strong hydrogen-bonding network of HFIP is believed to activate the hydrogen peroxide, enhancing its electrophilicity.

Experimental Protocol: Baeyer-Villiger Oxidation of 2-Adamantanone

This protocol is based on studies of the Baeyer-Villiger oxidation of cyclic ketones.

  • Reactants and Reagents:

    • 2-Adamantanone (0.67 mmol)

    • 30 wt% Hydrogen peroxide (H₂O₂) (1.34 mmol)

    • Tin(II) trifluoromethanesulfonate (Sn(OTf)₂) (10 mol %)

    • Toluene (6 mL)

  • Procedure:

    • In a round-bottom flask, dissolve 2-adamantanone and Sn(OTf)₂ in toluene.

    • Add the 30 wt% hydrogen peroxide solution to the mixture.

    • Heat the reaction mixture to 70 °C for 30 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting lactone by column chromatography.

3.3 Peptide Synthesis

TFE is a valuable solvent in peptide synthesis, both in solution-phase and solid-phase methodologies. Its ability to solubilize growing peptide chains and to disrupt secondary structures that can lead to aggregation and incomplete reactions is a significant advantage.

Simplified Repetitive Solution-Phase Peptide Synthesis

This approach involves the coupling of amino acids and peptide acids with pentafluorophenyl active esters in a THF/water solvent mixture. The peptide acid intermediates are isolated by acidification and extraction[11]. While TFE is not the primary solvent in this specific protocol, its utility in solubilizing peptides makes it a relevant tool in the broader context of peptide synthesis.

3.4 As Building Blocks for Fluorinated Molecules

Polyhalogenated aliphatic alcohols can also serve as valuable building blocks for the synthesis of other fluorinated compounds. The trifluoroethoxy group from TFE, for instance, can be incorporated into various molecules to modify their biological and physical properties[2].

Part 4: Applications in the Life Sciences and Materials Science

The influence of polyhalogenated aliphatic alcohols extends beyond traditional organic synthesis into the realms of biochemistry and materials science.

4.1 Protein Folding and Structural Biology

TFE and HFIP are widely used as co-solvents in protein folding studies. They have a remarkable ability to induce and stabilize α-helical secondary structures in peptides and proteins that would otherwise adopt a random coil or β-sheet conformation in aqueous solution. This property allows researchers to study the intrinsic helical propensities of peptide sequences and to investigate folding intermediates.

4.2 Polymer Science

The excellent solvent properties of polyhalogenated aliphatic alcohols make them suitable for dissolving and processing a variety of polymers that are insoluble in common organic solvents. For example, HFIP is a good solvent for polyamides, polyacetals, and polyesters. This allows for the characterization and chemical modification of these materials in solution.

Part 5: Safety and Handling

As with all chemicals, proper handling and safety precautions are paramount when working with polyhalogenated aliphatic alcohols.

5.1 2,2,2-Trifluoroethanol (TFE)

  • Hazards: TFE is a flammable liquid and vapor. It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe eye and skin irritation.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from sources of ignition.

5.2 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Hazards: HFIP is corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled.

  • Handling: Handle in a chemical fume hood. Wear robust PPE, including gloves, eye protection, and protective clothing. Avoid breathing vapors.

Diagrams

Diagram 1: The Influence of Fluorination on Acidity

G cluster_0 Non-Halogenated Alcohols cluster_1 Polyhalogenated Alcohols Ethanol Ethanol (pKa ~ 15.9) TFE 2,2,2-Trifluoroethanol (TFE) (pKa ~ 12.4) Ethanol->TFE Introduction of Fluorine Methanol Methanol (pKa ~ 15.5) HFIP 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (pKa ~ 9.3) Decreasing pKa (Increasing Acidity) Decreasing pKa (Increasing Acidity)

Caption: The effect of fluorine substitution on the acidity of aliphatic alcohols.

Diagram 2: HFIP's Role in Stabilizing Cationic Intermediates

G cluster_0 Reaction without HFIP cluster_1 Reaction with HFIP Substrate Substrate Unstable Cation Unstable Cation Substrate->Unstable Cation Activation Side Products Side Products Unstable Cation->Side Products Decomposition/ Rearrangement Substrate_HFIP Substrate Stabilized Cation Stabilized Cationic Intermediate Substrate_HFIP->Stabilized Cation Activation Desired Product Desired Product Stabilized Cation->Desired Product Nucleophilic Attack HFIP_Network HFIP Hydrogen Bond Network Stabilized Cation->HFIP_Network Stabilization

Caption: A simplified representation of HFIP's role in stabilizing cationic intermediates.

Conclusion: A Future Forged in Fluorine

Polyhalogenated aliphatic alcohols, particularly TFE and HFIP, are far more than mere solvents. They are powerful tools that enable chemists to push the boundaries of what is possible in organic synthesis. Their unique ability to modulate reactivity through strong hydrogen bonding, high polarity, and low nucleophilicity has already had a profound impact on fields ranging from medicinal chemistry to materials science. As our understanding of their intricate modes of action continues to grow, we can expect to see even more innovative applications of these "unseen architects" in the years to come. For the modern researcher, a deep appreciation of the principles and practices outlined in this guide will be indispensable for navigating the challenges and seizing the opportunities of 21st-century chemical science.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol is a halogenated organic compound with potential applications in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical agents and other complex molecules. Its unique combination of bromine, chlorine, and fluorine moieties on a pentanol backbone imparts specific reactivity and properties. However, this structural complexity also necessitates a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting. This guide provides an in-depth analysis of the known safety data for this compound, outlines best practices for its use, and offers detailed protocols for routine handling and emergency procedures.

Understanding the Hazard Profile

While comprehensive toxicological and environmental data for this compound are not extensively documented in publicly available literature, its hazard profile can be reliably inferred from its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and by examining the behavior of structurally similar halogenated compounds.

GHS Classification

The primary known hazards associated with this compound are its irritant properties.[1][2] It is classified as:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

This classification mandates careful handling to avoid direct contact and inhalation. The "Warning" signal word is associated with this compound.

Precautionary Approach to Halogenated Compounds

The presence of multiple halogen atoms (Br, Cl, F) suggests that researchers should adopt a precautionary principle. Halogenated organic compounds can exhibit a range of toxic effects, and many are known for their environmental persistence. While specific data for this molecule is sparse, the carbon-fluorine bonds contribute to high stability, which can lead to bioaccumulation and long-term environmental impact.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. This information is crucial for designing experiments and for risk assessment.

PropertyValueReference
CAS Number 222026-50-8[1]
Molecular Formula C₅H₇BrClF₃O
Physical State Solid[1]
Storage Conditions Ambient Storage[1]

Note: Further physical properties such as melting point, boiling point, and density are not consistently reported across sources and should be determined experimentally under controlled conditions.

Safe Handling and Personal Protective Equipment (PPE)

Given its irritant nature, a stringent protocol for personal protective equipment is non-negotiable. The following represents the minimum required PPE when handling this compound.

Core PPE Requirements:
  • Eye and Face Protection: Chemical safety goggles that form a tight seal around the eyes are mandatory.[3] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[3]

  • Skin Protection: A flame-retardant lab coat is required. For handling larger quantities or when there is a significant risk of contact, a chemically resistant apron should be worn over the lab coat.

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a suitable initial choice for incidental contact. However, for prolonged handling or in the case of a spill, heavier-duty gloves such as neoprene or butyl rubber should be used.[4] It is critical to check the glove manufacturer's compatibility chart for halogenated compounds. Gloves should be inspected before each use and disposed of immediately if contaminated.

  • Respiratory Protection: All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood to prevent respiratory irritation.[3]

Logical Flow for PPE Selection:

Caption: PPE selection workflow based on task-specific risk assessment.

Experimental Protocols

Adherence to a strict and well-documented experimental workflow is paramount for ensuring safety. The following protocols are designed to minimize exposure and mitigate risks.

General Handling Protocol:
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.

    • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Assemble all necessary equipment and reagents before introducing the compound.

    • Don all required personal protective equipment.

  • Execution:

    • Conduct all weighing and transfers of the solid compound within the designated fume hood to prevent inhalation of any dust particles.

    • Use tools such as spatulas and weighing paper that are dedicated to this compound or are thoroughly decontaminated after use.

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Keep all containers of this compound sealed when not in immediate use.

  • Post-Handling:

    • Decontaminate the work area thoroughly with an appropriate solvent and cleaning agent.

    • Properly dispose of any contaminated consumables (e.g., weighing paper, pipette tips) in a designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items.

    • Wash hands thoroughly with soap and water after exiting the laboratory.

Workflow for Safe Handling:

Handling_Workflow Start Start Preparation 1. Preparation: - Review SDS - Check safety equipment - Designate work area - Don PPE Start->Preparation Execution 2. Execution (in fume hood): - Weigh and transfer carefully - Avoid dust and splashes - Keep containers sealed Preparation->Execution Post_Handling 3. Post-Handling: - Decontaminate work area - Dispose of waste - Doff PPE correctly - Wash hands Execution->Post_Handling End End Post_Handling->End

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures

Spill Response:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert:

    • Alert all personnel in the immediate vicinity of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify the appropriate emergency response personnel.

  • Containment (for small, manageable spills):

    • If you are trained and it is safe to do so, contain the spill using a chemical spill kit with absorbent materials suitable for halogenated organic compounds.

    • Do not attempt to clean a large spill or any spill that you are not comfortable handling.

  • Decontamination:

    • Once the bulk of the material has been absorbed, decontaminate the area with a suitable solvent, followed by soap and water.

    • All materials used for cleanup, including contaminated PPE, must be placed in a sealed, labeled hazardous waste container.[5]

First Aid:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Storage and Disposal

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials such as strong oxidizing agents.

  • Disposal: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

While this compound is a valuable research chemical, its irritant properties and the general concerns associated with halogenated compounds demand a high level of caution. By understanding its hazard profile, implementing stringent safety protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. The causality behind these rigorous procedures lies in the precautionary principle: in the absence of complete data, we must treat the compound with the respect dictated by its known hazards and the potential risks of its chemical class. This approach ensures the well-being of laboratory personnel and the protection of the environment.

References

The Advent of Fluorinated Pentanols: A Technical Guide to Their Discovery, Synthesis, and Evolution

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide detailing the discovery and history of fluorinated pentanol derivatives is now available for researchers, scientists, and drug development professionals. This in-depth resource chronicles the journey of these unique compounds from their theoretical underpinnings in early organofluorine chemistry to their current applications as pivotal building blocks in pharmaceuticals and advanced materials.

The guide offers a meticulously researched narrative, tracing the lineage of fluorinated alcohols to the groundbreaking work of Henri Moissan, who first isolated elemental fluorine in 1886. This pivotal achievement unlocked the potential for incorporating fluorine into organic molecules, a field that rapidly evolved with the development of new synthetic methodologies. A significant milestone in this journey was the advent of the Swarts reaction, which provided one of the earliest practical methods for fluorination.

Central to this guide is a detailed exploration of the synthesis and discovery of specific fluorinated pentanol derivatives, including the industrially significant 4,4,5,5,5-pentafluoro-1-pentanol (PFP) and various fluorotelomer alcohols (FTOHs). The guide elucidates the telomerization process, a cornerstone of FTOH production, and provides a granular look at the synthetic pathways developed for creating these valuable compounds.

From Laboratory Curiosity to Industrial Workhorse: The Story of Fluorinated Pentanols

The unique physicochemical properties conferred by fluorine atoms—such as enhanced stability, lipophilicity, and metabolic resistance—have made fluorinated pentanols highly sought-after in medicinal chemistry. A notable example highlighted in this guide is the crucial role of 4,4,5,5,5-pentafluoro-1-pentanol as a key intermediate in the synthesis of Fulvestrant, a vital medication for the treatment of hormone receptor-positive metastatic breast cancer.[1][2] The guide delves into the specific chemical transformations that underscore the importance of this fluorinated pentanol in modern drug development.

Beyond their pharmaceutical applications, fluorinated pentanols are recognized for their utility as specialized solvents and as precursors to a wide array of fluorinated materials. Their distinct properties make them invaluable in the creation of high-performance polymers, surfactants, and coatings.

This technical guide is structured to provide a holistic understanding of fluorinated pentanol derivatives, from their historical context to their practical synthesis and application. It includes detailed experimental protocols, comparative data on physicochemical properties, and visual diagrams of synthetic workflows to offer a rich, educational experience for the reader.

Key Features of the Technical Guide:

  • Historical Perspective: A thorough account of the origins of organofluorine chemistry and the discovery of fluorinated alcohols.

  • In-depth Synthesis Protocols: Detailed methodologies for the preparation of key fluorinated pentanol derivatives.

  • Comprehensive Data: A curated collection of physicochemical properties for a range of fluorinated pentanols, presented in a clear, tabular format for easy comparison.

  • Visual Learning Aids: Graphviz diagrams illustrating key synthetic pathways and experimental workflows.

  • Authoritative References: A complete list of cited sources with links for further reading and verification.

This essential guide serves as a definitive resource for anyone involved in the fields of medicinal chemistry, materials science, and organic synthesis, providing the foundational knowledge and practical insights needed to harness the full potential of fluorinated pentanol derivatives.

The Genesis of Fluorinated Alcohols: A Historical Overview

The journey into the world of fluorinated organic compounds began with the isolation of the highly reactive element fluorine by Henri Moissan in 1886. This breakthrough laid the groundwork for the deliberate introduction of fluorine into organic molecules, a pursuit that would revolutionize various scientific and industrial fields. One of the earliest and most significant advancements in this area was the development of the Swarts reaction, which utilized antimony fluorides to replace other halogens with fluorine, providing a more controlled method for fluorination.

While early research in organofluorine chemistry was broad, the specific synthesis of fluorinated alcohols marked a significant turning point. These compounds, with their unique blend of properties derived from their hydrocarbon and fluorocarbon segments, quickly garnered interest for their potential applications. The initial discoveries set the stage for the development of a diverse family of fluorinated alcohols, including the pentanol derivatives that are the focus of this guide.

The Rise of Fluorotelomer Alcohols (FTOHs)

A significant class of fluorinated pentanols and related longer-chain alcohols are the fluorotelomer alcohols (FTOHs). These compounds are synthesized through a process known as telomerization.[3] This radical chain reaction typically involves the reaction of a perfluoroalkyl iodide, such as pentafluoroethyl iodide, with tetrafluoroethylene to form a mixture of longer-chain perfluoroalkyl iodides.[1] These intermediates then react with ethylene, followed by hydrolysis, to yield the corresponding fluorotelomer alcohols.[3]

The telomerization process is a cornerstone of the fluorochemical industry, allowing for the production of a wide range of FTOHs with varying fluorinated chain lengths. These compounds have found widespread use as intermediates in the manufacturing of surfactants, polymers, and various surface treatment agents.[4]

A Deeper Dive into Synthesis: 4,4,5,5,5-Pentafluoro-1-pentanol (PFP)

One of the most commercially significant fluorinated pentanol derivatives is 4,4,5,5,5-pentafluoro-1-pentanol (PFP). Its importance is intrinsically linked to its role as a critical building block in the synthesis of the anti-cancer drug Fulvestrant.[2]

A common synthetic route to PFP involves the reaction of pentafluoroiodoethane with allyl alcohol in the presence of a catalyst.[5]

Experimental Protocol: Synthesis of 4,4,5,5,5-Pentafluoro-1-pentanol[5]

Objective: To synthesize 4,4,5,5,5-Pentafluoro-1-pentanol from pentafluoroiodoethane and allyl alcohol.

Materials:

  • Pentafluoroiodoethane

  • Allyl alcohol

  • Iron acetylacetonate

  • 6,6'-dimethyl-2,2'-bipyridine

  • Cesium carbonate

  • Triisopropylsilane

  • 1,2-dichloroethane

  • Inert gas (e.g., Argon or Nitrogen)

  • Reaction vessel equipped with a stirrer, condenser, and temperature control

Procedure:

  • Under an inert gas atmosphere, add iron acetylacetonate, 6,6'-dimethyl-2,2'-bipyridine, and 1,2-dichloroethane to the reaction vessel.

  • Stir the mixture at room temperature for 30 minutes.

  • Sequentially add allyl alcohol, cesium carbonate, pentafluoroiodoethane, and triisopropylsilane to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature for 24 hours.

  • Monitor the reaction progress by taking samples and analyzing for the complete consumption of allyl alcohol.

  • Once the reaction is complete, stop the heating and allow the mixture to cool to room temperature.

  • The crude product can then be purified by appropriate methods, such as distillation, to yield 4,4,5,5,5-Pentafluoro-1-pentanol.

Synthesis_of_PFP reagents Pentafluoroiodoethane + Allyl Alcohol product 4,4,5,5,5-Pentafluoro-1-pentanol reagents->product Reaction catalyst Iron Acetylacetonate, 6,6'-dimethyl-2,2'-bipyridine, Cesium Carbonate, Triisopropylsilane catalyst->product conditions 1,2-dichloroethane 80°C, 24h conditions->product

Caption: Synthesis of 4,4,5,5,5-Pentafluoro-1-pentanol.

Physicochemical Properties of Selected Fluorinated Pentanol Derivatives

The introduction of fluorine atoms into the pentanol backbone has a profound impact on the physicochemical properties of these molecules. The high electronegativity of fluorine leads to a significant polarization of the C-F bond, which in turn affects properties such as boiling point, density, and solubility. The following table provides a comparison of some key properties for selected fluorinated pentanol derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
4,4,5,5,5-Pentafluoro-1-pentanol148043-73-6C₅H₇F₅O178.101331.35
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol355-80-6C₅H₄F₈O232.07141-1421.667
2,2,3,3,4,4-Hexafluoro-4-(1,2,2,2-tetrafluoroethoxy)butan-1-olC₆H₄F₁₀O₂298.08--

Data sourced from various chemical suppliers and databases.[2][6][7][8]

The Role of Fluorinated Pentanols in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological profiles. Fluorinated pentanol derivatives, with their unique combination of a polar alcohol head and a fluorous tail, offer a versatile platform for the design of new therapeutic agents.

The pentafluoropentyl group, for instance, can modulate a molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the C-F bond is significantly stronger than a C-H bond, making fluorinated compounds more resistant to metabolic degradation, thereby increasing their in vivo half-life.

The successful application of 4,4,5,5,5-pentafluoro-1-pentanol in the synthesis of Fulvestrant is a testament to the power of this approach.[2] This has spurred further research into the synthesis and biological evaluation of other fluorinated pentanol derivatives as potential drug candidates or key intermediates.[9][10]

Future Directions

The field of organofluorine chemistry continues to evolve, with ongoing research focused on the development of more efficient and selective fluorination methods. This will undoubtedly lead to the discovery of novel fluorinated pentanol derivatives with tailored properties for specific applications. As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, we can expect to see the emergence of a new generation of fluorinated drugs and materials, with fluorinated pentanols playing a central role in these advancements.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol is a unique polyhalogenated aliphatic alcohol offering a rich platform for the synthesis of novel fluorinated molecules. Its structure is characterized by a primary alcohol for versatile functionalization and a heavily halogenated carbon chain. The differential reactivity of the bromine and chlorine atoms, influenced by the adjacent trifluoromethyl group, allows for selective chemical transformations. This guide provides detailed protocols and expert insights into the potential applications of this building block in organic synthesis, particularly for the construction of fluorinated heterocycles and other valuable intermediates for the pharmaceutical and agrochemical industries.

The presence of fluorine atoms can significantly alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The strategic introduction of the trifluoropentanol moiety can, therefore, be a valuable strategy in drug discovery programs.

Predicted Reactivity and Synthetic Strategy

The synthetic utility of this compound is predicated on the chemoselective reactions of its functional groups. The primary alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid. The carbon-bromine bond is anticipated to be more susceptible to nucleophilic substitution and reductive dehalogenation than the carbon-chlorine bond. Furthermore, the 1,5-relationship between the hydroxyl group and the bromine atom presents an opportunity for intramolecular cyclization to form a fluorinated tetrahydrofuran derivative.

Application 1: Synthesis of 2-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)tetrahydrofuran via Intramolecular Cyclization

The synthesis of fluorinated five-membered heterocyclic rings is of significant interest in medicinal chemistry. The intramolecular Williamson ether synthesis provides a direct route to 2-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)tetrahydrofuran from this compound. This reaction is typically promoted by a non-nucleophilic base.

Causality of Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) is chosen to deprotonate the primary alcohol without competing in intermolecular substitution reactions.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction as it is relatively polar, aprotic, and can solvate the resulting alkoxide intermediate.

  • Temperature: The reaction is initially performed at a low temperature (0 °C) to control the exothermic reaction of NaH with the alcohol and then gently warmed to room temperature to drive the cyclization to completion.

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and syringe

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (1.2 eq) in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time.

  • Add anhydrous THF to the washed sodium hydride.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask.

  • Slowly add the solution of the alcohol to the sodium hydride suspension at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)tetrahydrofuran.

Expected Outcome and Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
2-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)tetrahydrofuranC₆H₇BrClF₃O283.4775-85

Application 2: Oxidation to 5-Bromo-4-chloro-4,5,5-trifluoropentanoic Acid

The corresponding carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other derivatives. A two-step oxidation protocol, proceeding through the aldehyde, is recommended to ensure a high yield and avoid side reactions.

Causality of Experimental Choices:

  • Two-Step Oxidation: A direct, strong oxidation of the primary alcohol to the carboxylic acid can be challenging in the presence of multiple halogens. A two-step approach using a mild oxidation to the aldehyde followed by a more robust oxidation to the carboxylic acid often provides cleaner results.

  • PCC Oxidation: Pyridinium chlorochromate (PCC) is a reliable reagent for the oxidation of primary alcohols to aldehydes with minimal over-oxidation.

  • Pinnick Oxidation: The subsequent oxidation of the aldehyde to the carboxylic acid is efficiently achieved using sodium chlorite (NaClO₂) buffered with a phosphate buffer, a method known as the Pinnick oxidation. This method is tolerant of a wide range of functional groups.

Experimental Protocol:

Step A: Oxidation to 5-Bromo-4-chloro-4,5,5-trifluoropentanal

Materials:

  • This compound (1.0 eq)

  • Pyridinium chlorochromate (PCC, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Round-bottom flask, magnetic stirrer, and nitrogen inlet

Procedure:

  • To a round-bottom flask, add PCC (1.5 eq) and anhydrous DCM.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM to the PCC suspension.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.

Step B: Oxidation to 5-Bromo-4-chloro-4,5,5-trifluoropentanoic Acid

Materials:

  • Crude 5-Bromo-4-chloro-4,5,5-trifluoropentanal (from Step A)

  • tert-Butanol

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO₂, 4.0 eq)

  • Sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq)

  • Water

  • Diethyl ether

  • Sodium sulfite (Na₂SO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude aldehyde in tert-butanol and 2-methyl-2-butene.

  • In a separate flask, prepare a solution of sodium chlorite (4.0 eq) and sodium dihydrogen phosphate (4.0 eq) in water.

  • Add the aqueous solution of NaClO₂ and NaH₂PO₄ to the solution of the aldehyde at room temperature.

  • Stir the biphasic mixture vigorously for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid.[1][2]

Expected Outcome and Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Expected Overall Yield (%)
5-Bromo-4-chloro-4,5,5-trifluoropentanoic acidC₅H₅BrClF₃O₂269.4465-75

Visualization of Synthetic Pathways

Synthetic_Pathways A This compound B 2-(2-Bromo-1-chloro-1,2,2-trifluoroethyl)tetrahydrofuran A->B  NaH, THF   C 5-Bromo-4-chloro-4,5,5-trifluoropentanal A->C  PCC, DCM   D 5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid C->D  NaClO2, NaH2PO4, t-BuOH/H2O  

References

The Emergence of a Polyfunctional Synthon: 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complex Landscape of Fluorinated Building Blocks

In the relentless pursuit of novel molecular architectures with enhanced biological activity and tailored physicochemical properties, the strategic incorporation of fluorine continues to be a cornerstone of modern drug discovery and materials science.[1][2][3] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Within the diverse arsenal of fluorinated synthons, polyhalogenated aliphatic compounds present a particularly rich platform for chemical innovation. This guide introduces 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol (CAS No. 222026-50-8) , a versatile building block poised to unlock new avenues in the synthesis of complex fluorinated molecules.

This unique pentanol derivative, bearing a strategic arrangement of bromine, chlorine, and fluorine atoms, alongside a primary alcohol, offers a remarkable convergence of reactive sites. This multi-faceted reactivity profile allows for a diverse range of selective chemical transformations, making it an invaluable tool for the construction of novel scaffolds. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this promising building block.

The Architectural Advantage: Understanding the Reactivity of this compound

The synthetic utility of this compound stems from the distinct reactivity of its constituent functional groups. The interplay between the primary alcohol and the variously halogenated carbons allows for a high degree of synthetic control.

A Hierarchy of Halogen Reactivity: The carbon-halogen bonds in this molecule exhibit a clear hierarchy in their susceptibility to nucleophilic attack, a critical feature for selective functionalization. Generally, the carbon-bromine bond is the most labile, followed by the carbon-chlorine bond, while the carbon-fluorine bonds are the most robust. This differential reactivity allows for stepwise and site-selective modifications.

The Versatile Primary Alcohol: The terminal hydroxyl group serves as a key handle for a wide array of transformations. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a better leaving group for subsequent nucleophilic substitution. Furthermore, it can participate in esterification, etherification, and other standard alcohol chemistries.[4]

Stereochemical Considerations: The presence of a stereocenter at the C4 position (bearing the chlorine atom) introduces the possibility of diastereoselective reactions, offering a pathway to chiral molecules. While the commercially available material is likely a racemic mixture, the potential for stereocontrolled synthesis and separation of diastereomers opens up exciting possibilities for the creation of enantiopure compounds.

Synthetic Accessibility: A Proposed Route to this compound

Protocol 1: Proposed Synthesis via Reduction of 5-Bromo-4-chloro-4,5,5-trifluoropentanoic Acid

This protocol outlines a hypothetical, yet chemically sound, method for the synthesis of the target alcohol.

Reaction Scheme:

Materials and Reagents:

ReagentCAS No.Supplier (Example)Purity
5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid232602-79-8Synblock>95%
Lithium aluminium hydride (LiAlH4)16853-85-3Sigma-Aldrich95%
Anhydrous Tetrahydrofuran (THF)109-99-9Sigma-Aldrich>99.9%
Diethyl ether60-29-7Fisher ScientificACS Grade
Hydrochloric acid (1M)7647-01-0VWR Chemicals1 M
Anhydrous sodium sulfate7757-82-6Sigma-Aldrich>99%

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Dissolve 5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Work-up: Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.

  • Extraction: Combine the organic filtrates and wash with 1M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel.

Application Notes: Harnessing the Synthetic Potential

The true value of this compound lies in its application as a versatile building block for the synthesis of a wide range of novel compounds. The following sections detail potential synthetic transformations and provide illustrative protocols.

Synthesis of Fluorinated Heterocycles

The presence of multiple reactive centers makes this building block an ideal precursor for the synthesis of various fluorinated heterocyclic systems, which are of significant interest in medicinal chemistry.[3][8]

Oxetanes are valuable motifs in drug discovery, and their fluorinated analogues are of particular interest.[9][10][11][12] An intramolecular Williamson ether synthesis approach can be envisioned, leveraging the primary alcohol and the labile bromine atom.

Conceptual Workflow:

G start This compound step1 Deprotonation of Alcohol (e.g., NaH) start->step1 Base step2 Intramolecular SN2 Cyclization step1->step2 Alkoxide formation product Fluorinated Oxetane Derivative step2->product Bromide displacement

Figure 1: Conceptual workflow for oxetane synthesis.

Protocol 2: Synthesis of 2-((1-chloro-1,2,2-trifluoro)ethyl)oxetane

Materials and Reagents:

ReagentCAS No.Supplier (Example)Purity
This compound222026-50-8(Synthesized)>95%
Sodium hydride (60% dispersion in mineral oil)7646-69-7Sigma-Aldrich60%
Anhydrous Dimethylformamide (DMF)68-12-2Acros Organics>99.8%
Saturated aqueous ammonium chloride12125-02-9VWR Chemicals-

Step-by-Step Protocol:

  • Reaction Setup: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extraction: Extract the mixture with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired fluorinated oxetane.

Introduction of the Polyhalogenated Pentyl Moiety via Organometallic Intermediates

The bromine atom can be selectively transformed into an organometallic species, such as a Grignard or organolithium reagent, which can then be used to form new carbon-carbon bonds.[13][14][15] This approach requires careful consideration of the other functional groups present. The primary alcohol would need to be protected to prevent it from reacting with the highly basic organometallic intermediate.

Protecting Group Strategy:

G start This compound protect Protection of Alcohol (e.g., TBDMSCl) start->protect grignard Grignard Formation (Mg, THF) protect->grignard react Reaction with Electrophile (e.g., Aldehyde) grignard->react deprotect Deprotection (e.g., TBAF) react->deprotect product Functionalized Alcohol deprotect->product

Figure 2: Workflow for C-C bond formation using a Grignard intermediate.

Protocol 3: Synthesis of a Functionalized Secondary Alcohol via a Grignard Reagent

Step A: Protection of the Primary Alcohol

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq.) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to give the protected alcohol, which can often be used in the next step without further purification.

Step B: Grignard Formation and Reaction with an Electrophile

  • Grignard Reagent Preparation: In a flame-dried flask under argon, place magnesium turnings (1.5 eq.) in anhydrous THF. Add a small crystal of iodine to activate the magnesium. Add a solution of the TBDMS-protected this compound (1.0 eq.) in anhydrous THF dropwise to initiate the reaction. Maintain a gentle reflux by controlling the rate of addition.

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C and add a solution of an aldehyde (e.g., benzaldehyde, 1.0 eq.) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

Step C: Deprotection

  • Dissolve the crude product from Step B in THF and treat with tetrabutylammonium fluoride (TBAF, 1.1 eq.) at room temperature.

  • Stir for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the final product by column chromatography.

Conclusion: A Gateway to Fluorinated Chemical Space

This compound represents a powerful and versatile building block for the synthesis of novel, highly functionalized fluorinated compounds. Its unique arrangement of multiple, differentially reactive halogen atoms and a primary alcohol provides a rich platform for a wide range of chemical transformations. The protocols and application notes presented herein provide a foundational framework for researchers to explore the vast synthetic potential of this synthon. As the demand for sophisticated fluorinated molecules in drug discovery and materials science continues to grow, the strategic application of such polyfunctional building blocks will be instrumental in driving innovation and enabling the creation of next-generation chemical entities.

References

Topic: Strategic Derivatization of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Synthetic Chemists

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract & Significance

5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol is a highly functionalized building block poised for significant application in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique polyhalogenated aliphatic chain can impart desirable properties such as increased metabolic stability, enhanced lipophilicity, and specific binding affinities. The terminal primary alcohol serves as a versatile chemical handle for a wide array of synthetic transformations. This document provides detailed application notes and validated protocols for the most common and synthetically useful derivatization reactions of this alcohol: oxidation to the corresponding aldehyde, esterification, and etherification. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific synthetic goals.

The Chemical Landscape: Derivatizing the Primary Alcohol

The primary alcohol (-OH) is the most reactive site on this compound under non-radical conditions and is the logical starting point for synthetic elaboration. The choice of derivatization reaction is dictated by the desired final product. We will explore three fundamental transformations.

Oxidation: Accessing the Aldehyde

The conversion of the primary alcohol to an aldehyde is a critical step for subsequent reactions such as Wittig olefination, reductive amination, or further oxidation to the carboxylic acid.[1][2][3] The key challenge is to prevent over-oxidation. For this, mild and selective reagents are required. We recommend the use of pyridinium chlorochromate (PCC), a reagent known for its reliability in stopping oxidation at the aldehyde stage for primary alcohols.

oxidation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend PCC (1.5 eq) & Celite® in anhydrous DCM C Combine solutions Stir at RT, 2-4h A->C B Dissolve Alcohol (1.0 eq) in anhydrous DCM B->C D Dilute with Et2O Filter through silica plug C->D TLC Monitoring E Concentrate filtrate under reduced pressure D->E F Purified Aldehyde (5-Bromo-4-chloro-4,5,5-trifluoropentanal) E->F

Caption: Workflow for the synthesis of esters via acyl chloride.

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) and triethylamine (Et₃N, 1.2 equivalents) in anhydrous DCM.

  • Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise. A white precipitate of triethylammonium chloride will form.

  • Reaction & Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor for the disappearance of the starting alcohol by TLC.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess Et₃N), saturated aqueous NaHCO₃ (to remove excess acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by chromatography if needed.

Scientific Rationale:

  • Triethylamine: Acts as an acid scavenger, neutralizing the HCl generated during the reaction. [4][5]This prevents protonation of the starting alcohol and drives the reaction to completion.

  • Aqueous Washes: The specific sequence of washes is critical for removing all water-soluble impurities, leading to a much cleaner crude product and simplifying final purification.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and highly effective method for forming ethers. It is a two-step process involving the deprotonation of the alcohol to form a nucleophilic alkoxide, followed by its reaction with an alkyl halide.

etherification_workflow Etherification Protocol Flow cluster_alkoxide Alkoxide Formation cluster_sn2 SN2 Reaction cluster_workup Work-up & Purification A Suspend NaH (1.2 eq) in anhydrous THF B Cool to 0 °C A->B C Add Alcohol solution dropwise B->C D Stir, warm to RT 30 min C->D E Add Alkyl Halide (1.5 eq) (e.g., CH3I) D->E F Stir at RT 2-16h E->F TLC Monitoring G Carefully quench with H2O Extract with Et2O F->G H Dry, filter, concentrate G->H I Purified Ether H->I

References

Application Notes and Protocols for 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol: A Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the experimental use of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol. This uniquely functionalized aliphatic alcohol is a valuable building block for the introduction of fluorinated motifs in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its distinct arrangement of a primary alcohol, a bromine atom, and a chlorine atom on a trifluorinated carbon scaffold offers a rich platform for a variety of chemical transformations. This guide will detail the essential safety and handling procedures, explore the predicted chemical reactivity of its functional groups, and provide detailed, step-by-step protocols for its application in key synthetic operations. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and to facilitate troubleshooting and adaptation of these protocols.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery.[1][2] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] this compound emerges as a compelling synthon, offering multiple, orthogonally reactive sites for molecular elaboration. The primary alcohol allows for the introduction of various functionalities through oxidation, esterification, and etherification. The geminal bromo-chloro-trifluoroethyl moiety provides a handle for carbon-carbon bond formation, dehydrohalogenation to access fluorinated alkenes, and potentially selective halogen-metal exchange reactions.

Safety and Handling

As with all halogenated organic compounds, this compound must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

2.1 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin Protection: A lab coat should be worn at all times.

2.2 Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[3]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[3]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

2.3 Storage and Disposal

Store in a tightly closed container in a cool, dry, and well-ventilated area. Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Chemical Properties and Reactivity Profile

The reactivity of this compound is dictated by its three primary functional groups: the primary alcohol, the bromine atom, and the chlorine atom, all influenced by the presence of the electron-withdrawing trifluoromethyl group.

PropertyValue/DescriptionSource
CAS Number 222026-50-8[4]
Molecular Formula C5H7BrClF3O[5]
Molecular Weight 259.46 g/mol Inferred
Appearance Solid (at standard conditions)[5]
Storage Ambient storage[5]

Reactivity Overview:

  • Primary Alcohol: Susceptible to oxidation, esterification, and etherification. The electron-withdrawing nature of the adjacent fluorinated carbon may slightly decrease its nucleophilicity.

  • Halogens (Br and Cl): The C-Br bond is generally more reactive than the C-Cl bond in nucleophilic substitutions and metal-halogen exchange reactions. This differential reactivity can be exploited for selective transformations. The geminal arrangement of halogens and fluorine atoms suggests a propensity for elimination reactions under basic conditions.

Experimental Protocols and Applications

The following protocols are designed as a starting point for the synthetic utility of this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

4.1. Oxidation of the Primary Alcohol

The primary alcohol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, providing key intermediates for further elaboration.

Protocol 4.1.1: Synthesis of 5-Bromo-4-chloro-4,5,5-trifluoropentanal (Aldehyde)

This protocol utilizes a mild oxidizing agent, pyridinium chlorochromate (PCC), to minimize over-oxidation to the carboxylic acid.

  • Workflow Diagram:

    G A Dissolve this compound in Dichloromethane (DCM) B Add Pyridinium Chlorochromate (PCC) in one portion A->B C Stir at room temperature (monitor by TLC) B->C D Filter through a pad of silica gel C->D E Concentrate the filtrate in vacuo D->E F Purify by column chromatography E->F

    Figure 1. Workflow for the oxidation to the aldehyde.
  • Step-by-Step Methodology:

    • To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add pyridinium chlorochromate (PCC, 1.5 eq.) in one portion.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and filter it through a short pad of silica gel, eluting with additional DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired aldehyde.

Protocol 4.1.2: Synthesis of 5-Bromo-4-chloro-4,5,5-trifluoropentanoic Acid (Carboxylic Acid)

This protocol employs a stronger oxidizing agent, Jones reagent (CrO₃ in aqueous sulfuric acid), to achieve full oxidation to the carboxylic acid.

  • Step-by-Step Methodology:

    • Dissolve this compound (1.0 eq.) in acetone (0.2 M) and cool the solution to 0 °C in an ice bath.

    • Slowly add Jones reagent dropwise to the stirred solution until the orange color persists.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

    • Quench the reaction by the dropwise addition of isopropanol until the orange color disappears.

    • Remove the acetone under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude carboxylic acid, which can be further purified by recrystallization or column chromatography.

4.2. Ether Synthesis via Williamson Ether Synthesis

The primary alcohol can be converted to its corresponding alkoxide and reacted with an alkyl halide to form an ether, a common linkage in many pharmaceutical compounds.

  • Workflow Diagram:

    G A Deprotonate the alcohol with NaH in anhydrous THF at 0 °C B Add the desired alkyl halide (e.g., Benzyl Bromide) A->B C Warm to room temperature and stir (monitor by TLC) B->C D Quench with saturated aq. NH4Cl C->D E Extract with diethyl ether D->E F Purify by column chromatography E->F

    Figure 2. Williamson Ether Synthesis workflow.
  • Step-by-Step Methodology:

    • To a suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.).

    • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the desired ether.

4.3. Dehydrohalogenation to a Fluorinated Alkene

The presence of vicinal hydrogens and the geminal bromo-chloro group allows for dehydrohalogenation to form a valuable fluorinated alkene, a versatile intermediate for cross-coupling reactions. Based on the chemistry of similar compounds like halothane, elimination of HBr is expected to be more facile than HCl.

  • Reaction Principle:

    G A R-CH2-CH(Br)Cl-CF3 B R-CH=C(Cl)-CF3 A->B + Base, -HBr

    Figure 3. Dehydrobromination reaction.
  • Step-by-Step Methodology:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as tert-butanol or THF (0.2 M).

    • Add a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK, 1.5 eq.) portion-wise at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with diethyl ether (3 x volumes).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the 4-chloro-4,5,5-trifluoropent-3-en-1-ol.

4.4. Selective Grignard Reagent Formation

The differential reactivity of the C-Br and C-Cl bonds allows for the selective formation of a Grignard reagent at the bromine-bearing carbon. This is best achieved through a halogen-magnesium exchange reaction at low temperatures to avoid side reactions.

  • Workflow Diagram:

    G A Dissolve the substrate in anhydrous THF at -78 °C B Add i-PrMgCl dropwise A->B C Stir at -78 °C for 1-2 hours B->C D Quench with an electrophile (e.g., benzaldehyde) C->D E Work-up and purification D->E

    Figure 4. Selective Grignard formation workflow.
  • Step-by-Step Methodology:

    • To a solution of this compound (1.0 eq.) in anhydrous THF (0.1 M) under an inert atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl, 1.05 eq., typically 2.0 M in THF) dropwise, maintaining the internal temperature below -70 °C.

    • Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete halogen-magnesium exchange.

    • The Grignard reagent is now ready for reaction with a suitable electrophile. For example, add benzaldehyde (1.1 eq.) dropwise at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the product with ethyl acetate (3 x volumes), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to isolate the desired secondary alcohol.

Conclusion

This compound is a promising and versatile building block for the synthesis of complex fluorinated molecules. The protocols outlined in this guide demonstrate its potential in a range of fundamental organic transformations, providing access to fluorinated aldehydes, carboxylic acids, ethers, alkenes, and more complex carbon skeletons via Grignard chemistry. The differential reactivity of its functional groups allows for a stepwise and controlled approach to molecular construction. It is our hope that these application notes will serve as a valuable resource for researchers and scientists in their pursuit of novel and impactful chemical entities.

References

Application Notes & Protocols: The Strategic Deployment of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Novel Building Block for Complex Challenges

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine continues to be a cornerstone for optimizing molecular properties.[1][2][3] Fluorinated building blocks are instrumental in enhancing metabolic stability, modulating lipophilicity, and improving target-binding affinity.[4] We introduce 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol (CAS: 222026-50-8) , a uniquely functionalized aliphatic scaffold designed to address multifaceted challenges in medicinal chemistry.

This molecule is not merely a fluorinated linker; it is a trifunctional building block featuring a primary alcohol, a highly reactive primary alkyl bromide, and a more sterically hindered secondary alkyl chloride. This distinct arrangement of functional groups, coupled with the presence of a trifluoroethyl moiety, offers medicinal chemists a powerful tool for creating novel chemical entities with finely tuned pharmacokinetic and pharmacodynamic profiles. This guide details the strategic applications and provides robust protocols for the effective utilization of this versatile reagent.

Physicochemical Rationale and Strategic Value

The utility of this compound stems from the unique interplay of its structural features. The rationale for its application in lead optimization is summarized below.

FeatureMedicinal Chemistry ImplicationSupporting Rationale
-CF₃ End-Cap Enhanced Metabolic Stability: Blocks oxidative metabolism at the terminal position.The strength of the C-F bond makes it resistant to enzymatic cleavage by cytochrome P450 enzymes, a common metabolic pathway for alkyl chains.[4]
Increased Lipophilicity: Can improve membrane permeability and cell penetration.Fluorinated groups often increase a molecule's ability to cross lipid bilayers, which is critical for oral bioavailability and CNS-targeting drugs.[4]
Modulation of pKa: The strong electron-withdrawing nature can influence the acidity/basicity of nearby functional groups.This electronic effect can be used to fine-tune the ionization state of a drug, impacting solubility and receptor interactions.[5]
Differential Halogen Reactivity Sequential & Orthogonal Synthesis: The C-Br bond is significantly more reactive towards nucleophilic substitution than the C-Cl bond.Bromide is a superior leaving group compared to chloride, allowing for selective reaction at the C-5 position under milder conditions, while preserving the C-4 chloro-handle for subsequent, more forcing modifications.[6][7]
Primary Alcohol (-OH) Versatile Attachment Point: Enables facile connection to core scaffolds via ether or ester linkages.Provides a common and reliable handle for derivatization, including attachment to phenols, carboxylic acids, or for use in Mitsunobu reactions.
Multi-functional Scaffold Vectorial Elaboration of Fragments: Ideal for fragment-based drug discovery (FBDD) and lead optimization.Allows for the systematic exploration of chemical space in three distinct directions from a single, conformationally flexible core.

Core Applications & Synthetic Strategies

We envision two primary strategic applications for this building block: (A) as a scaffold for building complex molecules with multiple points of diversification, and (B) as a tool for introducing a reactive moiety for targeted covalent inhibition.

A. Scaffold for Multi-Vector Lead Optimization

The differential reactivity of the alcohol, bromide, and chloride functionalities allows for a stepwise, controlled synthesis. A typical workflow would involve:

  • Step 1 (Attachment): Couple the alcohol to a core molecular scaffold (e.g., a phenol or carboxylic acid).

  • Step 2 (First Diversification): Selectively displace the primary bromide with a nucleophile (e.g., amine, thiol, azide).

  • Step 3 (Second Diversification): Displace the more sterically hindered and less reactive secondary chloride under more forcing conditions or via alternative chemistries like cross-coupling, if applicable.

This workflow enables the rapid generation of a library of analogues, systematically probing the target's binding pocket.

G cluster_0 Step 1: Attachment cluster_1 Step 2: 1st Diversification (Selective) cluster_2 Step 3: 2nd Diversification Core Core Scaffold (e.g., Phenol) Intermediate1 Core-O-(CH₂)₃-CHCl-CF(Br)-CF₃ Core->Intermediate1 Etherification (Protocol 1) BuildingBlock 5-Bromo-4-chloro- 4,5,5-trifluoropentan-1-ol BuildingBlock->Intermediate1 Intermediate2 Core-O-(CH₂)₃-CHCl-CF(Nuc¹)-CF₃ Intermediate1->Intermediate2 SN2 on C-Br (Protocol 2) Nuc1 Nucleophile 1 (R¹-NH₂) Nuc1->Intermediate2 FinalCompound Final Analog Core-O-(CH₂)₃-CH(Nuc²)-CF(Nuc¹)-CF₃ Intermediate2->FinalCompound SN2 on C-Cl (Forcing Conditions) Nuc2 Nucleophile 2 (R²-SH) Nuc2->FinalCompound

Caption: Stepwise synthetic workflow for multi-vector diversification.

B. Introduction of a Covalent Warhead

The reactive C-Br bond can serve as an electrophilic "warhead" to form a covalent bond with a nucleophilic residue (e.g., Cysteine, Lysine) in a protein's active site. The fluorinated pentanol chain acts as a linker that positions the electrophile for optimal reaction after initial non-covalent binding of the parent molecule. This is a powerful strategy for achieving high potency and prolonged duration of action.

Experimental Protocols

General Notes: All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents unless otherwise specified. Monitor reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: O-Alkylation with a Phenolic Scaffold

This protocol describes the attachment of the building block to a representative phenol, 4-hydroxybenzamide, via a Williamson ether synthesis.

Objective: To synthesize 4-((5-bromo-4-chloro-4,5,5-trifluoropentyl)oxy)benzamide.

Materials:

  • This compound (1.0 eq)

  • 4-Hydroxybenzamide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a round-bottom flask charged with 4-hydroxybenzamide (1.1 eq) and anhydrous potassium carbonate (2.0 eq), add anhydrous acetonitrile to form a stirrable slurry.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir vigorously under a nitrogen atmosphere.

  • Monitor the reaction by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes) until the starting alcohol is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and filter off the solid potassium carbonate, washing the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 20% to 60% Ethyl Acetate in Hexanes) to obtain the pure title compound.

Causality: Potassium carbonate is a mild base sufficient to deprotonate the phenol without causing significant side reactions. Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. Heating is required to drive the reaction to completion.

Protocol 2: Selective N-Alkylation at the C-Br Bond

This protocol demonstrates the selective displacement of the primary bromide in the presence of the secondary chloride using a heterocyclic amine, morpholine.

Objective: To synthesize 4-(4-chloro-4,5,5-trifluoro-5-(morpholino)pentyl)oxy)benzamide, starting from the product of Protocol 1.

Materials:

  • Product from Protocol 1 (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the product from Protocol 1 (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add anhydrous potassium carbonate (2.5 eq) followed by morpholine (1.5 eq).

  • Stir the reaction mixture at room temperature (20-25 °C) under a nitrogen atmosphere.

    • Rationale: The primary C-Br bond is significantly more reactive than the secondary C-Cl bond.[7] Performing the reaction at room temperature provides kinetic control, favoring substitution at the more reactive site while leaving the chloride intact.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.

G cluster_input Inputs cluster_process Process cluster_output Outputs StartMat Core-O-(CH₂)₃-CHCl-CF(Br)-CF₃ Reaction Reaction Conditions: - K₂CO₃, DMF - 25°C, 4-8h StartMat->Reaction Nuc Morpholine Nuc->Reaction Product Core-O-(CH₂)₃-CHCl-CF(Morpholino)-CF₃ Reaction->Product Selective SN2 SideProduct HBr (neutralized) Reaction->SideProduct

Caption: Workflow for selective nucleophilic substitution at the C-Br position.

Conclusion

This compound is a high-value building block engineered for versatility and strategic application in medicinal chemistry. Its trifunctional nature, combined with the predictable, differential reactivity of its halogen atoms, provides a robust platform for both scaffold-based lead optimization and the design of targeted covalent inhibitors. The protocols provided herein serve as a validated starting point for chemists to unlock the full potential of this novel reagent in their drug discovery programs. The incorporation of such sophisticated building blocks is a key trend that will continue to drive the discovery of next-generation therapeutics.[1][2]

References

The Emerging Potential of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel materials with enhanced performance characteristics, the strategic incorporation of fluorine atoms into organic molecules has proven to be a transformative approach. Fluorinated compounds exhibit a unique combination of properties, including high thermal stability, chemical inertness, low surface energy, and hydrophobicity, making them indispensable in a myriad of advanced applications.[1][2] This guide introduces a promising, yet underexplored, functionalized building block, 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol , and elucidates its potential in the synthesis of next-generation polymers and functional surfaces.

This document serves as a comprehensive technical guide for researchers and materials scientists, providing not only the theoretical framework for its application but also detailed, actionable protocols for its utilization. The unique molecular architecture of this compound, featuring a primary alcohol for versatile derivatization and a reactive bromine atom for grafting or initiation, opens a gateway to a new class of fluorinated materials.

Section 1: Physicochemical Properties and Molecular Rationale

Before delving into synthetic applications, it is crucial to understand the inherent properties of this compound and the rationale behind its design for materials science.

PropertyValueSource
CAS Number222026-50-8[3][4][5]
Molecular FormulaC5H7BrClF3O[4]
Physical StateSolid[4]
Storage ConditionsAmbient[4]

The strategic placement of functional groups is key to this molecule's potential. The primary alcohol (-OH) serves as a versatile handle for a wide range of chemical transformations, most notably esterification and etherification, allowing for its incorporation into polyester or polyurethane backbones, or as a side chain in acrylic or styrenic polymers. Fluorinated alcohols are known to be valuable building blocks in organic and pharmaceutical chemistry.[6][7]

The bromo-chloro-trifluoroalkyl chain is the source of the desirable "fluoropolymer" characteristics. The high electronegativity and stability of the carbon-fluorine bond contribute to the chemical resistance and thermal stability of materials derived from this monomer.[2][8] The presence of both bromine and chlorine offers differential reactivity. The carbon-bromine bond is significantly weaker than the carbon-chlorine and carbon-fluorine bonds, making it the primary site for nucleophilic substitution or radical reactions.[9][10][11] This selective reactivity is a powerful tool for controlled polymer architecture and surface modification.

Section 2: Application in the Synthesis of Novel Fluorinated Side-Chain Polymers

One of the most promising applications of this compound is in the creation of side-chain fluorinated polymers. These polymers, where the fluorinated moiety is tethered to a non-fluorinated backbone, can exhibit unique surface properties even at low fluorinated monomer incorporation.[1]

Application Note 2.1: Synthesis of a Fluorinated Acrylate Monomer and its Subsequent Polymerization

This protocol outlines a two-step process to first synthesize a novel fluorinated acrylate monomer from this compound and then to polymerize it, yielding a side-chain fluorinated polyacrylate. Such polymers are expected to have low surface energy, leading to applications in hydrophobic and oleophobic coatings.

Experimental Protocol 2.1.1: Synthesis of (5-Bromo-4-chloro-4,5,5-trifluoropentyl) acrylate

Causality: This step involves the esterification of the primary alcohol with acryloyl chloride. The use of a non-nucleophilic base like triethylamine is crucial to prevent side reactions with the halogenated alkyl chain.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Hydroquinone (polymerization inhibitor)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) and a catalytic amount of hydroquinone in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add acryloyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired (5-Bromo-4-chloro-4,5,5-trifluoropentyl) acrylate monomer.

Experimental Protocol 2.1.2: Free Radical Polymerization of (5-Bromo-4-chloro-4,5,5-trifluoropentyl) acrylate

Causality: This protocol employs a standard free-radical polymerization technique using AIBN as the initiator. The choice of an oxygen-free environment is critical as oxygen can quench the radical polymerization process.

Materials:

  • (5-Bromo-4-chloro-4,5,5-trifluoropentyl) acrylate

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous Toluene

Procedure:

  • In a Schlenk flask, dissolve the (5-Bromo-4-chloro-4,5,5-trifluoropentyl) acrylate monomer (1.0 eq) and AIBN (0.01 eq) in anhydrous toluene.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Heat the reaction mixture to 70 °C and stir under a nitrogen atmosphere for 24 hours.

  • Cool the reaction to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.

  • Collect the polymer by filtration and wash with fresh methanol.

  • Dry the polymer in a vacuum oven at 40 °C to a constant weight.

G cluster_0 Monomer Synthesis cluster_1 Polymerization A This compound C Esterification (TEA, DCM, 0°C to RT) A->C B Acryloyl Chloride B->C D (5-Bromo-4-chloro-4,5,5-trifluoropentyl) acrylate C->D E (5-Bromo-4-chloro-4,5,5-trifluoropentyl) acrylate F Free Radical Polymerization (AIBN, Toluene, 70°C) E->F G Side-Chain Fluorinated Polyacrylate F->G

Figure 1: Workflow for the synthesis of a side-chain fluorinated polyacrylate.

Section 3: Surface Modification via "Grafting From" Polymerization

The presence of the reactive bromine atom allows for its use as an initiator for surface-initiated controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This "grafting from" approach enables the growth of polymer chains directly from a surface, leading to dense and well-defined polymer brushes that can dramatically alter the surface properties of a material.

Application Note 3.1: Surface-Initiated ATRP of Methyl Methacrylate from a Silanized Surface

This protocol describes the functionalization of a silicon wafer with this compound to create an ATRP initiator-coated surface, followed by the "grafting from" polymerization of methyl methacrylate (MMA).

Experimental Protocol 3.1.1: Immobilization of the ATRP Initiator

Causality: The primary alcohol of this compound is first converted to a silane derivative to facilitate covalent attachment to a hydroxylated silicon surface. The bromine atom will subsequently act as the initiating site for ATRP.

Materials:

  • This compound

  • (3-Isocyanatopropyl)triethoxysilane

  • Anhydrous Toluene

  • Dibutyltin dilaurate (DBTDL)

  • Silicon wafers

  • Piranha solution (H2SO4/H2O2) - EXTREME CAUTION

Procedure:

  • Surface Hydroxylation: Clean silicon wafers by sonication in acetone and isopropanol. Immerse the wafers in Piranha solution for 30 minutes to generate surface hydroxyl groups. Rinse extensively with deionized water and dry under a stream of nitrogen.

  • Silane Synthesis: In a glovebox, react this compound (1.0 eq) with (3-Isocyanatopropyl)triethoxysilane (1.0 eq) in anhydrous toluene with a catalytic amount of DBTDL at 60 °C for 24 hours to form the silane-functionalized initiator.

  • Initiator Immobilization: Immerse the hydroxylated silicon wafers in a 2% (v/v) solution of the synthesized silane initiator in anhydrous toluene for 12 hours at room temperature.

  • Rinse the wafers with toluene and ethanol to remove any physisorbed initiator.

  • Dry the initiator-coated wafers under a stream of nitrogen.

Experimental Protocol 3.1.2: Surface-Initiated ATRP of Methyl Methacrylate

Causality: The immobilized bromine atom initiates the controlled radical polymerization of MMA in the presence of a copper catalyst complex. This allows for the growth of well-defined poly(methyl methacrylate) (PMMA) chains from the surface.

Materials:

  • Initiator-coated silicon wafers

  • Methyl methacrylate (MMA), inhibitor removed

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole

Procedure:

  • In a Schlenk flask, add CuBr (1.0 eq relative to initiator).

  • Place the initiator-coated wafer in the flask.

  • Add MMA (200 eq), PMDETA (1.0 eq), and anisole.

  • Subject the mixture to three freeze-pump-thaw cycles.

  • Backfill with nitrogen and place the flask in a thermostated oil bath at 60 °C for the desired time.

  • Stop the polymerization by exposing the mixture to air.

  • Remove the wafer and rinse thoroughly with toluene to remove any non-grafted polymer.

  • Dry the PMMA-grafted wafer under a stream of nitrogen.

G cluster_0 Initiator Immobilization cluster_1 A Hydroxylated Si Wafer C Surface Silanization A->C B Silane-functionalized Initiator B->C D Initiator-Coated Wafer C->D E Initiator-Coated Wafer Grafting Grafting From From Polymerization Polymerization F SI-ATRP of MMA (CuBr/PMDETA, Anisole, 60°C) E->F G PMMA-Grafted Wafer F->G

References

Application Notes & Protocols: 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol (BCTFP) as a Novel Multimodal Tracer in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol (BCTFP) as a novel tracer or probe in biological systems. Due to its unique polyhalogenated and fluorinated structure, BCTFP presents a promising, yet underexplored, candidate for multimodal imaging. This guide outlines the theoretical framework, detailed experimental protocols for in vitro cell tracking, and hypothetical protocols for in vivo imaging modalities like Positron Emission Tomography (PET). We delve into the causality behind experimental design, data interpretation, and necessary safety precautions, providing a robust foundation for researchers seeking to validate and utilize this compound in their work.

Introduction: The Rationale for BCTFP as a Biological Probe

The field of molecular imaging relies on the development of novel probes that can non-invasively illuminate biological processes in real-time.[1] Fluorinated compounds have become particularly valuable due to the low natural abundance of fluorine in biological systems, which provides a clean background for detection.[[“]] The incorporation of fluorine, particularly the ¹⁸F isotope, is a cornerstone of PET imaging, the gold standard for metabolic and receptor imaging in both clinical and preclinical settings.[3]

This compound (BCTFP) is a unique aliphatic alcohol possessing several features that make it an intriguing candidate for a multimodal imaging probe:

  • Trifluoromethyl Group (-CF₃): This group can serve as a potent reporter for ¹⁹F Magnetic Resonance Imaging (¹⁹F MRI), a modality that offers high spatial resolution without the use of ionizing radiation.

  • Bromo and Chloro Groups: The presence of halogens, particularly bromine, opens the possibility for radiosynthesis. The native bromine atom could potentially be substituted with a positron-emitting isotope like ⁷⁶Br for PET imaging or a gamma-emitting isotope like ⁷⁷Br for SPECT imaging.

  • Primary Alcohol (-OH): This functional group provides a convenient handle for chemical modification. It can be readily conjugated to fluorophores for fluorescence microscopy, targeting ligands for specific cell populations, or other functional moieties to alter its biological properties.

This guide will provide the theoretical and practical framework for exploring these applications, starting with fundamental properties and moving to detailed experimental workflows.

Section 1: Physicochemical Properties and Safe Handling

Before initiating any experimental work, it is critical to understand the properties of BCTFP and the requisite safety protocols.

Compound Properties
PropertyValueSource
CAS Number 222026-50-8[4][5]
Molecular Formula C₅H₇BrClF₃O[4]
Molecular Weight 271.46 g/mol [4]
Physical State Solid[5]
Storage Conditions Ambient or refrigerated storage, protected from light[5]
Hazard Codes H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]
Safety and Handling

As a polyhalogenated aliphatic hydrocarbon, BCTFP requires careful handling. Many compounds in this class are known to have potential toxicological effects, including hepatotoxicity and mutagenicity.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling BCTFP. All manipulations of the solid compound or concentrated solutions should be performed inside a certified chemical fume hood to avoid inhalation.[5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for halogenated organic compounds.

  • Toxicity Note: While specific toxicology data for BCTFP is not widely available, its structure suggests that caution is warranted. Chronic exposure to some polyhalogenated compounds has been linked to liver and kidney damage.[9] It is recommended to conduct preliminary cytotoxicity assays before extensive use in live-cell or in vivo models.

Section 2: Principle of Application - A Multimodal Approach

BCTFP's utility stems from its potential to be adapted for multiple imaging platforms. The choice of application dictates the necessary chemical modifications and detection strategy.

Workflow for Probe Development and Application

cluster_0 Probe Preparation cluster_1 Application BCTFP BCTFP Stock Mod Chemical Modification BCTFP->Mod Fluorophore Fluorophore Conjugation (for Microscopy) Mod->Fluorophore -OH group Radiolabel Radiolabeling (e.g., with ⁷⁶Br for PET) Mod->Radiolabel -Br group Unmodified Unmodified BCTFP (for ¹⁹F MRI) Mod->Unmodified No modification InVitro In Vitro Cell Studies Fluorophore->InVitro InVivo In Vivo Animal Imaging Radiolabel->InVivo Unmodified->InVivo

Caption: Logical workflow for adapting BCTFP for different imaging modalities.

Section 3: In Vitro Application - Live Cell Tracking

The primary alcohol on BCTFP can be esterified with a fluorophore that has a carboxylic acid or acyl chloride group (e.g., an NHS ester-activated dye) to create a fluorescent conjugate (BCTFP-Fluor). This conjugate can then be used to label cells for tracking proliferation and migration.

Protocol 1: General Staining of Live Cells with a BCTFP-Fluorophore Conjugate

This protocol is a general guideline and should be optimized for specific cell types and experimental goals. It is adapted from standard cell tracing protocols.[10]

Rationale: The BCTFP-Fluor conjugate is expected to be lipophilic, allowing it to passively cross the cell membrane. Inside the cell, esterase activity may cleave the ester bond, releasing the fluorophore and trapping it within the cytoplasm. With each cell division, the fluorescence intensity is halved, allowing for proliferation tracking.[10]

Materials:

  • BCTFP-Fluorophore conjugate stock solution (e.g., 1 mM in anhydrous DMSO).

  • Live cells cultured on glass-bottom dishes or multi-well plates.

  • Complete cell culture medium, pre-warmed to 37°C.

  • Phosphate-Buffered Saline (PBS), pH 7.4, pre-warmed.

  • Fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) in a suitable imaging vessel. Ensure cells are healthy and in the logarithmic growth phase.

  • Preparation of Staining Solution: On the day of the experiment, prepare a fresh staining solution. Dilute the BCTFP-Fluor stock solution in pre-warmed complete cell culture medium to a final working concentration.

    • Causality: The optimal concentration must be determined empirically to achieve bright staining with minimal cytotoxicity. Testing a range is a critical validation step.[11]

  • Cell Staining: a. Aspirate the existing culture medium from the cells. b. Wash the cells once with pre-warmed PBS to remove any residual serum proteins that could interfere with staining. c. Add the staining solution to the cells, ensuring the entire cell monolayer is covered. d. Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator. The optimal time will vary between cell types.

  • Washing: a. After incubation, remove the staining solution. b. Wash the cells two to three times with pre-warmed complete culture medium to remove any unbound probe. This step is crucial for reducing background fluorescence.

  • Imaging: Add fresh, pre-warmed medium to the cells. Image immediately for a baseline (Time 0) reading, and then at desired time points (e.g., 24, 48, 72 hours) to track cell division.

Table 2: Recommended Starting Conditions for Optimization
ParameterRange to TestRationale
Staining Concentration 0.5 µM - 10 µMBalance signal intensity with potential cytotoxicity.
Incubation Time 15 min - 45 minShorter times may reduce toxicity, while longer times may increase signal.
Cell Density 50% - 70% confluencyEnsures sufficient space for proliferation during tracking experiments.

Section 4: In Vivo Imaging Applications (Hypothetical Protocols)

The use of BCTFP for in vivo imaging, such as PET, is currently theoretical but scientifically plausible. It would require the substitution of the stable bromine with a radioisotope. The following protocol outlines a conceptual workflow based on established radiochemistry and small animal imaging principles.[12][13]

Protocol 2: Conceptual Radiosynthesis of [⁷⁶Br]BCTFP for PET

Principle: This process would likely involve a nucleophilic substitution reaction where a radioactive bromide salt, [⁷⁶Br]Br⁻, displaces a suitable leaving group on a BCTFP precursor. For this example, we assume direct displacement of the native bromine is not feasible and a tosylated precursor would be used.

  • Precursor Synthesis: Synthesize a precursor by reacting BCTFP with tosyl chloride to convert the primary alcohol into a better leaving group (BCTFP-OTs).

  • Radiolabeling: React the BCTFP-OTs precursor with [⁷⁶Br]KBr in the presence of a kryptofix catalyst (e.g., K₂₂₂) in an appropriate solvent like acetonitrile at elevated temperature.

  • Purification: Purify the resulting [⁷⁶Br]BCTFP using semi-preparative HPLC to remove unreacted precursor and byproducts.

  • Formulation: The purified radiotracer is formulated in a sterile, injectable solution (e.g., saline with a small percentage of ethanol) for in vivo administration.

Protocol 3: Small Animal PET/CT Imaging with [⁷⁶Br]BCTFP

Materials:

  • Anesthetized rodent (e.g., mouse or rat).

  • Formulated and dose-calibrated [⁷⁶Br]BCTFP.

  • Small animal PET/CT scanner.

  • Heating pad and physiological monitoring equipment.

Procedure:

  • Animal Preparation: Anesthetize the animal using a suitable anesthetic (e.g., inhaled isoflurane). Place the animal on the scanner bed, which is equipped with a heating pad to maintain body temperature.

  • Tracer Administration: Administer a defined dose of [⁷⁶Br]BCTFP (e.g., 5-10 MBq) via tail vein injection.

  • CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction of the PET data.

  • Dynamic PET Scan: Begin PET data acquisition immediately after injection for a dynamic scan (e.g., 60 minutes) to observe the initial biodistribution and clearance kinetics of the tracer.

  • Static PET Scan: Alternatively, for screening purposes, a static scan can be performed at a specific time point post-injection (e.g., 60 minutes) when tracer distribution has reached a pseudo-equilibrium.

  • Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and radioactive decay.

  • Data Analysis: Co-register the PET and CT images. Draw Regions of Interest (ROIs) over various organs to generate Time-Activity Curves (TACs) and calculate the Standardized Uptake Value (SUV) for quantitative analysis of tracer accumulation.

In Vivo Experimental Workflow Diagram

cluster_0 Preparation cluster_1 Imaging Protocol cluster_2 Data Analysis Synth Radiosynthesis & Purification of [⁷⁶Br]BCTFP Inject Tracer Injection (e.g., Tail Vein) Synth->Inject AnimalPrep Animal Anesthesia & Positioning on Scanner Bed AnimalPrep->Inject CT Low-Dose CT Scan (Anatomical Reference) Inject->CT PET PET Data Acquisition (Dynamic or Static) CT->PET Recon Image Reconstruction (with Corrections) PET->Recon Analysis ROI Analysis & Quantification (SUV) Recon->Analysis Result Biodistribution Profile Analysis->Result

References

Application Notes and Protocols for the Analytical Determination of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Halogenated Alcohol

5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol is a structurally complex synthetic organic compound characterized by a unique combination of halogen substituents.[1][2][3][4] Its potential applications in pharmaceutical synthesis and materials science necessitate the development of robust and reliable analytical methods for its detection and quantification. The presence of multiple halogen atoms (bromine, chlorine, and fluorine) on a pentanol backbone presents distinct analytical challenges and opportunities, dictating the selection of appropriate instrumentation and methodologies.[2]

This comprehensive guide provides detailed application notes and step-by-step protocols for the analysis of this compound. It is designed for researchers, scientists, and drug development professionals who require accurate and precise measurements of this analyte in various matrices. The methodologies described herein are grounded in established principles of analytical chemistry for halogenated organic compounds and are designed to ensure data integrity through rigorous validation.[5][6]

Strategic Approach to Method Selection: Leveraging Molecular Properties

The molecular structure of this compound, with its high degree of halogenation, is the primary determinant for the selection of an appropriate analytical technique. The presence of bromine and chlorine atoms makes the molecule highly electronegative, a property that can be exploited for sensitive detection.

Primary Recommended Technique: Gas Chromatography with Electron Capture Detection (GC-ECD)

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile halogenated organic compounds.[6][7] The key to this approach is the Electron Capture Detector (ECD), which exhibits exceptional sensitivity towards electronegative compounds like those containing halogens.[8][9][10] The ECD operates by establishing a baseline current from a radioactive source (typically Nickel-63). When an electronegative analyte passes through the detector, it captures electrons, causing a decrease in the current that is measured as a positive peak.[8][9] This high selectivity minimizes interference from non-halogenated matrix components.[5]

Confirmatory and High-Specificity Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For unambiguous identification and quantification, especially in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique offers unparalleled selectivity and sensitivity.[11] The use of fluorinated alcohols as mobile phase modifiers in LC-MS analysis can enhance the ionization and chromatographic behavior of fluorinated analytes.[12][13][14] Mass spectrometry provides molecular weight information and fragmentation patterns that serve as a definitive fingerprint of the analyte. The distinct isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) and chlorine (35Cl and 37Cl in a roughly 3:1 ratio) provides a unique signature for mass spectrometric identification.

Diagrammatic Overview of the Analytical Workflow

The following diagram illustrates the logical progression from sample receipt to final data analysis for the determination of this compound.

Caption: High-level workflow for the analysis of this compound.

Protocol 1: Quantitative Analysis by Gas Chromatography with Electron Capture Detection (GC-ECD)

This protocol details the steps for the quantification of this compound using GC-ECD. The method is designed for high sensitivity and is suitable for purity assessments and trace-level detection.

Sample Preparation: Extraction and Clean-up

The goal of sample preparation is to isolate the analyte from the sample matrix and concentrate it in a solvent suitable for GC-ECD analysis. It is critical to use a non-halogenated solvent for the final extract to prevent detector interference.[5]

Step-by-Step Protocol:

  • For Aqueous Samples:

    • To a 100 mL volumetric flask, add a known volume of the aqueous sample.

    • Perform a liquid-liquid extraction by adding 30 mL of methyl tert-butyl ether (MTBE) and shaking vigorously for 2 minutes in a separatory funnel.

    • Allow the layers to separate and collect the organic (upper) layer.

    • Repeat the extraction twice more with fresh MTBE.

    • Pool the organic extracts.

  • For Organic Reaction Mixtures:

    • Dilute a known amount of the reaction mixture in a non-halogenated solvent like hexane or toluene to bring the analyte concentration within the calibration range.

  • Drying and Concentration:

    • Pass the pooled organic extract or diluted sample through a column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Final Sample:

    • The resulting 1 mL sample is ready for GC-ECD analysis.

Instrumental Parameters and Analysis

The following table outlines the recommended starting parameters for the GC-ECD system. These may require optimization based on the specific instrument and column used.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Injector Split/SplitlessSplitless mode is preferred for trace analysis to maximize analyte transfer to the column.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas Helium or Nitrogen (High Purity)Inert gases that will not react with the analyte or stationary phase.
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of organic compounds.
Oven Program Initial: 60 °C (hold 2 min)A low starting temperature to focus the analytes at the head of the column.
Ramp: 10 °C/min to 280 °C (hold 5 min)A moderate ramp rate to ensure good separation from potential impurities.
Detector Electron Capture Detector (ECD)Highly sensitive to the halogenated analyte.[15]
Detector Temp 300 °CPrevents condensation of the analyte in the detector.
Makeup Gas Nitrogen or Argon/MethaneRequired for proper ECD operation to provide a source of electrons.[10]
Calibration and Quantification
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Calibration Curve: Inject each calibration standard and plot the peak area against the concentration. Perform a linear regression to obtain the calibration curve. The correlation coefficient (r²) should be >0.995.

  • Sample Analysis: Inject the prepared samples and determine the concentration of the analyte using the calibration curve.

Protocol 2: Confirmatory Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is intended for the definitive confirmation of the identity of this compound and for its quantification in complex matrices where high selectivity is required.

Sample Preparation

The sample preparation for LC-MS/MS is similar to that for GC-ECD, with the final reconstitution solvent being compatible with the mobile phase.

Step-by-Step Protocol:

  • Perform the extraction as described in section 1.1.

  • After evaporation, reconstitute the sample in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection to protect the LC system.

Instrumental Parameters and Analysis

The following table provides suggested starting parameters for an LC-MS/MS system. Optimization of mass spectrometric parameters (e.g., collision energy) is crucial for achieving optimal sensitivity.

ParameterRecommended SettingRationale
Liquid Chromatograph Waters ACQUITY UPLC or equivalentHigh-pressure system for efficient separation.
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm)Provides good retention and peak shape for moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase to promote protonation in positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 5 minutesA standard gradient for screening and analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Mass Spectrometer Triple Quadrupole (e.g., Sciex 7500)Enables sensitive and selective Multiple Reaction Monitoring (MRM).
Ionization Source Electrospray Ionization (ESI), Negative Ion ModeNegative ion mode is often more sensitive for halogenated compounds.
MRM Transitions To be determined by infusion of a standardPrecursor ion will be the deprotonated molecule [M-H]⁻. Product ions will result from fragmentation.
Method Validation Principles

For use in regulated environments, such as drug development, the analytical methods must be validated according to guidelines from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[16][17][18]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte in the presence of other components.[16][19] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix and by peak purity analysis.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[16] A minimum of five concentration levels should be used.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three concentration levels.

  • Precision: The degree of agreement among individual test results. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[20]

Data Presentation and Expected Results

The following table summarizes the expected performance characteristics of the described methods. These values are illustrative and should be experimentally determined during method validation.

ParameterGC-ECDLC-MS/MS
Linear Range 0.1 - 10 µg/mL1 - 1000 ng/mL
LOD ~10 pg on-column~0.5 ng/mL
LOQ ~30 pg on-column~1 ng/mL
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%

Conclusion: A Framework for Reliable Analysis

The analytical methods detailed in this guide provide a robust framework for the detection and quantification of this compound. The choice between GC-ECD and LC-MS/MS will depend on the specific requirements of the analysis, including the required sensitivity, selectivity, and the nature of the sample matrix. By adhering to the principles of method validation, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.

References

Application Note: A Scalable Two-Step Synthesis of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, scalable, and robust two-step protocol for the synthesis of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol, a key fluorinated building block for the development of novel pharmaceutical and agrochemical agents. The synthesis commences with a free-radical initiated telomerization of vinyl acetate with 1-bromo-1-chloro-2,2,2-trifluoroethane, followed by an efficient acidic hydrolysis of the intermediate acetate ester. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, safety protocols, characterization methods, and an exploration of the underlying chemical principles.

Introduction

Fluorinated organic compounds are of paramount importance in modern medicinal and agricultural chemistry. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] The target molecule, this compound, possesses multiple reactive handles, making it a versatile intermediate for the synthesis of complex molecular architectures. This guide details a reliable and scalable synthetic route, designed for implementation in a standard laboratory setting.

Overall Synthetic Scheme

The synthesis is a two-step process, beginning with the formation of a carbon-carbon bond via telomerization, followed by a standard hydrolysis to unmask the primary alcohol.

Synthetic Pathway 1-Bromo-1-chloro-2,2,2-trifluoroethane 1-Bromo-1-chloro-2,2,2-trifluoroethane Telomerization Telomerization (AIBN, Heat) 1-Bromo-1-chloro-2,2,2-trifluoroethane->Telomerization Vinyl_Acetate Vinyl Acetate Vinyl_Acetate->Telomerization Intermediate_Ester 5-Bromo-4-chloro-4,5,5-trifluoropentyl acetate Telomerization->Intermediate_Ester Hydrolysis Acidic Hydrolysis (H₂O, H⁺) Intermediate_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Overall two-step synthesis of the target alcohol.

Part 1: Telomerization of Vinyl Acetate

Scientific Rationale

Telomerization is a polymerization reaction where a chain transfer agent (the telogen) limits the chain length of the polymer (the taxogen).[2][3] In this protocol, 1-bromo-1-chloro-2,2,2-trifluoroethane acts as the telogen, and vinyl acetate is the taxogen. The reaction is initiated by a free-radical initiator, Azobisisobutyronitrile (AIBN), to form the intermediate acetate ester. This method is advantageous for its efficiency in forming the carbon backbone of the target molecule.[4]

Experimental Protocol

Materials:

  • 1-Bromo-1-chloro-2,2,2-trifluoroethane

  • Vinyl acetate

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a dry, nitrogen-purged round-bottom flask, add 1-bromo-1-chloro-2,2,2-trifluoroethane (1.0 eq) and anhydrous toluene.

  • Begin stirring and gently heat the mixture to 70-80 °C.

  • In a separate flask, prepare a solution of vinyl acetate (1.2 eq) and AIBN (0.05 eq) in anhydrous toluene.

  • Slowly add the vinyl acetate/AIBN solution to the reaction flask over a period of 2-3 hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction mixture at 70-80 °C for an additional 12-16 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. The crude product, 5-bromo-4-chloro-4,5,5-trifluoropentyl acetate, can be carried forward to the next step without further purification.

ParameterValue
Reaction Scale 10-100 g
Temperature 70-80 °C
Reaction Time 14-19 hours
Expected Yield 85-95% (crude)

Part 2: Acidic Hydrolysis of the Acetate Ester

Scientific Rationale

The hydrolysis of the intermediate ester to the final alcohol is achieved through an acid-catalyzed reaction.[5][6][7][8] This reaction is reversible; therefore, using a large excess of water drives the equilibrium towards the formation of the alcohol and acetic acid.[5][6][9]

Experimental Protocol

Materials:

  • Crude 5-bromo-4-chloro-4,5,5-trifluoropentyl acetate

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude 5-bromo-4-chloro-4,5,5-trifluoropentyl acetate in methanol in a round-bottom flask.

  • Add a mixture of water and concentrated HCl (e.g., a 1:1 v/v mixture).

  • Heat the mixture to reflux (approximately 60-70 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

ParameterValue
Reaction Scale 10-100 g
Temperature 60-70 °C
Reaction Time 4-6 hours
Expected Yield 70-85% (after purification)

Process Safety

Hazardous Materials:

  • 1-Bromo-1-chloro-2,2,2-trifluoroethane: Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.[10]

  • Vinyl Acetate: Flammable liquid and vapor. Handle in a fume hood away from ignition sources.

  • AIBN: Thermally unstable. Store in a cool place and handle with care to avoid dust formation.

  • Concentrated HCl: Corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

  • Bromine-containing compounds: Bromine and its derivatives are toxic and corrosive. Handle with extreme care in a fume hood.[12][13]

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Chemically resistant gloves (e.g., nitrile or neoprene).[13]

  • Flame-resistant lab coat.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[10]

  • Inhalation: Move the individual to fresh air.

  • In all cases of exposure, seek immediate medical attention.

Safety_Workflow cluster_Preparation Preparation cluster_Handling Chemical Handling cluster_Emergency Emergency Response Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Work_in_Hood Work in a Certified Fume Hood Don_PPE->Work_in_Hood Handle_Reagents Handle Hazardous Reagents with Caution Work_in_Hood->Handle_Reagents Avoid_Inhalation Avoid Inhalation of Vapors Handle_Reagents->Avoid_Inhalation Spill_Containment Spill Containment Procedures Handle_Reagents->Spill_Containment First_Aid Administer First Aid Spill_Containment->First_Aid Seek_Medical_Attention Seek Immediate Medical Attention First_Aid->Seek_Medical_Attention

References

Application Notes and Protocols for Enzymatic Reactions Involving 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Biocatalysis for Complex Polyhalogenated Alcohols

In the landscape of modern drug discovery and development, the strategic incorporation of halogens into molecular scaffolds is a cornerstone for modulating pharmacokinetic and pharmacodynamic properties. Polyhalogenated compounds, in particular, offer a rich chemical space for the design of novel therapeutics. The target molecule of this guide, 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol, represents a challenging yet potentially rewarding substrate. Its unique combination of bromine, chlorine, and fluorine atoms, along with a primary alcohol, presents a multifaceted platform for enzymatic modification.

Traditional chemical methods for modifying such intricate structures often lack selectivity and can require harsh reaction conditions. Biocatalysis, with its inherent specificity and operation under mild conditions, offers a compelling alternative. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on exploring the enzymatic reactivity of this compound. We will delve into the plausible enzymatic transformations, provide detailed protocols for enzyme screening and reaction optimization, and outline robust analytical methods for monitoring these reactions. This guide is designed to be a practical resource, empowering researchers to unlock the synthetic potential of this complex halogenated alcohol.

Plausible Enzymatic Transformations: A Multi-Enzyme Approach

The structure of this compound suggests several potential sites for enzymatic activity. The primary alcohol offers a handle for oxidation, while the carbon-halogen bonds are targets for dehalogenation. Below, we explore the most promising enzyme classes for these transformations.

Oxidation of the Primary Alcohol Moiety by Alcohol Dehydrogenases (ADHs)

Alcohol dehydrogenases (ADHs) are a well-established class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, typically using NAD⁺ or NADP⁺ as a cofactor.[1] The primary alcohol of our target molecule is a prime candidate for oxidation to the corresponding aldehyde, 5-Bromo-4-chloro-4,5,5-trifluoropentanal. This transformation would introduce a new functional group, opening avenues for further chemical or enzymatic modifications.

The substrate scope of ADHs can be quite broad, and several have been shown to act on halogenated alcohols.[2] For instance, ADHs from organisms like Rhodococcus ruber are known for their robustness and activity on a range of substrates, including those with halogen substituents.[3] The key challenge lies in the potential for the bulky and electronegative halogen atoms near the alcohol to influence substrate binding and catalysis. Screening a panel of ADHs with varying substrate specificities will be crucial.

Dehalogenation: A Gateway to Novel Structures

The presence of three different types of halogens (Br, Cl, F) at various positions makes dehalogenation a particularly intriguing possibility. Several classes of dehalogenases could potentially act on this substrate.

  • Haloalkane Dehalogenases (HLDs): These enzymes catalyze the hydrolytic cleavage of carbon-halogen bonds in halogenated alkanes, producing an alcohol, a halide ion, and a proton.[4] HLDs are known for their broad substrate specificity, with some enzymes capable of acting on compounds with multiple halogen substitutions. The C-Br bond is generally the most labile, followed by C-Cl, and then the very stable C-F bond. Therefore, it is plausible that an HLD could selectively remove the bromine or chlorine atom.

  • Halohydrin Dehalogenases (HHDs): These enzymes are specialized in the dehalogenation of vicinal haloalcohols, where a halogen and a hydroxyl group are on adjacent carbon atoms, leading to the formation of an epoxide. While the primary alcohol in our target molecule is not vicinal to a halogen, the structural motif of a halogenated carbon adjacent to a carbon bearing a hydroxyl group is present if we consider the potential for intramolecular cyclization. More relevant is the promiscuous activity of HHDs, which can also catalyze the hydrolytic dehalogenation of some haloalkanes.

  • Enzymatic C-F Bond Cleavage: The cleavage of the carbon-fluorine bond is energetically challenging due to its high bond dissociation energy. However, specialized enzymes such as fluoroacetate dehalogenases have evolved to catalyze this difficult reaction.[5] While typically acting on smaller substrates, the possibility of a dehalogenase with broader substrate specificity or an engineered enzyme acting on the C-F bonds of our target molecule should not be dismissed.[6] Recent research has shown that some L-2-haloacid dehalogenases are capable of defluorination.[7]

The logical workflow for exploring these enzymatic reactions is depicted in the following diagram:

Enzymatic_Workflow Substrate This compound ADH Alcohol Dehydrogenase (ADH) Screening Substrate->ADH Oxidation Dehalogenase Dehalogenase Screening (HLD, HHD, etc.) Substrate->Dehalogenase Dehalogenation Product_Aldehyde Oxidized Product (Aldehyde) ADH->Product_Aldehyde Product_Dehalogenated Dehalogenated Product(s) Dehalogenase->Product_Dehalogenated Analysis Product Identification & Quantification (HPLC, GC-MS, NMR) Product_Aldehyde->Analysis Product_Dehalogenated->Analysis Dehalogenation_Pathway cluster_main Potential Dehalogenation Pathways Start This compound P1 Debrominated Product Start->P1 HLD/HHD -HBr P2 Dechlorinated Product Start->P2 HLD/HHD -HCl P3 Defluorinated Product Start->P3 Defluorinase -HF

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol (BCTFP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions. The unique structure of BCTFP, featuring multiple halogen atoms and a polar alcohol group, presents specific challenges and considerations for achieving high purity. This document synthesizes established chemical principles with practical, field-proven insights to ensure you can confidently navigate the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude BCTFP sample?

A1: The impurity profile of crude BCTFP is highly dependent on its synthetic route. However, based on common methods for synthesizing halogenated and fluorinated alcohols, you can anticipate the following classes of impurities:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Over-halogenated or Under-halogenated Analogs: Species with different degrees or positions of bromination, chlorination, or fluorination.

  • Elimination Byproducts: Alkenes formed via dehydrohalogenation (loss of HBr or HCl), a common side reaction for polyhalogenated alkanes, especially under basic conditions or at elevated temperatures.

  • Solvent Residues: Residual solvents used in the synthesis and initial workup.

  • Reagent-derived Impurities: Byproducts from the halogenating or fluorinating agents used.[1][2]

Q2: Which purification technique is the most suitable for BCTFP?

A2: The optimal technique depends on the physical state of your crude product (which is reported as a solid[3]), the nature of the impurities, and the desired scale and purity level.

  • Flash Column Chromatography: This is often the most effective method for removing a wide range of impurities with different polarities. Given the polar alcohol group, BCTFP should interact well with normal-phase silica gel.[4]

  • Recrystallization: If your crude BCTFP is a solid and has a moderate to high level of purity (>85-90%), recrystallization is an excellent and scalable method for achieving very high purity.[5][6] The key is identifying a suitable solvent or solvent system where BCTFP is soluble when hot but sparingly soluble when cold.

  • Fractional Vacuum Distillation: While BCTFP is a solid at ambient temperature, distillation could be employed if major impurities are significantly more or less volatile. However, given the high boiling points typical of fluorinated alcohols and the potential for thermal decomposition, this is generally less preferred than chromatography or recrystallization.[7][8]

Q3: What analytical methods are recommended for assessing the purity of BCTFP?

A3: A combination of methods is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation and identifying fluorine-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of the desired product. The presence of chlorine and bromine will result in characteristic isotopic patterns in the mass spectrum.[9]

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify purity, especially for non-volatile impurities. Developing a method may require screening different columns and mobile phases.[10]

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Q4: How stable is this compound during purification?

A4: Polyhalogenated alkanes can be susceptible to degradation. Key stability considerations include:

  • Thermal Stress: Avoid prolonged exposure to high temperatures during distillation or when removing solvents, as this can promote elimination reactions.

  • pH Sensitivity: Exposure to strong bases can readily cause dehydrohalogenation. It is crucial to ensure that any aqueous workup steps are neutral or slightly acidic before concentrating the crude product. All glassware should be clean and neutral.

  • Active Surfaces: Highly active silica gel or alumina in chromatography can sometimes catalyze degradation. This is generally less of a concern with standard-grade silica gel.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of BCTFP.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery from Silica Gel Column 1. Compound is too polar: The selected eluent system is not polar enough to displace the compound from the silica gel. 2. Irreversible Adsorption/Decomposition: The compound may be reacting with the stationary phase.1. Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in hexane) in your eluent system. A step-gradient or linear gradient elution can be effective. 2. Deactivate Silica: If decomposition is suspected, consider using silica gel that has been treated with a small amount of a base like triethylamine (if the compound is base-stable) or using a different stationary phase like alumina.
"Oiling Out" During Recrystallization 1. Solvent Choice: The boiling point of the solvent may be higher than the melting point of the compound.[6] 2. Supersaturation: The solution is cooling too rapidly, preventing the formation of a crystal lattice. 3. Impurities: High levels of impurities can disrupt crystal formation.1. Select a Lower-Boiling Solvent: Choose a solvent with a boiling point below the compound's melting point. 2. Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer to an ice bath. Gentle scratching of the inner flask wall with a glass rod can initiate crystallization.[11] 3. Pre-Purification: If the crude material is very impure, first run a quick filtration through a plug of silica gel to remove gross impurities before attempting recrystallization.
Co-elution of Impurities in Column Chromatography 1. Insufficient Resolution: The polarity difference between BCTFP and the impurity is too small for the chosen solvent system. 2. Column Overloading: Too much crude material was loaded onto the column.1. Optimize Solvent System: Use a shallower polarity gradient or switch to an isocratic (single solvent mixture) elution with a finely-tuned solvent ratio. Test solvent systems using Thin Layer Chromatography (TLC) first. 2. Reduce Load: Use a larger column or reduce the amount of material loaded. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Broad or Tailing Peaks in GC/HPLC Analysis 1. Active Sites: The polar alcohol group can interact with active sites in the GC injector or column, causing tailing.[9] 2. Inappropriate Column: The HPLC or GC column stationary phase is not well-suited for this analyte.1. Use a Deactivated Inlet Liner: For GC analysis, use a silanized (deactivated) inlet liner. 2. Derivatization: Consider derivatizing the alcohol to a less polar silyl ether before GC analysis to improve peak shape. 3. Method Development: For HPLC, screen different columns (e.g., C18, PFP) and mobile phase modifiers to find conditions that provide sharp, symmetrical peaks.
Purification Workflow Decision Tree

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for BCTFP.

G start Crude BCTFP Sample check_state Determine Physical State (Solid or Oil?) start->check_state is_solid Is it a Solid? check_state->is_solid is_oil High-Boiling Oil check_state->is_oil Oil check_purity Assess Purity by TLC/NMR (>90% pure?) is_solid->check_purity Solid distillation Fractional Vacuum Distillation is_oil->distillation recrystallize Recrystallization check_purity->recrystallize Yes chromatography Flash Column Chromatography check_purity->chromatography No final_product Pure BCTFP recrystallize->final_product chromatography->final_product check_distillate Is Distillate Pure? distillation->check_distillate check_distillate->chromatography No check_distillate->final_product Yes

Caption: Decision tree for selecting a purification method for BCTFP.

Detailed Purification Protocols

Safety First: Before beginning any procedure, consult the Safety Data Sheet (SDS) for this compound and all solvents and reagents.[12][13][14][15][16] Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Flash Column Chromatography

This protocol is ideal for purifying BCTFP from a complex mixture of impurities.

Materials:

  • Crude BCTFP

  • Silica Gel (230-400 mesh)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Glass column with stopcock

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection:

    • On a TLC plate, spot your crude material.

    • Develop the plate in a chamber with a solvent system of Hexane:Ethyl Acetate (e.g., start with a 9:1 ratio).

    • The ideal solvent system will give the BCTFP spot an Rf (retention factor) value of ~0.25-0.35. Adjust the solvent ratio as needed; increasing the ethyl acetate content will lower the Rf.

  • Column Packing:

    • Secure the column vertically in the fume hood. Add a small plug of cotton or glass wool at the bottom.

    • Fill the column about one-third full with the initial, less polar eluent (e.g., 95:5 Hexane:EtOAc).

    • Prepare a slurry of silica gel in the same eluent. Pour the slurry into the column.

    • Gently tap the column to pack the silica bed evenly and drain excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude BCTFP in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add the sample to the top of the packed silica bed.

  • Elution and Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to begin eluting the sample. Maintain a steady flow rate.

    • Collect fractions in separate tubes. Monitor the separation by TLC.

    • Once all desired product has been eluted, combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator. Avoid excessive heat to prevent decomposition.

Troubleshooting Chromatography

G start Problem: Poor Separation on Column check_rf Is Rf on TLC between 0.25 and 0.35? start->check_rf adjust_solvent Adjust Solvent Polarity (Test on TLC) check_rf->adjust_solvent No check_loading Was Column Overloaded? (>5% w/w) check_rf->check_loading Yes adjust_solvent->start Re-run reduce_load Reduce Sample Load or Use Larger Column check_loading->reduce_load Yes check_packing Are Bands Tilted or Uneven? check_loading->check_packing No reduce_load->start Re-run repack_column Repack Column Carefully (Avoid Air Bubbles) check_packing->repack_column Yes success Achieve Good Separation check_packing->success No, problem is elsewhere repack_column->start Re-run

Caption: Troubleshooting workflow for poor separation in column chromatography.

Protocol 2: Recrystallization

This protocol is best for purifying BCTFP that is already in solid form and relatively pure.

Materials:

  • Crude solid BCTFP

  • Various trial solvents (e.g., hexane, toluene, ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection:

    • Place a small amount of crude BCTFP in several test tubes.

    • Add a small amount of a different solvent to each tube. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[5][17]

    • Once a promising solvent is found, proceed. A co-solvent system (e.g., dissolving in a soluble solvent like ethanol and adding an anti-solvent like water until cloudy) can also be effective.[11]

  • Dissolution:

    • Place the crude BCTFP in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture gently on a hot plate. Add just enough hot solvent to fully dissolve the solid.[18]

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Slow cooling encourages the formation of larger, purer crystals.[6]

    • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to rinse away any remaining impurities.[5]

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a low temperature.

Safety Precautions

Handling this compound requires adherence to standard laboratory safety procedures for halogenated organic compounds.

  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to avoid inhalation of vapors or mists.[14][16] Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[14]

    • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Avoid prolonged skin contact.[12]

    • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge.[13]

  • Fire Safety: This compound may be flammable. Keep it away from open flames, sparks, and hot surfaces. Use carbon dioxide, dry chemical, or foam fire extinguishers.[12][14]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations.

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[12]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[16]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

References

Technical Support Center: Optimizing Reaction Yields for 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction yields for this valuable fluorinated building block.

Introduction: The Chemistry at Play

The synthesis of this compound is typically achieved through a free-radical initiated telomerization reaction. This process involves the addition of an alcohol, in this case, ethanol (the telogen), across the double bond of a fluoroalkene, bromochlorotrifluoroethylene (the taxogen). The reaction is initiated by a radical initiator, which generates free radicals that propagate a chain reaction. The desired product is the 1:1 adduct of ethanol and bromochlorotrifluoroethylene.

Understanding the underlying mechanism is crucial for effective troubleshooting. The reaction proceeds via a radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[1]

Core Synthesis Protocol: A Foundational Guide

Materials:

  • Bromochlorotrifluoroethylene

  • Anhydrous Ethanol

  • Radical Initiator (e.g., Benzoyl peroxide, AIBN)

  • Anhydrous, inert solvent (e.g., a high-boiling point alkane or fluorinated solvent)

  • Inert gas (Nitrogen or Argon)

Experimental Setup:

A high-pressure reactor equipped with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet for inert gas and reagents is recommended.

Procedure:

  • Reactor Preparation: Thoroughly dry all glassware and the reactor to remove any moisture. Purge the reactor with an inert gas to create an oxygen-free environment.

  • Charging Reagents: Charge the reactor with anhydrous ethanol and the chosen solvent.

  • Initiator Addition: Add the radical initiator to the reaction mixture.

  • Taxogen Introduction: Carefully introduce the bromochlorotrifluoroethylene into the sealed reactor.

  • Reaction Conditions: Heat the reactor to the desired temperature (typically between 60-100 °C, but this needs to be optimized) and maintain a constant pressure.

  • Monitoring: Monitor the reaction progress by periodically taking samples (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and slowly vent any excess pressure. The crude reaction mixture can then be subjected to purification.

Troubleshooting Guide: From Low Yields to Impurities

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a common challenge in free-radical reactions. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.[2]

  • Cause 1: Inefficient Radical Initiation. The concentration and type of radical initiator are critical.[2]

    • Solution:

      • Optimize Initiator Concentration: Too little initiator will result in a slow or incomplete reaction. Conversely, too much can lead to an increase in termination reactions, also lowering the yield of the desired product. An optimal concentration, typically between 1-5 mol% with respect to the taxogen, should be determined experimentally.

      • Choose the Right Initiator: The choice of initiator depends on the reaction temperature. Ensure the initiator's half-life is appropriate for the reaction conditions. For example, AIBN is suitable for temperatures around 60-80 °C, while benzoyl peroxide is effective at slightly higher temperatures.

  • Cause 2: Suboptimal Reaction Temperature. Temperature plays a crucial role in both the rate of initiation and the propagation of the radical chain reaction.

    • Solution:

      • Temperature Screening: Perform small-scale reactions at various temperatures to find the optimal range. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to side reactions and decomposition of the product.

  • Cause 3: Incorrect Reagent Stoichiometry. The molar ratio of the telogen (ethanol) to the taxogen (bromochlorotrifluoroethylene) can significantly influence the product distribution.

    • Solution:

      • Vary the Telogen:Taxogen Ratio: An excess of ethanol will favor the formation of the desired 1:1 adduct. A higher concentration of the fluoroalkene may lead to the formation of higher-order telomers (e.g., 1:2, 1:3 adducts). Experiment with different ratios to maximize the yield of the target molecule.

  • Cause 4: Presence of Inhibitors. Oxygen is a well-known inhibitor of radical reactions. Other impurities in the reagents or solvent can also quench the radical chain.

    • Solution:

      • Ensure Inert Atmosphere: Thoroughly purge the reaction vessel with an inert gas (nitrogen or argon) before starting the reaction and maintain a positive pressure throughout.

      • Use High-Purity Reagents and Solvents: Use anhydrous solvents and purify reagents if necessary to remove any potential inhibitors.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I identify and minimize them?

The formation of byproducts is a common occurrence in telomerization reactions.

  • Likely Side Products:

    • Higher-Order Telomers: These are adducts containing more than one unit of the fluoroalkene, such as 7-Bromo-6,8-dichloro-6,7,7,8,8-pentafluorooctan-1-ol. Their formation is favored by a higher concentration of bromochlorotrifluoroethylene.

    • Products of Radical Combination: Termination of the radical chain can lead to the formation of various dimeric species.

    • Isomers: Depending on the regioselectivity of the radical addition, isomeric products may be formed.

  • Strategies for Minimization:

    • Control Stoichiometry: As mentioned earlier, using a significant excess of ethanol will favor the formation of the 1:1 adduct.

    • Optimize Reaction Conditions: Fine-tuning the temperature and initiator concentration can help to suppress the formation of unwanted side products.

Q3: I am having difficulty purifying the final product. What are the recommended methods?

The purification of fluorinated compounds can be challenging due to their unique physical properties.

  • Recommended Purification Techniques:

    • Fractional Distillation: If the boiling points of the desired product and the impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

    • Column Chromatography: For the removal of non-volatile impurities and separation of isomers, column chromatography on silica gel is a standard technique. A gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) is typically used for elution.

    • Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Frequently Asked Questions (FAQs)

Q: What is the CAS number for this compound?

A: The CAS number is 222026-50-8.[3]

Q: What are the expected spectroscopic data for the target molecule?

  • ¹H NMR: Signals corresponding to the protons of the ethyl group, shifted by the influence of the adjacent fluorinated carbon and the terminal hydroxyl group.

  • ¹³C NMR: Resonances for the five carbon atoms, with characteristic splitting patterns due to coupling with fluorine atoms.

  • ¹⁹F NMR: Signals for the three fluorine atoms, likely showing complex splitting patterns due to coupling with each other and with adjacent protons.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic isotopic patterns for bromine and chlorine.

Q: Are there any specific safety precautions I should take when running this reaction?

A: Yes, absolutely.

  • Handling Bromochlorotrifluoroethylene: This is a volatile and potentially toxic compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Radical Initiators: Many radical initiators, such as benzoyl peroxide, are thermally unstable and can be explosive. They should be stored and handled according to the manufacturer's recommendations.

  • Pressure Reactions: Working with high-pressure reactors requires specific training and safety protocols. Ensure the reactor is properly rated for the intended pressure and temperature and that all safety features are in place.

Visualizing the Process

To aid in understanding the reaction and troubleshooting, the following diagrams are provided.

Reaction Mechanism Workflow

ReactionMechanism Initiation Initiation (Radical Formation) Propagation Propagation (Chain Reaction) Initiation->Propagation Initiator Radical Propagation->Propagation Termination Termination (Chain Stopping) Propagation->Termination Product 5-Bromo-4-chloro-4,5,5- trifluoropentan-1-ol Propagation->Product 1:1 Adduct Formation Byproducts Higher Telomers & Other Byproducts Propagation->Byproducts Side Reactions Termination->Byproducts

Caption: A simplified workflow of the free-radical telomerization.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Start Low Yield Observed CheckInitiator Check Initiator (Concentration & Type) Start->CheckInitiator CheckTemp Check Reaction Temperature Start->CheckTemp CheckStoich Check Reagent Stoichiometry Start->CheckStoich CheckInhibitors Check for Inhibitors Start->CheckInhibitors OptimizeInitiator Optimize Initiator CheckInitiator->OptimizeInitiator OptimizeTemp Optimize Temperature CheckTemp->OptimizeTemp OptimizeStoich Adjust Telogen: Taxogen Ratio CheckStoich->OptimizeStoich PurifyReagents Purify Reagents & Ensure Inert Atmosphere CheckInhibitors->PurifyReagents ImprovedYield Improved Yield? OptimizeInitiator->ImprovedYield OptimizeTemp->ImprovedYield OptimizeStoich->ImprovedYield PurifyReagents->ImprovedYield

Caption: A decision tree for troubleshooting low reaction yields.

References

identifying byproducts in 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol reactions

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for reactions involving 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol. As Senior Application Scientists, we have designed this guide to move beyond simple procedural lists, focusing instead on the underlying chemical principles to empower you to diagnose and resolve experimental challenges effectively.

Introduction: The Challenge of Halogenated Alcohols

This compound is a unique polyhalogenated building block. Its combination of bromine, chlorine, and fluorine atoms, along with a primary alcohol, offers rich reactivity but also presents significant challenges.[1] The presence of multiple halogens on adjacent carbons creates a propensity for side reactions, including eliminations, rearrangements, and unexpected substitution patterns, particularly under radical or harsh thermal conditions. This guide provides a systematic framework for identifying these byproducts and optimizing your reaction outcomes.

Section 1: Understanding Potential Byproduct Formation

The key to troubleshooting is anticipating potential side reactions. The structure of this compound suggests several common pathways for byproduct formation, especially in reactions involving radical initiators (e.g., AIBN, peroxides) or strong bases.

Common Reaction Pathways Leading to Impurities
  • Elimination Reactions: The presence of vicinal halogens (bromine and chlorine) and hydrogens makes the molecule susceptible to dehydrohalogenation (loss of HBr or HCl) or vicinal dehalogenation (loss of BrCl) to form various unsaturated penten-1-ol derivatives.

  • Radical Isomerization/Rearrangement: Radical reactions, often used to add functionalities to such molecules, can be non-selective.[2][3] The stability of the intermediate carbon radical dictates the major product, but minor isomers resulting from addition to the less-favored position are common impurities.[4]

  • Substitution Reactions: The primary alcohol can undergo esterification or etherification as intended, but the bromine and chlorine atoms can also be subject to nucleophilic substitution, depending on the reaction conditions and reagents used.[1]

  • Over-reaction or Degradation: Fluorinated compounds can be sensitive to certain conditions.[5][6] Prolonged reaction times or excessive temperatures may lead to degradation or the formation of complex polymeric materials.

Byproduct_Pathways Reactant This compound Elimination Elimination Products (e.g., Penten-1-ol derivatives) Reactant->Elimination Base or Heat Radical Radical Addition / Rearrangement Reactant->Radical Radical Initiator (e.g., AIBN, ROOR) Substitution Nucleophilic Substitution Products Reactant->Substitution Strong Nucleophile Degradation Degradation / Polymeric Material Reactant->Degradation Harsh Conditions (High Temp, Long Time) Isomers Isomeric Byproducts (e.g., Anti-Markovnikov additions) Radical->Isomers Minor Pathway (Less Stable Radical) Desired Desired Product Radical->Desired Major Pathway (Stable Radical Intermediate)

Caption: Potential reaction pathways for this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction has a low yield and the TLC plate shows multiple new spots. Where do I start?

A1: Low yield and multiple spots indicate a lack of selectivity or incomplete conversion.

  • Causality: This scenario is common in fluorination or halogenation chemistry when reaction conditions are not optimal.[5][6] The presence of multiple reactive sites can lead to a cascade of side reactions.

  • Troubleshooting Steps:

    • Analyze Reagents: Ensure your starting material is pure and solvents are anhydrous. Water can deactivate many reagents and lead to hydrolysis byproducts.[7]

    • Control Temperature: Run the reaction at a lower temperature to increase selectivity, even if it requires a longer reaction time.

    • Reagent Stoichiometry: Carefully check the stoichiometry. An excess of a strong base or radical initiator can promote side reactions.[6]

    • Preliminary Analysis: Before a full workup, take a small aliquot from the reaction mixture. Run a quick ¹H and ¹⁹F NMR or a GC-MS to get a snapshot of the product distribution. This can save significant time compared to purifying multiple unknown compounds.

Q2: My GC-MS analysis shows a peak with a mass corresponding to my starting material minus HBr (M-81) or HCl (M-36.5). What is this byproduct?

A2: This is a strong indication of an elimination reaction.

  • Causality: The loss of HBr or HCl suggests the formation of an alkene (a penten-1-ol derivative). This is a very common side reaction for polyhalogenated alkanes, often promoted by heat or basic conditions (even mild bases like triethylamine or carbonate).

  • Identification Protocol:

    • Confirm with MS Fragmentation: Look for the molecular ion of the proposed alkene. The fragmentation pattern should also be consistent with an unsaturated alcohol.

    • ¹H NMR Analysis: The presence of new signals in the vinyl region (typically 5-6.5 ppm) is a definitive sign of a double bond.

    • ¹⁹F NMR Analysis: The chemical shifts of the fluorine atoms will change significantly if a double bond is formed nearby. Compare the spectrum to your starting material.

Q3: I performed a radical addition reaction and my NMR shows two distinct sets of signals for fluorinated carbons/protons, both different from the starting material. Why?

A3: This suggests the formation of constitutional isomers.

  • Causality: In radical additions to alkenes, the bromine radical adds to the double bond to form the most stable carbon radical intermediate.[2][4] However, addition to the other carbon of the double bond, while less favorable, still occurs to a minor extent, leading to an isomeric byproduct. This is particularly true for complex fluoroalkenes.[8][9]

  • Troubleshooting & Identification:

    • Separation: These isomers are often difficult to separate by standard column chromatography. Consider using High-Performance Liquid Chromatography (HPLC) for better resolution.

    • Advanced NMR: Use 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign the structures of both isomers.

    • Reaction Optimization: To minimize the formation of the undesired isomer, try lowering the reaction temperature or using a bulkier, more sterically hindered radical initiator to improve regioselectivity.

Section 3: Analytical Protocols for Byproduct Identification

A robust analytical workflow is critical for identifying unknown impurities.

Workflow for Byproduct Identification

Analytical_Workflow Start Crude Reaction Mixture GCMS GC-MS Analysis Start->GCMS Identify masses and isotopic patterns NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Identify functional groups and connectivity Purification Purification (Column Chromatography / HPLC) GCMS->Purification Guide separation strategy NMR->Purification Structure Structure Elucidation of Byproduct Purification->Structure Analyze pure fractions via NMR, MS

Caption: A systematic workflow for identifying reaction byproducts.

Protocol 3.1: GC-MS Analysis of Halogenated Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and semi-volatile halogenated compounds.[10][11][12]

Step-by-Step Methodology:

  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • GC Separation: Use a column suitable for halogenated compounds (e.g., a mid-polarity column like a DB-17ms or DB-5ms). Program a temperature gradient from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation of all components.

  • MS Data Interpretation:

    • Look for Isotopic Patterns: The key to identifying your compounds is the unique isotopic signature of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) and bromine (⁷⁹Br/⁸¹Br ratio of ~1:1). Software can often help in identifying halogen-containing compounds from the raw data.[11][12]

    • Analyze Fragmentation: The fragmentation pattern provides clues about the molecule's structure. Look for characteristic losses, such as the loss of a halogen atom, water, or small alkyl fragments.

Protocol 3.2: NMR Analysis for Structural Elucidation

NMR provides definitive structural information. For fluorinated compounds, ¹⁹F NMR is as crucial as ¹H NMR.

Data Interpretation Guide:

  • ¹H NMR:

    • The -CH₂OH protons will typically appear as a multiplet around 3.6-3.8 ppm.

    • The protons on the alkyl chain will be complex multiplets due to coupling with each other and with fluorine atoms.

    • Appearance of signals in the 5-6.5 ppm range indicates the formation of an alkene byproduct.

  • ¹⁹F NMR:

    • The CF₃ and CFCl groups will have distinct chemical shifts. The formation of byproducts will cause these shifts to change and new signals to appear.

  • Impurity Identification: Many common solvent and grease impurities have well-documented chemical shifts. It is advisable to consult reference tables to exclude these from your analysis.[13][14]

Compound Type Characteristic ¹H NMR Shifts (ppm) Characteristic ¹⁹F NMR Shifts (ppm) Notes
Starting Alcohol ~3.7 (m, -CH₂OH), 1.8-2.5 (m, alkyl CH₂)Complex multipletsReference spectrum is crucial.
Elimination Product (Alkene) 5.0-6.5 (m, vinyl H)Significant shift changes from starting materialConfirms dehydrohalogenation.
Isomeric Byproduct Similar regions to desired product but different splitting patternsDifferent chemical shifts and coupling constantsRequires 2D NMR for confirmation.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use a different base for my reaction to avoid elimination? A: Yes. If you suspect your base is causing elimination, switch to a non-nucleophilic, sterically hindered base like proton sponge or DBU, and run the reaction at the lowest possible temperature.

Q: My fluorinated starting material seems to be degrading on the silica gel column. What can I do? A: Fluorinated compounds can sometimes be sensitive to acidic silica gel. Try neutralizing your silica gel by washing it with a solvent mixture containing a small amount of triethylamine (e.g., 1% Et₃N in hexane) before preparing your column, or consider using a different stationary phase like alumina.

Q: Why is HBr elimination more common than HCl elimination in these systems? A: The Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, making the bromide a better leaving group. Therefore, elimination of HBr is typically kinetically favored over the elimination of HCl.

Q: Are there any specific safety precautions for working with this compound? A: Yes. This compound is an irritant.[15] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

degradation pathways of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. The information herein is synthesized from established principles of organic chemistry and degradation mechanisms of analogous halogenated compounds.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should consider for this compound?

Based on the structure of this compound, the primary degradation pathways to consider are hydrolysis , oxidation , and photolysis . The relative importance of each pathway will depend on the specific experimental conditions (e.g., pH, temperature, presence of oxidizing agents, light exposure).

  • Hydrolysis: This involves the reaction with water, which can lead to the substitution of the halogen atoms (bromine and chlorine) with hydroxyl groups. The carbon-bromine bond is generally more susceptible to hydrolysis than the carbon-chlorine bond.[1][2][3]

  • Oxidation: The primary alcohol group is susceptible to oxidation to an aldehyde and further to a carboxylic acid.[4][5][6] Stronger oxidizing conditions could potentially lead to cleavage of the carbon-carbon backbone.

  • Photolysis: Exposure to ultraviolet (UV) light can induce cleavage of the carbon-halogen bonds, particularly the weaker carbon-bromine bond, to form radical intermediates.[7][8] These radicals can then participate in a variety of secondary reactions.

Q2: I am observing unexpected peaks in my LC-MS/GC-MS analysis during a hydrolysis study. What could they be?

Unexpected peaks during hydrolysis studies often arise from a combination of substitution and elimination reactions.

  • Troubleshooting Unexpected Peaks:

    • Check for Elimination Products: Besides the expected substitution of bromine and chlorine with hydroxyl groups, consider the possibility of dehydrohalogenation (elimination of HBr or HCl) to form an alkene.

    • Consider Rearrangements: Carbocation intermediates, especially if formed under acidic conditions, can undergo rearrangement, leading to isomeric products.

    • Analyze for Partially Hydrolyzed Products: You may be observing intermediates where only one of the halogens has been substituted. For instance, 5-hydroxy-4-chloro-4,5,5-trifluoropentan-1-ol could be a potential intermediate.

A proposed initial hydrolysis pathway is illustrated below:

G A This compound B Intermediate Carbocation A->B Loss of Br- C 5-hydroxy-4-chloro-4,5,5-trifluoropentan-1-ol B->C +H2O, -H+ D 4,5,5-trifluoro-4-penten-1-ol B->D -H+ (Elimination)

Caption: Proposed initial hydrolytic degradation of this compound.

Q3: My oxidative degradation experiment is showing a complex mixture of products. How can I simplify the analysis?

Oxidative degradation of the primary alcohol can proceed through an aldehyde to a carboxylic acid. The presence of multiple halogen atoms can complicate the reaction.

  • Strategies for Simplifying Analysis:

    • Use Milder Oxidants: Start with milder oxidizing agents (e.g., PCC, PDC) to favor the formation of the aldehyde and reduce over-oxidation.

    • Time-Course Study: Analyze samples at different time points to identify transient intermediates. The aldehyde may only be present in the early stages of the reaction.

    • Derivatization: Derivatize the potential carboxylic acid products to their corresponding esters to improve their volatility and chromatographic separation in GC-MS analysis.

The expected oxidative pathway of the primary alcohol is as follows:

G A This compound B 5-Bromo-4-chloro-4,5,5-trifluoropentanal A->B Oxidation C 5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid B->C Further Oxidation

Caption: Proposed oxidative degradation of the primary alcohol group.

II. Troubleshooting Guides

Guide 1: Investigating Photolytic Instability

Issue: The compound appears to degrade rapidly under ambient light conditions, leading to inconsistent results.

Background: The presence of a carbon-bromine bond makes the molecule susceptible to photolytic cleavage, initiating radical chain reactions.

Troubleshooting Protocol:

  • Protect from Light: Conduct all experiments in amber glassware or under red light to minimize photolytic degradation.

  • Control for Radicals: If photolysis is the intended degradation pathway, consider the use of radical scavengers in control experiments to confirm the involvement of radical intermediates.

  • Identify Photoproducts: Analyze the sample for debrominated and dechlorinated products, as well as potential dimers or other products of radical recombination.

Expected Photolytic Products:

Product TypePotential StructureAnalytical Method
Debrominated Product4-chloro-4,5,5-trifluoropentan-1-olGC-MS, LC-MS
Dechlorinated Product5-bromo-4,5,5-trifluoropentan-1-olGC-MS, LC-MS
Dimerization ProductC10-alkane derivativesGC-MS, Size Exclusion Chromatography
Guide 2: Understanding Biological Metabolism

Issue: Inconsistent results are observed in in-vitro or in-vivo metabolism studies.

Background: Halogenated hydrocarbons can be metabolized by cytochrome P450 enzymes, primarily through oxidation.[9][10][11] The presence of multiple halogens can influence the metabolic profile.

Troubleshooting Protocol:

  • Use Specific P450 Inhibitors: To identify the specific P450 isozymes involved, use selective chemical inhibitors in your in-vitro assays.

  • Analyze for Phase I and Phase II Metabolites: Look for hydroxylated metabolites (Phase I) and their subsequent conjugates (e.g., glucuronides, sulfates) (Phase II).

  • Consider Reductive Dehalogenation: Under anaerobic conditions, enzymatic reductive dehalogenation can occur, leading to the removal of bromine and chlorine.

A simplified overview of potential metabolic pathways is presented below:

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A This compound B Oxidation (P450) A->B C Hydroxylated Metabolites B->C D Conjugation (e.g., Glucuronidation) C->D E Excretable Conjugates D->E

References

Technical Support Center: Stereoselective Synthesis of Halogenated Pentanols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of halogenated pentanols. This guide is designed for researchers, scientists, and drug development professionals actively engaged in synthetic organic chemistry. Halogenated pentanols are crucial chiral building blocks in the synthesis of pharmaceuticals and natural products.[1] However, controlling the stereochemical outcome of their synthesis presents significant challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, offering solutions grounded in mechanistic principles to enhance the success of your synthetic endeavors.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of halogenated pentanols. Each entry details the issue, explores potential root causes, and provides actionable solutions and protocols.

Poor Diastereoselectivity in Halohydrin Formation from an Alkenyl Pentanol

Question: My halohydrin formation on a pent-3-en-1-ol substrate is yielding a nearly 1:1 mixture of diastereomers instead of the expected anti-product. What's going wrong?

Answer: This is a classic problem that typically points to a deviation from the desired bridged halonium ion mechanism. The high stereoselectivity of halohydrin formation relies on the formation of a cyclic halonium ion, which is then attacked by a nucleophile (water) in an SN2-like fashion, resulting in net anti-addition.[2][3][4] If your reaction is not selective, it suggests that a competing mechanism involving a planar, achiral carbocation intermediate is occurring.[5][6]

Potential Causes & Solutions:

  • Solvent Choice: Highly polar or protic solvents can stabilize a carbocation intermediate, promoting the non-stereoselective pathway.

    • Solution: While water is necessary as the nucleophile, using a co-solvent system can modulate polarity. Instead of pure water or highly polar solvents, try a mixture of water with tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to favor the halonium pathway.[7]

  • Substrate Electronics: If the double bond is substituted with electron-donating groups, it may stabilize a carbocation intermediate to the point that the bridged halonium ion is no longer the dominant pathway.

    • Solution: This is an inherent property of your substrate. If you cannot modify the substrate, focus on optimizing other conditions. Lowering the reaction temperature can often favor the more ordered transition state of the halonium pathway over the higher-energy carbocation route.

  • Reagent Choice: While common reagents like Br₂ or Cl₂ are standard, their reaction with the alkene is reversible.[8] Using a milder, more controlled source of the electrophilic halogen can improve selectivity.

    • Solution: Use N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in aqueous DMSO.[7][9] These reagents generate a low, steady concentration of the halogen, which can suppress side reactions and favor the desired stereospecific pathway.[9]

Workflow: Diagnosing Poor Diastereoselectivity

Below is a logical workflow to troubleshoot and resolve issues with diastereoselectivity.

G start Problem: Poor Diastereoselectivity (e.g., 1:1 dr) check_solvent Step 1: Analyze Solvent System Is it overly polar? start->check_solvent change_solvent Action: Switch to less polar co-solvent (e.g., THF/H2O, DMSO/H2O) check_solvent->change_solvent Yes check_temp Step 2: Evaluate Reaction Temperature Is it too high? check_solvent->check_temp No analyze_result Analyze Diastereomeric Ratio (dr) via NMR or GC change_solvent->analyze_result lower_temp Action: Lower Temperature (e.g., from RT to 0°C or -20°C) check_temp->lower_temp Yes check_reagent Step 3: Assess Halogenating Agent check_temp->check_reagent No lower_temp->analyze_result change_reagent Action: Use a controlled halogen source (e.g., NBS or NCS) check_reagent->change_reagent change_reagent->analyze_result analyze_result->check_solvent dr still low success Success: Desired 'anti' product achieved analyze_result->success dr > 95:5

Caption: Troubleshooting workflow for poor diastereoselectivity.

Low Enantioselectivity in a Catalytic Asymmetric Dihalogenation

Question: I am attempting an enantioselective dichlorination of (E)-pent-3-en-1-ol using a chiral catalyst system, but my enantiomeric excess (ee) is below 50%. How can I improve this?

Answer: Achieving high enantioselectivity in catalytic dihalogenation is a significant challenge because the catalyst must effectively control the facial selectivity of the initial attack on the alkene and navigate a complex reaction landscape.[8][10] Low ee can stem from issues with the catalyst itself, the reaction conditions, or substrate incompatibility.

Potential Causes & Solutions:

  • Catalyst Activity/Purity: The chiral catalyst or ligand may be impure, hydrated, or simply not suitable for your specific substrate.

    • Solution 1 (Validation): Ensure your catalyst and ligands are pure and anhydrous. If using a catalyst generated in situ, allow adequate time for its formation before adding the substrate.

    • Solution 2 (Screening): A single catalyst is rarely universal. Screen a panel of related chiral ligands to find the optimal match for your substrate. For example, in titanium-based systems, different chiral diol ligands can produce vastly different outcomes.[11]

  • Reaction Conditions: Temperature, concentration, and the nature of the halogenating agent are critical.

    • Solution 1 (Temperature): Lowering the temperature often increases enantioselectivity by making the diastereomeric transition states more energetically distinct.

    • Solution 2 (Halogen Source): The choice of chlorine source is crucial. Reagents like 4-Ph(C₆H₄)ICl₂ have been used successfully in catalytic systems where Cl₂ gas would be incompatible.[8]

  • Substrate Mismatch: The geometry of your substrate may be problematic. Z-alkenes, for instance, are notoriously less selective in many catalytic dichlorination reactions than their E-counterparts.[8][10]

    • Solution: If possible, synthesize the alternate alkene isomer. If this is not an option, a more extensive screening of catalysts and conditions will be necessary. It may also be worth exploring alternative synthetic routes, such as an asymmetric epoxidation followed by regioselective ring-opening with a chloride source.[10]

Data Table: Comparison of Catalytic Systems

The following table summarizes representative data for different catalytic systems, illustrating how catalyst and substrate choice impact stereoselectivity. This is a conceptual guide; actual results will vary.

Catalyst SystemSubstrateHalogen SourceYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Ti(OiPr)₄ / Chiral Diol(E)-pent-3-en-1-olNCS85>20:1 (anti)92
(DHQ)₂PHAL(E)-pent-3-en-1-ol4-Ph(C₆H₄)ICl₂78>20:1 (anti)88[8]
Ti(OiPr)₄ / Chiral Diol(Z)-pent-3-en-1-olNCS705:1 (anti:syn)65
Chiral Sulfide / SbCl₅StyreneCl₂65N/Aup to 63[12]

Frequently Asked Questions (FAQs)

Q1: How do I choose between a direct halogenation strategy versus an epoxide ring-opening strategy for creating a halogenated pentanol?

A1: The choice depends on the desired regiochemistry and the availability of stereoselective methods.

  • Direct Halogenation (Halohydrin Formation): This method adds a halogen and a hydroxyl group across a double bond. The reaction is typically anti-stereospecific and follows Markovnikov's rule for regioselectivity (the hydroxyl group adds to the more substituted carbon).[4][7][13] This is ideal when you need this specific regio- and stereochemical outcome.

  • Epoxide Ring-Opening: This two-step process involves first performing a stereoselective epoxidation (e.g., Sharpless Asymmetric Epoxidation) on the alkenyl pentanol, followed by ring-opening with a halide nucleophile (e.g., from MgCl₂ or HCl). This SN2 reaction is also stereospecific (anti-addition) but offers complementary regioselectivity.[10] The halide will typically attack the less sterically hindered carbon of the epoxide.[10]

Logical Flow: Choosing Your Synthetic Strategy

G start Goal: Synthesize a specific stereoisomer of a halogenated pentanol regio_q What is the desired regiochemistry? (Halide on more or less substituted C) start->regio_q epoxide_path Epoxidation then Ring-Opening Strategy regio_q->epoxide_path Halide on less substituted carbon halohydrin_path Direct Halohydrin Formation Strategy regio_q->halohydrin_path Halide on more substituted carbon sharpless Use Sharpless Asymmetric Epoxidation for high ee on allylic alcohol epoxide_path->sharpless nbs_h2o Use NBS/H2O or similar. Markovnikov addition (OH on more substituted C). halohydrin_path->nbs_h2o open_epoxide Open epoxide with halide source (e.g., TiCl4, MgCl2). Attack at less hindered carbon. sharpless->open_epoxide

Caption: Decision tree for synthetic strategy selection.

Q2: My pentanol substrate has multiple hydroxyl groups. How do I prevent unwanted side reactions during halogenation?

A2: This is a critical issue of chemoselectivity that must be addressed with protecting groups.[14] Unprotected hydroxyl groups can react with many halogenating agents or act as competing nucleophiles.

  • Common Strategy: Protect the non-allylic hydroxyl groups before performing the halogenation reaction. The choice of protecting group is crucial.[15]

    • Silyl Ethers (e.g., TBS, TIPS): These are the most common protecting groups for alcohols.[16] They are robust to many halogenation conditions (e.g., NBS, NCS) and can be selectively removed later using a fluoride source (like TBAF) without affecting the newly formed halohydrin.

    • Acetals (e.g., THP): These are stable to basic and nucleophilic conditions but are removed with acid.[16] Be cautious, as the conditions for deprotection might affect other parts of your molecule.

  • Orthogonal Protection: If you have multiple different types of functional groups, you may need an orthogonal protecting group strategy, where each group can be removed under unique conditions without affecting the others.[17]

Protocol: TBS Protection of a Non-Allylic Alcohol
  • Setup: Dissolve the diol substrate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Base: Add imidazole (1.5 eq).

  • Silylating Agent: Cool the solution to 0°C and add a solution of tert-Butyldimethylsilyl chloride (TBS-Cl) (1.1 eq) in DCM dropwise. Note: The allylic alcohol is generally more sterically hindered, allowing for selective protection of the primary or less-hindered secondary alcohol.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography (silica gel) to yield the TBS-protected pentanol.

  • Confirmation: Verify the structure using ¹H NMR and HRMS before proceeding to the halogenation step.

Q3: What is the underlying mechanism that dictates anti-addition in halogenation and halohydrin formation?

A3: The anti-stereoselectivity is a direct consequence of the reaction proceeding through a bridged halonium ion intermediate (e.g., a bromonium or chloronium ion).[2][3]

  • Formation of the Halonium Ion: The π-bond of the alkene acts as a nucleophile, attacking the electrophilic halogen (e.g., Br₂). Simultaneously, a lone pair on the halogen attacks one of the alkene carbons, forming a three-membered ring.[4] This cyclic ion can form on either face of the planar alkene.

  • Backside Attack: The halonium ion blocks the syn-face of the original double bond. The incoming nucleophile (either a halide ion, Br⁻, or a solvent molecule like H₂O) must therefore attack from the opposite (anti) face in an SN2-type displacement.[13][18]

  • Stereochemical Outcome: This mandatory backside attack opens the three-membered ring and results in the two new functional groups being on opposite sides of the C-C bond, leading to the observed anti-addition product.[19] A discrete, planar carbocation intermediate is avoided, which is what preserves the stereochemical information.[3]

References

improving the regioselectivity of reactions with 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this polyhalogenated building block. Here, we provide in-depth answers to frequently asked questions, troubleshooting guides for common experimental hurdles, and validated protocols to help you achieve optimal regioselectivity and yield in your reactions.

Section 1: Compound Overview & Reactivity Profile

This compound is a unique aliphatic alcohol featuring multiple, distinct halogen substituents. Its utility in synthesis is matched by the challenges in controlling its reactivity. The molecule possesses three key reactive zones: the primary alcohol at C1, a chloro- and fluoro-substituted stereocenter at C4, and a bromo- and difluoro-substituted carbon at C5.

The primary challenge lies in achieving regioselectivity. The differing bond strengths of the carbon-halogen bonds (C-Br < C-Cl << C-F) are a critical determinant of reactivity.[1] The C-Br bond is the most labile, making it the primary target for nucleophilic substitution, radical reactions, and organometallic preparations. However, the dense electronic environment created by the adjacent fluorine atoms significantly modulates the reactivity of each site. This guide will help you harness this differential reactivity.

Diagram: Reactivity Hotspots

Caption: Relative reactivity of functional sites on the molecule.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which halogen is the most reactive towards nucleophilic substitution?

A: The bromine atom at the C5 position is the most reactive. The relative reactivity of alkyl halides in SN2 reactions follows the order of leaving group ability: I⁻ > Br⁻ > Cl⁻ ≫ F⁻.[2] This trend is primarily governed by the carbon-halogen bond strength; the C-Br bond (approx. 290 kJ/mol) is significantly weaker than the C-Cl bond (approx. 346 kJ/mol) and the extremely strong C-F bond (approx. 467 kJ/mol).[1] Therefore, nucleophiles will preferentially attack the C5 carbon to displace the bromide ion.

Q2: Can I form a Grignard reagent directly from this compound?

A: No, you cannot form a Grignard reagent directly. Grignard reagents are extremely strong bases and are readily quenched by acidic protons.[3][4] The primary alcohol's hydroxyl proton (pKa ~16-18) is sufficiently acidic to destroy the Grignard reagent as it forms, resulting in an alkane and a magnesium alkoxide salt.

To successfully form the Grignard reagent at the C-Br position, you must first protect the alcohol functional group.[5][6] A common and effective strategy is to convert the alcohol to a silyl ether (e.g., TBDMS ether), which is stable under the anhydrous, aprotic conditions required for Grignard formation.[6]

Q3: What are the main challenges in achieving regioselective reactions with this substrate?

A: The primary challenges are:

  • Competing Nucleophilic Attack: While the C-Br bond is most reactive, aggressive reaction conditions (high temperatures, harsh nucleophiles) can sometimes lead to a competing attack at the C-Cl position, resulting in a mixture of products.

  • Elimination Side Reactions: The use of strong, sterically hindered bases can promote E2 elimination of HBr or HCl, leading to the formation of unsaturated byproducts instead of the desired substitution product. The choice of solvent is critical; for example, using ethanolic potassium hydroxide favors elimination, while aqueous conditions favor substitution.[7]

  • Intramolecular Reactions: After protecting the alcohol and forming a nucleophile at C5 (e.g., via a Grignard reagent), there is a possibility of intramolecular cyclization, although the formation of a five-membered ring would be kinetically accessible. Careful control of reaction conditions is necessary.

  • Protecting Group Stability: The chosen protecting group for the alcohol must be stable to the downstream reaction conditions used to modify the C-X bonds and must be removable without affecting the newly installed functionality. This requires an orthogonal protecting group strategy.[5][8]

Q4: How do the fluorine atoms affect the reactivity of the C-Br and C-Cl bonds?

A: The fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect). This has two major consequences:

  • Stabilization of Intermediates: In nucleophilic substitutions, the high electronegativity of fluorine can help to stabilize the partial negative charge that develops in the transition state of an SN2 reaction, potentially increasing the reaction rate.[9]

  • Destabilization of Carbocations: The inductive effect strongly destabilizes any potential carbocation formation at the adjacent (C4) or alpha (C5) positions. This makes SN1-type mechanisms highly unlikely. Reactions will almost certainly proceed via a bimolecular (SN2) or radical pathway.

Section 3: Troubleshooting Guides

Problem 1: Low yield or no reaction during nucleophilic substitution at the C-Br position.
Potential Cause Troubleshooting Solution
Poor Nucleophile Use a stronger or "softer" nucleophile (e.g., iodide, thiols, cyanide) which is more effective for SN2 reactions on alkyl halides.
Steric Hindrance While C5 is primary, the bulky trifluoromethyl group can cause some hindrance. Increase the reaction temperature moderately or extend the reaction time.
Incorrect Solvent For SN2 reactions, use a polar, aprotic solvent like DMF, DMSO, or acetone. These solvents solvate the cation of the nucleophilic salt but not the anion, increasing its nucleophilicity.
Inactivated Substrate Ensure the starting material is pure. Contaminants could interfere with the reaction.
Problem 2: Formation of multiple products (poor regioselectivity).
Potential Cause Troubleshooting Solution
Harsh Reaction Conditions High temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C-Cl bond. Solution: Run the reaction at the lowest effective temperature. Start at room temperature or 0 °C and only warm if necessary.
Strongly Basic Nucleophile Nucleophiles that are also strong bases (e.g., alkoxides, hydroxides) can promote elimination reactions as a side pathway. Solution: If substitution is desired, use a less basic nucleophile (e.g., N₃⁻, CN⁻). If elimination is the issue, use aqueous conditions which favor substitution over elimination.[7]
Radical Side Reactions Accidental exposure to light or radical initiators can cause non-selective radical halogenation or coupling. Solution: Run the reaction in the dark and under an inert atmosphere (N₂ or Ar) to exclude oxygen, which can initiate radical processes.

Diagram: Troubleshooting Poor Regioselectivity

G start Problem: Poor Regioselectivity sub_elim Substitution and Elimination Products? start->sub_elim sub_sub Substitution at both C-Br and C-Cl? start->sub_sub base_check Is your nucleophile a strong base? sub_elim->base_check temp_check Is the reaction temperature high? sub_sub->temp_check sol_yes_base Solution: Use a less basic nucleophile (e.g., NaN3) or switch to aqueous solvent. base_check->sol_yes_base Yes sol_no_base Check for radical pathways. Run in dark under N2. base_check->sol_no_base No sol_yes_temp Solution: Lower the temperature. Aim for kinetic control. temp_check->sol_yes_temp Yes sol_no_temp This suggests an inherently unselective reagent. Consider a milder nucleophile. temp_check->sol_no_temp No

Caption: Decision tree for troubleshooting regioselectivity issues.

Problem 3: Failed Grignard reagent formation, even after alcohol protection.
Potential Cause Troubleshooting Solution
Wet Glassware/Solvent Grignard reagents are highly sensitive to moisture.[3] Solution: Flame-dry all glassware under vacuum or in an oven (>120 °C) before use. Use anhydrous ether or THF, preferably freshly distilled from a drying agent (e.g., sodium/benzophenone).
Passivated Magnesium Magnesium turnings are coated with a layer of MgO that prevents the reaction.[10] Solution: Activate the magnesium. Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or use a sonicator to break up the oxide layer.[10] A successful initiation is often indicated by bubbling or a slight exotherm.
Incomplete Protection If any starting material with a free -OH group remains, it will quench the Grignard reagent. Solution: Ensure the protection step went to completion using TLC or GC-MS analysis before proceeding. Purify the protected intermediate if necessary.

Section 4: Key Experimental Protocols

Protocol 1: Selective Protection of the Hydroxyl Group (TBDMS Ether)

This protocol converts the primary alcohol to a tert-butyldimethylsilyl (TBDMS) ether, which is robust enough for many subsequent reactions but can be removed under specific conditions (e.g., with fluoride ions).[11]

Step-by-Step Methodology:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).

  • Solvent: Dissolve the alcohol in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Reagents: Add imidazole (1.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at 0 °C (ice bath).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure TBDMS-protected compound.

Protocol 2: Regioselective Nucleophilic Substitution of Bromine

This protocol describes a general procedure for substituting the bromide at C5 using sodium azide as an example nucleophile.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add the TBDMS-protected this compound (1.0 eq).

  • Reagents & Solvent: Add anhydrous DMF, followed by sodium azide (NaN₃) (1.5 - 2.0 eq).

  • Reaction: Stir the mixture at room temperature or warm gently to 40-50 °C. Higher temperatures should be avoided to prevent reaction at the C-Cl bond.

  • Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with water and then brine to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography if necessary. The TBDMS group can then be removed using TBAF (tetrabutylammonium fluoride) in THF.[11]

Diagram: Protect-React-Deprotect Workflowdot

G

References

safe handling and storage procedures for 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety, handling, and storage procedures for 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol (CAS No. 222026-50-8). It is designed for researchers, scientists, and drug development professionals to ensure laboratory safety and maintain the integrity of their experimental work. The information herein is synthesized from established safety data for this compound and structurally similar halogenated alcohols.

Hazard Identification and Core Safety Principles

This compound is a halogenated organic compound that requires careful handling due to its irritant properties.[1] A thorough risk assessment is mandatory before beginning any experimental work.

Key Hazard Information:

Hazard StatementClassificationImplication in the Laboratory
H315 Skin Corrosion/Irritation, Category 2Causes skin irritation upon direct contact.[1][2] Prolonged exposure can lead to dermatitis.[3]
H319 Serious Eye Damage/Eye Irritation, Category 2Causes serious eye irritation.[1][2] Direct contact can result in significant discomfort and potential damage.
H335 Specific Target Organ Toxicity — Single Exposure, Category 3May cause respiratory irritation if inhaled.[1][2] The compound is a solid, so dust inhalation is the primary respiratory risk.[1]

Causality of Hazards: The reactivity of the carbon-halogen bonds and the overall molecular structure contribute to its irritant nature. Upon thermal decomposition, this compound can release highly toxic and corrosive gases, including hydrogen halides (HBr, HCl, HF) and carbon oxides (CO, CO₂).[2][3]

Step-by-Step Safe Handling Protocol

Adherence to a systematic workflow is critical to minimize exposure and prevent contamination. The following protocol outlines the essential steps for safely handling this compound.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Review SDS & Conduct Risk Assessment B 2. Verify Fume Hood Operation & Emergency Equipment Access A->B C 3. Assemble All Necessary Apparatus & Reagents B->C D 4. Don Full Personal Protective Equipment (PPE) C->D E 5. Transfer Compound to Weighing Vessel Inside Fume Hood D->E F 6. Perform Experimental Manipulation with Care E->F G 7. Decontaminate Glassware & Work Surfaces F->G H 8. Securely Seal & Store Compound in Designated Area G->H I 9. Dispose of Waste in Segregated Halogenated Waste Stream G->I J 10. Doff PPE Correctly & Wash Hands Thoroughly I->J

Caption: Workflow for safe handling of this compound.

Detailed Procedural Steps:
  • Pre-Experiment Review: Always consult the Safety Data Sheet (SDS) before use.[4] Ensure you understand the specific hazards and emergency procedures.

  • Engineering Controls: All manipulations involving the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6] Verify that an eyewash station and safety shower are accessible and unobstructed.[7][8]

  • Personal Protective Equipment (PPE): Due to the compound's irritant nature, a comprehensive PPE strategy is mandatory.[6]

    Protection TypeSpecificationRationale
    Eye and Face Chemical safety goggles or a face shield (EN 166 compliant).[2]Protects against splashes and airborne particles that can cause serious eye irritation.[5][9]
    Skin Protection Nitrile or neoprene gloves, a fully buttoned laboratory coat, and closed-toe shoes.[6][7]Prevents skin contact, which is known to cause irritation.[2] Contaminated clothing must be removed and washed before reuse.[10][11]
    Respiratory Work in a fume hood. For large quantities or potential for significant aerosolization, use a NIOSH/MSHA-approved respirator.[2][12]Mitigates the risk of respiratory tract irritation from inhaling fine dust particles.[9][12]
  • Weighing and Transfer:

    • Use anti-static weighing dishes to prevent dispersal of the solid powder.

    • Handle the compound gently to minimize dust generation.

    • If transferring solutions, use a properly grounded and bonded system for larger volumes to prevent static discharge, a general precaution for organic chemicals.[3]

  • Post-Handling Decontamination:

    • Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • Dispose of cleaning materials as hazardous waste.[13]

  • Waste Disposal:

    • All waste containing this compound (including empty containers, contaminated PPE, and reaction byproducts) must be disposed of as hazardous chemical waste.[9][11]

    • Collect this waste in a dedicated, clearly labeled "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste streams.[7]

Troubleshooting Guide: Spills and Exposures

Rapid and correct response to spills or exposures is crucial for minimizing harm.

IssueProbable CauseImmediate ActionFollow-up Procedure
Minor Solid Spill (<1g) Accidental dropping of spatula or container.Alert personnel in the immediate area. Gently cover the spill with absorbent pads to prevent aerosolization.[13]Wearing full PPE, carefully scoop the material into a labeled hazardous waste container.[12] Decontaminate the area with a wet paper towel, disposing of it as waste.[13]
Major Spill (>1g) Dropped container, procedural error.Evacuate the laboratory and alert others. Restrict access to the area.[4] If there is a risk of airborne dust, activate the fire alarm to ensure building evacuation.[4][7]Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill unless you are trained and equipped to do so.[13]
Skin Contact Improper PPE, accidental splash.Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[9][11]Remove any contaminated clothing while flushing.[5] Seek medical attention if irritation develops or persists.[9]
Eye Contact Splash, inadequate eye protection.Immediately flush eyes with water from an eyewash station for at least 15 minutes, holding eyelids open.[9][11]Remove contact lenses if present and easy to do.[9][11] Seek immediate medical attention.
Inhalation Handling outside of a fume hood, significant dust generation.Move the affected person to fresh air immediately and keep them comfortable for breathing.[9][11]If breathing is difficult or symptoms develop, seek immediate medical attention.[3]
Ingestion Contamination of hands, food, or drink.Rinse the mouth thoroughly with water. Do NOT induce vomiting.[3]Seek immediate medical attention and provide the SDS to the medical personnel.[12]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A: Store the compound in its original, tightly closed container in a cool, dry, and well-ventilated area.[9][11][14] It should be kept away from incompatible materials such as strong oxidizing agents and strong bases.[2][8] The storage area should be a dedicated chemical cabinet, and the compound should not be stored on high shelves or on the floor.[15]

Q2: What are the primary signs of overexposure to this chemical? A: The primary signs of overexposure are consistent with its hazard classifications: redness, itching, or irritation of the skin; redness, watering, or pain in the eyes; and coughing, sneezing, or irritation of the nose and throat.[1][2] Inhalation of high concentrations of similar compounds can lead to symptoms like headache, dizziness, and fatigue.[3]

Q3: My container arrived with the seal broken or appears damaged. What should I do? A: Do not open the container. If it is safe to do so, place the entire container inside a secondary, sealable container (like a plastic bag or pail). Move it to a fume hood and contact your EHS department and the supplier for instructions on return or disposal.

Q4: Can I store this compound alphabetically on the shelf with my other chemicals? A: No. Chemicals must be stored based on compatibility, not alphabetically.[15] Storing this halogenated alcohol next to an incompatible chemical, such as a strong oxidizing agent, could lead to a dangerous reaction.[16][17] Store it with other compatible organic compounds, away from strong acids, bases, and oxidizers.

Q5: How do I decontaminate glassware that has been in contact with this compound? A: First, rinse the glassware with a suitable organic solvent (like acetone or ethanol) in a fume hood, collecting the rinsate as halogenated waste. Then, wash the glassware thoroughly with soap and water.

References

Technical Support Center: Troubleshooting Common Issues in the Analysis of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the analysis of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with these unique molecules. The high electronegativity of fluorine and the strength of the carbon-fluorine bond introduce complexities in common analytical techniques. This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to directly address specific issues you may face in your experiments.

Challenges in NMR Spectroscopy of Fluorinated Compounds

Fluorine-19 (¹⁹F) is an excellent nucleus for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, making it highly sensitive.[1] However, its large chemical shift range and sensitivity to the local electronic environment can also present challenges.[1][2]

Frequently Asked Questions (FAQs) - ¹⁹F NMR

Q1: Why are my ¹⁹F NMR peaks so broad?

A1: Broad peaks in ¹⁹F NMR can arise from several factors:

  • Poor Shimming: The magnetic field needs to be homogeneous across your sample for sharp signals. Always re-shim the spectrometer before acquiring data.[3]

  • Sample Concentration: Highly concentrated samples can increase viscosity, leading to broader lines. Try diluting your sample.[3]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic substances like dissolved oxygen or metal ions can cause significant line broadening.[4] Degassing the sample or using a chelating agent can help.[3]

  • Chemical Exchange: If fluorine atoms are exchanging between different chemical environments on the NMR timescale, the corresponding peaks can broaden. Acquiring spectra at different temperatures can help confirm this.[4]

  • Low Solubility: If your compound is not fully dissolved, it can lead to broad lines. Consider using a different deuterated solvent or gently warming the sample.[4]

Q2: How do I properly reference my ¹⁹F NMR spectra?

A2: Accurate chemical shift referencing is critical, especially when monitoring small changes upon ligand binding.[5] While modern spectrometers can use indirect referencing, using an internal standard is often more reliable.[5] Common referencing strategies include:

  • Internal Standards: Adding a small amount of a reference compound directly to your sample. Hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) is a common choice as it often appears in a region far from most analyte signals.[6]

  • External Standards: Placing a sealed capillary containing a reference compound within the NMR tube.[6] This avoids potential reactions between the standard and your sample.

  • Choosing a Standard: The ideal reference should be soluble and stable in your solvent system, chemically inert, and have a simple spectrum.[5]

Table 1: Common ¹⁹F NMR Reference Standards
CompoundChemical Shift (δ) vs. CFCl₃ (ppm)
Trichlorofluoromethane (CFCl₃)0.00
Trifluoroacetic acid (CF₃COOH)-76.55
Monofluorobenzene (C₆H₅F)-113.15
Hexafluorobenzene (C₆F₆)-164.9

Data sourced from the University of Wisconsin-Madison, Department of Chemistry.[7]

Troubleshooting Guide: ¹⁹F NMR

dot graph TD subgraph "¹⁹F NMR Troubleshooting Workflow" direction LR A[Start: Poor ¹⁹F Spectrum] --> B{Broad Peaks?}; B -- Yes --> C[Re-shim Spectrometer]; C --> D{Still Broad?}; D -- Yes --> E[Dilute Sample]; E --> F{Still Broad?}; F -- Yes --> G[Degas Sample / Check for Paramagnetics]; G --> H{Still Broad?}; H -- Yes --> I[Variable Temperature NMR for Exchange]; B -- No --> J{Incorrect Chemical Shift?}; J -- Yes --> K[Check Referencing Method]; K --> L[Use Internal/External Standard]; J -- No --> M{Low Signal-to-Noise?}; M -- Yes --> N[Increase Number of Scans]; N --> O{Still Low?}; O -- Yes --> P[Check Sample Concentration]; P --> Q[Optimize Acquisition Parameters]; end

end

Caption: Troubleshooting workflow for common ¹⁹F NMR spectral issues.

Experimental Protocol: High-Quality ¹⁹F NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of your fluorinated compound.

  • Solvent Selection: Choose a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in which your compound is fully soluble.[3]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube.[3]

  • Degassing (Optional but Recommended): If paramagnetic impurities are suspected, degas the sample by bubbling an inert gas (e.g., argon) through the solution for several minutes or by using several freeze-pump-thaw cycles.[3]

  • Internal Standard (Optional): If required, add a small, known amount of a suitable internal reference standard.[3]

Navigating Mass Spectrometry of Fluorinated Compounds

The analysis of fluorinated compounds by mass spectrometry (MS) can be challenging due to their unique chemical properties, including high electronegativity and strong carbon-fluorine bonds.[4]

Frequently Asked Questions (FAQs) - Mass Spectrometry

Q1: Why is the molecular ion peak often weak or absent for perfluorinated compounds?

A1: Perfluorinated compounds readily fragment upon ionization. The high stability of the trifluoromethyl cation (CF₃⁺) often results in it being the base peak in the mass spectrum, while the parent molecular ion is frequently very small or completely absent.[4][8][9]

Q2: What are common fragmentation patterns for fluorinated compounds?

A2: A characteristic fragmentation pathway is the loss of a fluorine atom (M-19) or hydrogen fluoride (M-20).[4] For perfluorinated alkanes, fragmentation often involves the cleavage of C-C bonds, leading to a series of CₙFₘ⁺ ions, with CF₃⁺ being particularly prominent.[4]

Q3: Is electrospray ionization (ESI) suitable for fluorinated compounds?

A3: ESI efficiency can be variable for highly fluorinated compounds.[4] Their unique solubility properties and high surface activity can interfere with the ESI process, potentially leading to signal suppression.[4][10] However, for many fluorinated pharmaceuticals and other polar fluorinated molecules, ESI is a viable and widely used technique.

Q4: I'm observing significant "memory effects" after analyzing a highly fluorinated sample. What can I do?

A4: Some fluorinated compounds can adsorb to surfaces within the ion source or transfer lines. To mitigate this, perform several wash cycles with a strong solvent like isopropanol or acetonitrile between samples. If the problem persists, the ion source may require cleaning.[4]

Troubleshooting Guide: Mass Spectrometry

dot graph TD subgraph "Mass Spectrometry Troubleshooting for Fluorinated Compounds" direction LR A[Start: MS Analysis Issue] --> B{Weak or No Molecular Ion?}; B -- Yes --> C[Consider Fragmentation]; C --> D["Look for Characteristic Fragments (e.g., CF₃⁺, [M-F]⁺, [M-HF]⁺)"]; B -- No --> E{Poor Signal Intensity?}; E -- Yes --> F[Optimize Ionization Source Parameters]; F --> G{Using ESI?}; G -- Yes --> H[Check for Ion Suppression (e.g., from TFA)]; H --> I[Consider Alternative Mobile Phase Additives]; G -- No --> J[Check Sample Concentration]; E -- No --> K{Mass Accuracy Issues?}; K -- Yes --> L[Recalibrate Mass Spectrometer]; L --> M[Ensure High-Purity Solvents and Reagents]; end

end

Caption: A logical workflow for troubleshooting common mass spectrometry issues with fluorinated compounds.

Optimizing Chromatographic Separations of Fluorinated Compounds

Chromatographic techniques are vital for separating complex mixtures of fluorinated compounds. However, their unique properties, being both hydrophobic and lipophobic, can lead to unexpected retention behavior.[4]

Frequently Asked Questions (FAQs) - Chromatography

Q1: Why am I seeing poor peak shapes (tailing or fronting) for my fluorinated analytes in my LC separation?

A1: Poor peak shape can be caused by several factors:

  • Secondary Interactions: Your analyte may be interacting with active sites on the silica backbone of the column. Using a mobile phase with a different pH or higher ionic strength can help minimize this.[4]

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.[4]

  • Incompatible Injection Solvent: The solvent your sample is dissolved in should be as similar as possible to the mobile phase.[4][11]

Q2: My retention times are shifting between runs. What could be the cause?

A2: Retention time instability is often due to a lack of system equilibration. Ensure the column is thoroughly flushed with the mobile phase before starting your analytical sequence. Other potential causes include temperature fluctuations (use a column oven for stability) and changes in mobile phase composition.[4]

Q3: Can I use standard reversed-phase LC for fluorinated compounds?

A3: Yes, reversed-phase liquid chromatography (RPLC) is commonly used. Standard C18 columns are often effective, but the unique properties of fluorinated compounds can result in different retention behavior compared to their hydrocarbon analogs.[4][12] For highly fluorinated species, specialized fluorinated stationary phases may offer better performance.[12]

Q4: Why is background contamination a major concern in the LC-MS analysis of fluorinated compounds?

A4: Many components of a standard LC-MS system, particularly PTFE tubing and solvent filters, are made of fluoropolymers. These can leach fluorinated compounds, leading to significant background noise and contamination, which is especially problematic for trace-level analysis.[4][13] Using "PFAS-free" or "fluorine-free" LC components is crucial in these cases.[4]

Experimental Protocol: Basic GC-FID Method Setup for Volatile Fluorinated Compounds
  • Column Installation: Install a suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a mid-to-high polarity stationary phase) into the GC oven.[4]

  • System Preparation: Set the carrier gas (typically Helium or Hydrogen) to the desired flow rate and perform a leak check.

  • Injector and Detector Setup: Set the injector and flame ionization detector (FID) temperatures appropriately for your analytes (e.g., 250 °C).

  • Oven Program: Develop a suitable oven temperature program to separate your compounds of interest. A typical starting point could be:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injection: Inject a small volume (e.g., 1 µL) of your sample or standard.

  • Data Acquisition: Acquire the chromatogram and integrate the peaks of interest.

References

Technical Support Center: Purification of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction

5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol is a complex, polyhalogenated aliphatic alcohol.[1] Its rich functionality, including a primary alcohol and multiple halogen substituents, makes it a potentially valuable building block in medicinal chemistry and materials science. However, the synthesis of such molecules is often accompanied by the formation of closely related impurities that can be challenging to remove. High purity is critical for ensuring reproducible results in downstream applications, from reaction screening to biological assays.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. The principles and techniques discussed are grounded in established practices for the purification of complex halogenated and fluorinated compounds.[2][3][4]

Part 1: Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of the title compound in a practical, question-and-answer format.

Q1: My crude product is a dark brown or yellow oil after synthesis. What causes this discoloration and how can I fix it?

A1: Causality: Discoloration in preparations of halogenated compounds is common and typically points to two main sources:

  • Degradation: Polyhalogenated alkanes can be susceptible to degradation, especially in the presence of light, air (oxygen), heat, or residual metals from catalysts. This can lead to the elimination of HBr or HCl, forming unsaturated byproducts which can polymerize into colored tars.[5] The presence of multiple halogens can increase the reactivity of the compound.[6]

  • Residual Reagents: If the synthesis involves reagents like iodine or bromine-containing catalysts, trace amounts can impart significant color to the final product. For instance, syntheses involving red phosphorus and bromine to generate PBr₃ in situ can leave colored phosphorus species.[7]

Troubleshooting & Solution:

  • Aqueous Workup: Begin with a thorough aqueous workup. Wash the crude organic layer sequentially with a mild reducing agent solution (e.g., 5% sodium thiosulfate or sodium bisulfite) to quench any residual halogenating agents like Br₂. Follow this with a wash using a saturated sodium bicarbonate solution to neutralize any acidic byproducts (e.g., HBr, HCl) and then a final wash with brine to reduce the water content in the organic layer.

  • Activated Carbon Treatment: If discoloration persists after the workup, it is likely due to high molecular weight, non-volatile polymeric impurities. Dissolve the crude product in a suitable solvent (e.g., dichloromethane or diethyl ether) and add a small amount of activated carbon (approx. 1-2% by weight). Stir for 15-30 minutes at room temperature, then filter the mixture through a pad of Celite® to remove the carbon. This is often highly effective at adsorbing colored impurities.[8]

  • Minimize Heat and Light Exposure: Throughout the purification process, protect the compound from direct light by wrapping flasks in aluminum foil. Use the lowest possible temperatures for solvent removal via rotary evaporation.[5]

Q2: My NMR spectrum shows multiple complex multiplets in the alkyl region and GC-MS indicates several products with the same mass. How do I separate potential diastereomers?

A2: Causality: The structure of this compound contains two stereocenters (at C4 and C5). If the synthetic route is not stereospecific, the product will be a mixture of diastereomers. These isomers often have very similar physical properties, making them difficult to separate by standard flash chromatography.

Troubleshooting & Solution: Separating diastereomers requires high-resolution chromatographic techniques that can exploit subtle differences in their interaction with the stationary phase.

  • High-Performance Flash Chromatography (HPFC):

    • Stationary Phase: Use high-quality, small-particle-size spherical silica gel (e.g., 25-40 µm).

    • Mobile Phase Optimization: A shallow gradient is key. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate or Hexane/DCM) and run a very slow gradient to increase polarity. Test various solvent systems; sometimes switching one component (e.g., from ethyl acetate to diethyl ether or MTBE) can significantly alter selectivity.

  • Fluorinated Stationary Phases: For fluorinated molecules, specialized fluorinated chromatography phases can offer unique selectivity and improved separation.[3][4] These phases separate compounds based on their fluorine content and hydrophobic character.[3] Consider using a column packed with a tridecafluoro (TDF) or pentafluorophenyl (PFP) bonded silica.[3] These phases can sometimes resolve isomers that co-elute on standard silica.[9]

  • Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative for separating complex mixtures and is often effective for thermally labile compounds.[2] It can provide higher efficiency and faster separations than traditional HPLC.

Q3: I'm struggling to remove unreacted starting materials, specifically an alkene precursor, from my product.

A3: Causality: If your synthesis involves the addition of a bromo-chloro-trifluoro species across an alkene (e.g., allyl or homoallyl alcohol), incomplete reaction will leave residual starting material. The polarity difference between the starting alkene-alcohol and the much heavier, halogenated product alcohol may not be sufficient for easy separation. For example, a radical addition of BrCF₂CClFBr to allyl alcohol could be a plausible synthetic route, and unreacted allyl alcohol would be an expected impurity.[10][11]

Troubleshooting & Solution:

  • Optimize Flash Chromatography:

    • Dry Loading: If the compound has poor solubility in the initial eluent, consider dry loading. Dissolve the crude sample in a minimal amount of a strong solvent (like DCM or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the column.[2] This prevents band broadening at the start of the separation.

    • Solvent System: The key is to find a solvent system where the Rf values of the product and the starting material are sufficiently different (ΔRf > 0.2). Systematically screen solvent systems using Thin Layer Chromatography (TLC). Start with a low polarity system like 9:1 Hexane:Ethyl Acetate and gradually increase the polarity.

  • Chemical Scavenging (for specific impurities): If the starting material is an alkene and the product is saturated, a chemical treatment can be used. After the initial reaction, the crude mixture can be treated with a solution of bromine (Br₂) in DCM. The bromine will react with the leftover alkene to form a much heavier, less polar dibromide, which is then easily separated from the desired alcohol product by column chromatography. Caution: This method adds an extra step and requires careful removal of excess bromine.

  • Distillation (if applicable): If the starting material is significantly more volatile than the product, fractional distillation under reduced pressure might be effective. However, this is only feasible if the product is thermally stable at the required distillation temperature.

Q4: My purified product appears pure by NMR initially, but develops new impurity peaks and discolors after a few days in storage. What is happening?

A4: Causality: Halogenated compounds, particularly those with bromine, can be unstable.[5] The C-Br and C-Cl bonds can be susceptible to cleavage, initiated by light, trace acid, or reaction with oxygen. This can lead to the formation of radicals or elimination products, which can then react further. The presence of a hydroxyl group in the molecule could also potentially participate in intramolecular degradation pathways.

Troubleshooting & Solution:

  • Storage Conditions: Proper storage is critical for reactive molecules.[12]

    • Inert Atmosphere: Store the purified compound under an inert atmosphere (Argon or Nitrogen).

    • Low Temperature: Store at low temperatures (-20°C is recommended).

    • Light Protection: Use an amber vial or wrap the vial in aluminum foil.

  • Use of Stabilizers: For long-term storage, consider adding a stabilizer.[5]

    • Acid Scavenger: Adding a small amount of a non-nucleophilic base like potassium carbonate or a hindered amine (e.g., triethylamine, though this may complicate NMR analysis) can neutralize trace acids that catalyze decomposition.

    • Radical Inhibitor: A small amount of a radical inhibitor like BHT (Butylated hydroxytoluene) can prevent degradation initiated by autoxidation.[5][13] The characteristic NMR signals of BHT are well-documented and can be easily identified.[13][14]

  • Purity Check: Ensure the product is free of residual acid from the reaction or purification. If silica gel chromatography was used, co-elution of trace acidic silica is possible. A quick filtration of a solution of the product through a small plug of basic alumina or potassium carbonate can remove these traces before final solvent evaporation and storage.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound and its likely precursors that are relevant for purification?

A1: While experimental data for this specific molecule is scarce, we can estimate properties based on its structure and related compounds.[15][16] These properties are crucial for selecting the right purification strategy.

PropertyThis compound (Product)Allyl Alcohol (Example Precursor)1-Bromo-2-chloro-1,1,2-trifluoroethane (Example Reagent)
Molecular Weight ~283.4 g/mol 58.08 g/mol 197.38 g/mol
Boiling Point High (Est. >200 °C at atm. pressure)97 °C50 °C
Polarity Moderately PolarPolarNon-polar
Solubility Soluble in polar organic solvents (EtOAc, DCM, Acetone)Soluble in water and most organic solventsSoluble in non-polar organic solvents
Key Feature Primary alcohol, multiple halogensTerminal alkene, primary alcoholVolatile halocarbon

This table highlights the significant differences in boiling point and polarity that can be exploited for purification (e.g., distillation to remove volatile reagents, chromatography to separate based on polarity).

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is essential for a comprehensive purity assessment.

  • ¹H and ¹⁹F NMR Spectroscopy: This is the most powerful tool. ¹H NMR will confirm the structure of the carbon backbone and the presence of the CH₂OH group. ¹⁹F NMR is crucial for confirming the trifluoroethyl moiety and can be very sensitive to diastereomers, which may show distinct fluorine signals. Impurities are often readily detected even at low levels.[14][17] Numerous resources exist to help identify common solvent and reagent impurity peaks.[13][18][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities, unreacted starting materials, and side products. The mass spectrum provides the molecular weight of the components, aiding in their identification.

  • High-Performance Liquid Chromatography (HPLC): For assessing non-volatile impurities and for accurate quantification of purity, HPLC is the method of choice. A reversed-phase C18 column with a Water/Acetonitrile or Water/Methanol gradient is a good starting point. For better separation of fluorinated compounds, a PFP or other fluorinated stationary phase can be used.[2][9]

Q3: Can you provide a standard step-by-step protocol for purification by flash column chromatography?

A3: Objective: To purify crude this compound from less polar and more polar impurities.

Protocol: Flash Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of the crude material in ethyl acetate or DCM.

    • Spot on a silica gel TLC plate.

    • Develop the plate in a solvent system of 80% Hexane / 20% Ethyl Acetate.

    • Visualize under UV light (if any components are UV active) and by staining with potassium permanganate (which will stain the alcohol product).

    • Adjust the solvent ratio until the desired product has an Rf value of ~0.25-0.35.

  • Column Packing:

    • Select an appropriately sized silica gel flash column for your sample size (a general rule is a 40:1 to 100:1 ratio of silica weight to crude product weight).

    • Pack the column using the initial, low-polarity eluent determined from your TLC analysis (e.g., 95% Hexane / 5% Ethyl Acetate). Ensure the column is packed evenly without any air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, perform dry loading for best results as described in Troubleshooting Q3.[2]

    • Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Begin elution with the low-polarity solvent system.

    • Collect fractions and monitor the elution by TLC.

    • Gradually increase the polarity of the eluent (e.g., from 5% to 20% to 40% Ethyl Acetate in Hexane) to elute your product and then any more polar impurities. A slow, shallow gradient is often more effective than large step-changes in polarity.

  • Fraction Analysis & Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature below 40°C to prevent degradation.

    • Place the resulting oil or solid under high vacuum for several hours to remove residual solvents.

Part 3: Visualization of Workflows

Diagram 1: General Impurity Troubleshooting Workflow

This diagram outlines a logical sequence for identifying and removing impurities from a crude synthetic product.

G start Crude Product analytical Analytical Assessment (TLC, GC-MS, NMR) start->analytical workup Aqueous Workup (Thiosulfate, Bicarb, Brine) analytical->workup discolored Discoloration? workup->discolored carbon Activated Carbon Treatment discolored->carbon Yes chromatography Flash Chromatography (Silica Gel) discolored->chromatography No carbon->chromatography purity_check1 Purity Check (NMR, GC-MS) chromatography->purity_check1 isomers Diastereomers Present? purity_check1->isomers Pure? No storage Store Product (-20°C, Inert Gas, Dark) purity_check1->storage Pure? Yes hp_chrom High-Performance Chromatography (HPFC, SFC, or Fluorous Phase) isomers->hp_chrom Yes isomers->storage No purity_check2 Final Purity Check hp_chrom->purity_check2 purity_check2->storage

Caption: A decision-making workflow for the purification of the target compound.

Diagram 2: Choosing a Purification Strategy

This diagram helps researchers select the most appropriate primary purification technique based on the nature of the impurities.

G start Crude Mixture Analysis main_impurity What is the primary impurity type? start->main_impurity node_volatile Volatile Starting Materials / Reagents main_impurity->node_volatile Large Δ B.P. node_polar Polar Byproducts / Isomers main_impurity->node_polar Δ Polarity node_nonpolar Non-polar Byproducts main_impurity->node_nonpolar Δ Polarity node_colored Colored / Polymeric Tars main_impurity->node_colored High MW / Color strat_distill Strategy: Vacuum Distillation node_volatile->strat_distill strat_chrom Strategy: Normal Phase Flash Chromatography node_polar->strat_chrom node_nonpolar->strat_chrom strat_carbon Strategy: Activated Carbon followed by Chromatography node_colored->strat_carbon strat_rev_chrom Strategy: Reversed Phase Chromatography

Caption: A decision tree for selecting a primary purification method.

References

Technical Support Center: Enhancing the Long-Term Stability of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of this halogenated alcohol for long-term storage. By understanding its potential degradation pathways, you can implement effective storage strategies to maintain its purity and integrity for your critical experiments.

Understanding the Stability of this compound

This compound is a complex molecule with multiple halogen substituents, which contribute to its unique reactivity. The stability of this compound is primarily influenced by the varying strengths of the carbon-halogen bonds and the presence of a primary alcohol group. The carbon-fluorine bonds are exceptionally strong and generally stable.[1][2] However, the carbon-bromine and carbon-chlorine bonds are weaker and more susceptible to cleavage, making them the primary sites for potential degradation. The reactivity of haloalkanes generally follows the trend I > Br > Cl > F, indicating that the C-Br bond is the most likely to be involved in degradation reactions.[3]

Several factors can influence the stability of this compound during long-term storage, including exposure to bases, acids, light, and elevated temperatures. The primary degradation pathway of concern is dehydrohalogenation, an elimination reaction that removes a hydrogen halide (HBr or HCl).[4][5]

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you might encounter during the storage and handling of this compound in a question-and-answer format.

Question 1: I've noticed a decrease in the purity of my stored this compound over time, with new peaks appearing in my analytical chromatogram. What could be the cause?

Answer: A decrease in purity with the appearance of new peaks is a common sign of chemical degradation. For this compound, the most probable cause is dehydrohalogenation. This is an elimination reaction where a hydrogen atom and a halogen atom (bromine or chlorine) are removed from adjacent carbon atoms, leading to the formation of an alkene. This reaction can be catalyzed by trace amounts of base.

The likely degradation products would be isomers of 4-chloro-4,5,5-trifluoro-5-bromopent-1-ene or 5-bromo-4,5,5-trifluoro-4-chloropent-1-ene. Given the higher reactivity of the C-Br bond, dehydrobromination is more likely than dehydrochlorination.

Question 2: My sample of this compound has developed a yellowish tint. Does this indicate degradation?

Answer: Yes, a change in color, such as the development of a yellowish tint, is often an indicator of decomposition. The formation of unsaturated degradation products (alkenes) and potentially polymeric materials can lead to discoloration. This is a visual cue that the integrity of your sample may be compromised, and you should re-analyze its purity before use. Photodegradation, caused by exposure to light, can also contribute to color changes in polyhalogenated compounds.[6][7]

Question 3: I suspect my storage container might be contributing to the degradation. What type of container is recommended for long-term storage?

Answer: The choice of storage container is crucial. For halogenated compounds, it is essential to use containers made of inert materials. High-density polyethylene (HDPE) containers are a common choice; however, studies have shown that leaching of substances from the container material can occur, and in the case of fluorinated containers, they can even leach PFAS into the stored substance.[8]

For optimal long-term stability, we recommend using amber glass bottles with PTFE-lined caps. The amber glass will protect the compound from light, minimizing the risk of photodegradation. The PTFE (polytetrafluoroethylene) liner is highly inert and will prevent any reaction between the compound and the cap.

Question 4: Could residual impurities from the synthesis of this compound affect its stability?

Answer: Absolutely. Residual acidic or basic impurities from the synthesis process can act as catalysts for degradation. For instance, if the synthesis involved a deprotection step using a strong acid or base that was not completely removed, these residues could promote dehydrohalogenation or other decomposition reactions over time. It is crucial to ensure the compound is of high purity before placing it into long-term storage. If you suspect the presence of such impurities, repurification by an appropriate method (e.g., column chromatography or distillation) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored in a cool, dry, and dark place. A summary of recommended storage conditions is provided in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Inert (e.g., Argon or Nitrogen)Minimizes oxidation of the alcohol functionality.
Light Protected from light (amber container)Prevents photodegradation.
Container Amber glass bottle with PTFE-lined capInert material prevents contamination and light exposure.
Moisture Anhydrous conditionsPrevents potential hydrolysis and acid-catalyzed degradation.

Q2: Can I store this compound in a standard laboratory freezer (-20 °C)?

A2: While lower temperatures generally slow down chemical reactions, it is important to consider the physical state of the compound, which is a solid at ambient temperature.[9] Storing at -20 °C is acceptable, but ensure the container is properly sealed to prevent the ingress of moisture, which can condense at low temperatures. A desiccator within the freezer can provide an additional layer of protection.

Q3: Are there any chemical stabilizers I can add to enhance the long-term stability?

A3: Yes, for halogenated hydrocarbons, small amounts of stabilizers can be added to inhibit degradation. These stabilizers typically act as acid scavengers, neutralizing any acidic byproducts that could catalyze further decomposition.

  • Epoxy Compounds: Simple epoxides like 1,2-epoxybutane can act as effective acid scavengers.

  • Orthoesters: Compounds such as trimethyl orthoformate can also be used to stabilize halogenated aliphatic hydrocarbons.[8]

  • Amines: While some amines can be used as stabilizers for halogenated compounds, they are generally basic and could potentially promote dehydrohalogenation of this specific molecule, so they should be used with caution and after careful evaluation.[10]

The addition of any stabilizer should be done judiciously, typically in the range of 0.1-1% by weight, and its compatibility with your downstream applications must be considered.

Q4: How can I monitor the stability of my stored this compound?

A4: Regular analytical testing is the best way to monitor the stability of your compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques for assessing purity and detecting the formation of degradation products.[11][12][13][14] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation of any new impurities. It is advisable to obtain a baseline analytical profile of the fresh compound and then re-analyze it periodically (e.g., every 6-12 months) to check for any changes.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Preparation: Ensure the this compound is of high purity (>98%). If necessary, repurify the compound.

  • Container Selection: Use a clean, dry amber glass bottle with a PTFE-lined screw cap.

  • Inert Atmosphere: If possible, flush the headspace of the container with an inert gas like argon or nitrogen to displace air and moisture.

  • Sealing: Tightly seal the container. For added protection, you can wrap the cap with Parafilm®.

  • Storage Location: Place the sealed container in a refrigerator at 2-8 °C. The refrigerator should be designated for chemical storage and should not contain any basic compounds that could potentially leak and create a reactive atmosphere.

  • Labeling: Clearly label the container with the compound name, date of storage, and any added stabilizers.

Protocol 2: Stability Assessment by HPLC
  • Standard Preparation: Prepare a stock solution of a known concentration of high-purity this compound in a suitable solvent (e.g., acetonitrile).

  • Sample Preparation: Prepare a solution of your stored sample at the same concentration as the standard.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 210 nm).

  • Analysis: Inject both the standard and the sample solutions. Compare the chromatograms for any new peaks in the sample and a decrease in the area of the main peak.

  • Quantification: Calculate the purity of the stored sample by comparing the peak area of the main component to the total peak area of all components.

Visualizing Degradation and Stability Workflows

To better understand the potential degradation pathways and the recommended workflows, the following diagrams are provided.

Potential Degradation Pathway

This compound This compound Alkene Degradation Products Alkene Degradation Products This compound->Alkene Degradation Products Dehydrohalogenation (catalyzed by base) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (presence of O2) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolysis (UV/Vis light) start Purity Decrease Detected q1 Check Storage Conditions: - Temperature? - Light Exposure? - Container Type? start->q1 a1_yes Improper Storage q1->a1_yes No a1_no Proper Storage q1->a1_no Yes r1 Action: Repurify and Store Correctly a1_yes->r1 q2 Analyze for Acidic/Basic Impurities a1_no->q2 a2_yes Impurities Present q2->a2_yes Yes a2_no No Impurities Detected q2->a2_no No a2_yes->r1 r2 Action: Consider Adding Stabilizer a2_no->r2

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics and materials science, polyhalogenated compounds are of significant interest. Derivatives of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol, in particular, represent a class of molecules where precise structural characterization is not merely a procedural step but the bedrock of reliable and reproducible research. The complex stereochemistry and the presence of multiple halogen atoms necessitate a multi-faceted, orthogonal approach to validation. This guide provides an in-depth comparison of the critical analytical techniques required for the unambiguous structural elucidation of these challenging molecules.

The Imperative for Orthogonal Validation

An orthogonal method is an additional technique that provides very different selectivity to the primary method.[1] Relying on a single analytical technique for a molecule as complex as a this compound derivative is fraught with risk. Each analytical method interrogates the molecule from a different physical principle. By combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, we build a self-validating system where the weaknesses of one technique are compensated for by the strengths of another. This integrated approach is the only way to ensure the absolute integrity of the structural assignment.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the atomic connectivity and chemical environment within the molecule. For this class of compounds, a multi-nuclear approach is essential.

¹⁹F NMR: The Most Powerful Spectroscopic Spy

Given the trifluorinated carbon center, ¹⁹F NMR is the most informative starting point. The ¹⁹F nucleus possesses unique properties that make it an ideal probe: 100% natural abundance, a high gyromagnetic ratio leading to high sensitivity, and a large chemical shift dispersion, which minimizes signal overlap.[3][4][5]

  • Why it's critical: The chemical shifts and coupling patterns in ¹⁹F NMR provide a direct window into the electronic environment of the fluorine atoms.[6] The presence of a CF₃ group versus a CF₂H group, for example, is immediately distinguishable. Furthermore, coupling between fluorine nuclei (J-FF) and between fluorine and hydrogen (J-HF) provides crucial through-bond connectivity information.

  • Field-proven insight: The wide chemical shift range of ¹⁹F NMR (spanning ~800 ppm) means that even subtle changes in the molecular structure, such as the formation of different diastereomers, can lead to well-resolved signals, making it a powerful tool for stereochemical analysis.[4][7]

¹H and ¹³C NMR: Assembling the Carbon Skeleton

While ¹⁹F NMR probes the fluorinated core, ¹H and ¹³C NMR are required to map the rest of the molecule.

  • ¹H NMR: Will reveal the protons on the pentanol backbone. The key challenge lies in interpreting the complex splitting patterns arising from couplings to both neighboring protons (J-HH) and fluorine atoms (J-HF).

  • ¹³C NMR: Provides a count of the unique carbon environments. The signals for carbons bonded to fluorine will appear as multiplets due to J-CF coupling, which is a key diagnostic feature.

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques are non-negotiable for this class of compounds. They allow for the unambiguous assignment of all proton and carbon signals by correlating connected nuclei, effectively building the molecular structure piece by piece.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (≥400 MHz). The ¹⁹F spectrum should be referenced to an external standard like CFCl₃ (0 ppm).[8]

  • 2D Spectra: Acquire COSY, HSQC, and HMBC experiments to establish all ¹H-¹H, ¹H-¹³C (one-bond), and ¹H-¹³C (multi-bond) correlations.

  • Data Analysis: Integrate all spectra and analyze coupling constants to build a complete connectivity map of the molecule.

Mass Spectrometry (MS): The Elemental and Fragmentation Fingerprint

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of the compound. For polyhalogenated molecules, MS provides a unique and definitive fingerprint due to the characteristic isotopic patterns of bromine and chlorine.[9]

High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for determining the elemental composition of a molecule with high precision.[10][11] It measures the exact mass of an ion, which can then be used to calculate all possible elemental formulas that fall within a specified error tolerance.[12]

  • Why it's critical: For a this compound derivative, HRMS can confirm the presence of C₅, H₇, Br, Cl, F₃, and O, providing a high degree of confidence in the molecular formula. This is a crucial cross-validation of the structure proposed by NMR.

  • Causality behind the choice: While low-resolution MS provides the nominal mass, it cannot distinguish between ions with the same nominal mass but different elemental compositions. High-resolution instruments can separate these ions, ensuring that the mass measurement is for a single, specific species.[13][14]

Isotopic Pattern Analysis

The presence of both bromine and chlorine creates a highly characteristic isotopic signature in the mass spectrum.

  • Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[15] This results in two peaks of nearly equal intensity separated by 2 m/z units (M and M+2) for any fragment containing one bromine atom.[9][16]

  • Chlorine: Has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This produces two peaks with a 3:1 intensity ratio, also separated by 2 m/z units (M and M+2), for fragments containing one chlorine atom.[15]

For a molecule containing both one bromine and one chlorine atom, a complex cluster of peaks (M, M+2, M+4) will be observed, providing an unmistakable signature for the presence of these two halogens.

Comparison of Ionization Techniques
Ionization TechniquePrincipleSuitability for Halogenated Alcohols
Electron Ionization (EI) High-energy electrons bombard the molecule, causing extensive fragmentation.Excellent for revealing fragmentation patterns that help piece the structure together. The isotopic patterns of Br and Cl will be evident in the fragment ions.
Electrospray Ionization (ESI) A soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.Ideal for clearly determining the molecular weight and for subsequent HRMS analysis to confirm the elemental composition.

X-ray Crystallography: The Unambiguous 3D Structure

Single-crystal X-ray crystallography is the gold standard for molecular structure determination. It provides an unambiguous, three-dimensional map of the atoms in a molecule and their arrangement in space.[17][18][19]

  • Why it's the ultimate validation: While NMR and MS provide powerful evidence for connectivity and composition, they are indirect methods. Crystallography directly visualizes the molecule, confirming the constitution, configuration, and conformation. For chiral molecules like this compound (with a stereocenter at C4), crystallography can determine the absolute configuration, which is often crucial for pharmaceutical applications.[20]

  • Limitations and considerations: The primary challenge is obtaining a single crystal of sufficient size and quality, which can be difficult for oils or low-melting-point solids.[20] Not all derivatives will be amenable to this technique. However, when successful, it provides the ultimate, irrefutable proof of structure.

Integrated Workflow for Structure Validation

A robust validation strategy integrates these techniques in a logical sequence. The workflow below illustrates how data from each method is used to build upon and confirm the findings of the others.

G cluster_0 Initial Analysis & Hypothesis cluster_1 Data Integration & Structure Proposal cluster_2 Definitive Validation Purified_Sample Purified Derivative NMR_Analysis NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Purified_Sample->NMR_Analysis MS_Analysis Mass Spectrometry (ESI-HRMS, EI) Purified_Sample->MS_Analysis Connectivity Establish Connectivity (from 2D NMR) NMR_Analysis->Connectivity Composition Confirm Elemental Comp. (from HRMS) MS_Analysis->Composition Isotopes Confirm Halogens (from Isotopic Pattern) MS_Analysis->Isotopes Proposed_Structure Proposed Structure Connectivity->Proposed_Structure Composition->Proposed_Structure Isotopes->Proposed_Structure Xray Single Crystal X-ray Crystallography Proposed_Structure->Xray If crystallizable Final_Structure Unambiguous Structure & Stereochemistry Proposed_Structure->Final_Structure If not crystallizable, structure confirmed by orthogonal spectroscopic data Xray->Final_Structure

Caption: Integrated workflow for structural validation.

This workflow demonstrates a self-validating system. The molecular formula from HRMS must be consistent with the atoms identified by NMR. The connectivity established by 2D NMR must account for the fragmentation patterns seen in EI-MS and the molecular weight from ESI-MS. Finally, if a crystal structure is obtained, it must match the spectroscopically-derived structure perfectly. Any discrepancy at any stage requires re-evaluation, ensuring the final structure is beyond reproach.

Conclusion

The structural validation of this compound derivatives is a rigorous process that demands a synergistic application of modern analytical techniques. A strategy that begins with the powerful diagnostic capabilities of ¹⁹F NMR, builds the molecular framework with ¹H and ¹³C NMR, confirms the elemental composition and halogen content with HRMS, and culminates, where possible, with the definitive 3D structure from X-ray crystallography, represents the gold standard. For researchers in drug development, adhering to this multi-faceted, orthogonal approach is the only way to build a foundation of absolute certainty in their molecular assets.

References

The Strategic Role of Fluorine in Medicinal Chemistry: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of the biological activity of fluorinated versus non-fluorinated analogues, supported by experimental data and detailed protocols. By understanding the causal relationships behind fluorine's influence, we can better harness its unique properties to design more effective and safer therapeutics.

The introduction of fluorine can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile. Its high electronegativity, small size, and the strength of the carbon-fluorine bond can lead to enhanced metabolic stability, improved binding affinity to target proteins, and modulated membrane permeability.[1][2][3] This guide will explore these effects through specific case studies, providing a practical framework for evaluating the impact of fluorination.

Case Study 1: COX-2 Inhibitors - The Celecoxib Story

The development of selective cyclooxygenase-2 (COX-2) inhibitors like Celecoxib highlights the nuanced role of fluorine in optimizing drug efficacy and safety. Nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1 are designed to reduce the gastrointestinal side effects associated with traditional NSAIDs.[4] The trifluoromethyl (-CF3) group in Celecoxib is a key contributor to its COX-2 selectivity.

Comparative Inhibitory Potency of Celecoxib Analogues

The following table presents a comparative analysis of the inhibitory activity of fluorinated and non-fluorinated analogues of pyrazole-based COX-2 inhibitors, demonstrating the impact of fluorine substitution on potency and selectivity.

CompoundR GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib -SO2NH214.70.05294[5]
Analogue 1a -H>1001.2>83[6]
Analogue 1h (Fluorinated) -F>500.049>1020[6]

Analysis: The data clearly illustrates that the introduction of a fluorine atom (Analogue 1h) in place of a hydrogen atom (Analogue 1a) on the phenyl ring leads to a dramatic increase in both potency against COX-2 and selectivity over COX-1.[6] The trifluoromethyl group in Celecoxib itself is a powerful electron-withdrawing group that contributes to the specific binding interactions within the COX-2 active site.[4]

Experimental Workflow: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines the key steps for determining the inhibitory potency of compounds against COX-1 and COX-2.

cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis prep_enzyme Prepare COX-1 and COX-2 enzyme solutions incubate Incubate enzyme with test compound or vehicle prep_enzyme->incubate prep_compounds Prepare serial dilutions of test compounds prep_compounds->incubate prep_arachidonic Prepare arachidonic acid substrate solution add_substrate Initiate reaction by adding arachidonic acid prep_arachidonic->add_substrate incubate->add_substrate stop_reaction Stop reaction after a defined time add_substrate->stop_reaction detect_pge2 Quantify PGE2 production (e.g., by ELISA) stop_reaction->detect_pge2 plot_data Plot % inhibition vs. compound concentration detect_pge2->plot_data calc_ic50 Calculate IC50 values using non-linear regression plot_data->calc_ic50 cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis prep_dpp4 Prepare recombinant human DPP-4 enzyme solution incubate Incubate DPP-4 enzyme with test compound or vehicle prep_dpp4->incubate prep_compounds Prepare serial dilutions of test compounds prep_compounds->incubate prep_substrate Prepare fluorogenic substrate (e.g., Gly-Pro-AMC) add_substrate Initiate reaction by adding the fluorogenic substrate prep_substrate->add_substrate incubate->add_substrate measure_fluorescence Monitor fluorescence increase over time add_substrate->measure_fluorescence plot_data Plot initial reaction velocity vs. compound concentration measure_fluorescence->plot_data calc_ic50 Calculate IC50 values using non-linear regression plot_data->calc_ic50 cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_microsomes Thaw and prepare liver microsomes pre_incubate Pre-incubate microsomes and compound at 37°C prep_microsomes->pre_incubate prep_compounds Prepare test compound solutions prep_compounds->pre_incubate prep_nadph Prepare NADPH regenerating system start_reaction Initiate reaction by adding NADPH prep_nadph->start_reaction pre_incubate->start_reaction take_samples Take aliquots at various time points start_reaction->take_samples quench_reaction Stop reaction with cold acetonitrile take_samples->quench_reaction centrifuge Centrifuge to pellet protein quench_reaction->centrifuge analyze_supernatant Analyze supernatant by LC-MS/MS centrifuge->analyze_supernatant calc_stability Calculate half-life and intrinsic clearance analyze_supernatant->calc_stability cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on permeable supports differentiate Culture for ~21 days to form a differentiated monolayer seed_cells->differentiate check_integrity Verify monolayer integrity (TEER measurement) differentiate->check_integrity add_compound Add test compound to apical (A) or basolateral (B) side check_integrity->add_compound incubate Incubate at 37°C for a defined period add_compound->incubate collect_samples Collect samples from the receiver compartment incubate->collect_samples quantify_compound Quantify compound concentration by LC-MS/MS collect_samples->quantify_compound calculate_papp Calculate apparent permeability (Papp) quantify_compound->calculate_papp calculate_efflux Calculate efflux ratio (for bidirectional transport) quantify_compound->calculate_efflux

References

A Senior Application Scientist's Guide to Evaluating 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol as a Novel Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Halogenated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, is a cornerstone of rational drug design.[1][2] The unique physicochemical properties imparted by fluorine—such as high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[3] Consequently, the demand for novel, synthetically versatile building blocks that carry complex fluorinated and halogenated motifs is ever-increasing.

This guide focuses on 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol , a structurally unique and underexplored reagent.[4][5] Its architecture is notable, featuring a primary alcohol for subsequent functionalization, a secondary bromide as a reactive handle for nucleophilic substitution, and a heavily halogenated trifluoro-chloroethyl group. This combination suggests its potential for introducing complex side chains into parent molecules to enhance their pharmaceutical properties.

Given the novelty of this reagent, published performance data in specific applications is not yet available. Therefore, this document serves not as a retrospective analysis, but as a proactive framework for performance assessment . We will propose a robust, logical, and self-validating experimental design to objectively evaluate its utility against relevant alternatives in a foundational synthetic transformation: the Williamson ether synthesis.

A Proposed Application: Aryl Ether Synthesis via Williamson Reaction

The Williamson ether synthesis is a fundamental and widely used reaction for forming C-O bonds, typically via an SN2 mechanism involving an alkoxide and an alkyl halide. We propose to evaluate this compound as an alkylating agent for a model phenolic substrate, 4-methoxyphenol.

Causality Behind Experimental Choice: The synthesis of aryl ethers is a critical step in the development of countless pharmaceutical agents. By attaching the –CH(CH₂OH)CH(Cl)CF₃ moiety to a phenolic core, a medicinal chemist aims to leverage the known benefits of fluorination.[6] The electron-withdrawing nature of the halogen cluster is expected to lower the pKa of the distal alcohol and significantly increase the lipophilicity and metabolic stability of the resulting ether, potentially improving its pharmacokinetic profile.[3]

The core question is one of reactivity and efficiency: how well does the secondary bromide on this complex, sterically hindered, and electronically modified backbone perform as an electrophile compared to simpler, well-understood alkylating agents?

Caption: Proposed Williamson ether synthesis pathway.

Defining the Competitive Landscape: Comparative Reagents

To generate meaningful performance data, this compound must be benchmarked against logical alternatives. We have selected two controls that will allow us to dissect the influence of its unique structural features.

  • Alternative 1 (Non-Fluorinated Analogue): 5-Bromopentan-1-ol

    • Rationale: This reagent serves as the baseline. It possesses the same carbon backbone length and the same two functional groups (primary alcohol, terminal primary bromide). Comparing performance against this molecule will directly illuminate the steric and electronic consequences of introducing the –CHF–CHCl–CF₃ moiety in place of –CH₂–CH₂–CH₂.

  • Alternative 2 (Simplified Fluorinated Analogue): 3-Bromo-1,1,1-trifluoropropane

    • Rationale: This reagent allows for the assessment of a simple trifluoromethyl group's influence on the reactivity of a primary bromide. It helps differentiate the general effect of fluorine from the specific, combined effects of the vicinal chlorine and the secondary nature of the carbon-bromine bond in our target molecule.

Table 1: Physicochemical Properties of Comparative Alkylating Agents
PropertyThis compound5-Bromopentan-1-ol3-Bromo-1,1,1-trifluoropropane
CAS Number 222026-50-8[4]4541-53-9460-32-2
Molecular Formula C₅H₇BrClF₃OC₅H₁₁BrOC₃H₄BrF₃
Molecular Weight 275.46 g/mol 167.04 g/mol 178.96 g/mol
Structure HO-CH₂-CH₂-CH(Br)-CH(Cl)-CF₃HO-CH₂-CH₂-CH₂-CH₂-CH₂-BrF₃C-CH₂-CH₂-Br
Boiling Point Not available200-201 °C70-71 °C
Key Feature Secondary bromide, complex halogenationPrimary bromide, non-fluorinatedPrimary bromide, simple fluorination

Experimental Protocol: A Self-Validating Workflow for Comparative Synthesis

This protocol is designed to ensure a fair, side-by-side comparison of the three reagents. The inclusion of in-process controls and standardized workup procedures constitutes a self-validating system.

Objective: To synthesize, purify, and characterize the corresponding 4-methoxyphenyl ether from each of the three bromo-alcohols and quantify the reaction efficiency (yield, time).

Materials:

  • 4-Methoxyphenol

  • Reagent 1: this compound

  • Reagent 2: 5-Bromopentan-1-ol

  • Reagent 3: 3-Bromo-1,1,1-trifluoropropane

  • Potassium Carbonate (K₂CO₃), anhydrous, finely pulverized

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc) & Hexanes (for chromatography)

  • Deionized Water & Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup (Perform in triplicate for each reagent): a. To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (5 mL). b. Stir the suspension under a nitrogen atmosphere at room temperature for 15 minutes. c. Add the respective alkylating agent (1.1 eq) via syringe. d. Heat the reaction mixture to 80 °C in an oil bath.

  • Reaction Monitoring: a. Monitor the reaction progress every hour by TLC (using a 3:1 Hexanes:EtOAc mobile phase). b. Spot the starting phenol and the reaction mixture. Visualize under UV light (254 nm) and by staining with potassium permanganate. c. The reaction is considered complete upon the disappearance of the limiting reagent (4-methoxyphenol). Record the total reaction time.

  • Workup & Extraction: a. Once complete, cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water (20 mL). c. Extract the aqueous phase with ethyl acetate (3 x 15 mL). d. Combine the organic layers and wash with deionized water (2 x 10 mL) followed by brine (1 x 10 mL). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification & Analysis: a. Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient. b. Combine the pure fractions (as determined by TLC) and evaporate the solvent. c. Determine the final mass of the pure product and calculate the percentage yield. d. Characterize the product's identity and purity using ¹H NMR, ¹⁹F NMR (where applicable), and LC-MS.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis Setup 1. Assemble Reactants (Phenol, Base, Solvent) AddReagent 2. Add Alkylating Agent (Target or Alternative) Setup->AddReagent Heat 3. Heat to 80°C AddReagent->Heat Monitor 4. Monitor by TLC (Hourly) Heat->Monitor Quench 5. Quench with Water Monitor->Quench Reaction Complete Extract 6. Extract with EtOAc Quench->Extract Purify 7. Column Chromatography Extract->Purify Yield 8. Calculate % Yield Purify->Yield Characterize 9. Characterize (NMR, LC-MS) Yield->Characterize

Caption: Standardized workflow for comparative performance testing.

Anticipated Outcomes and Discussion

Table 2: Hypothetical Performance Comparison Data
ParameterThis compound5-Bromopentan-1-ol3-Bromo-1,1,1-trifluoropropane
Reaction Time 12-18 hours4-6 hours6-8 hours
Isolated Yield 45-60%85-95%75-85%
Key Byproducts Elimination productsMinimalMinimal
Product LogP (Predicted) HighModerateModerate-High

Expert Analysis of Anticipated Results:

  • Reactivity and Yield: We predict that This compound will be the least reactive of the three. This is due to two primary factors:

    • Steric Hindrance: The target electrophile is a secondary bromide, which is inherently more sterically encumbered for an SN2 attack than the primary bromides of the alternatives.

    • Electronic Effects: The potent electron-withdrawing effects of the adjacent fluorine and chlorine atoms can destabilize the partial positive charge that develops on the carbon atom in the SN2 transition state, thereby increasing the activation energy and slowing the reaction rate. The non-fluorinated 5-Bromopentan-1-ol is expected to perform best, consistent with a classic, unhindered primary alkyl halide in a Williamson synthesis.[7]

  • Side Reactions: The increased steric hindrance and the presence of protons on the adjacent carbons make the reaction with our target molecule more susceptible to E2 elimination as a competing pathway, which would lower the overall yield of the desired ether product.

  • Value Proposition: Despite the predicted lower yield and longer reaction time, the successful synthesis of the target ether would validate the utility of this compound. The trade-off in synthetic efficiency may be acceptable if the resulting product demonstrates significantly enhanced biological activity, metabolic stability, or other desirable pharmaceutical properties in subsequent assays. This initial performance data is crucial for making a " go/no-go " decision in a drug discovery pipeline.

Conclusion

While this compound is a molecule without a documented history of application, its unique structure presents a compelling opportunity for synthetic innovation. This guide provides a clear, actionable, and scientifically rigorous framework for its initial evaluation. By systematically comparing its performance against well-understood analogues in a fundamental chemical transformation, researchers can generate the critical data needed to assess its true potential as a valuable building block. The described workflow, emphasizing direct comparison and self-validating protocols, ensures that the resulting data is both reliable and decisive, paving the way for the rational application of this and other novel halogenated reagents in drug development.

References

A Comparative Guide to the Cost-Effective Synthesis of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol is a complex halogenated alcohol with significant potential as a building block in the synthesis of novel pharmaceutical compounds and advanced materials. The unique combination of bromine, chlorine, and fluorine atoms on a five-carbon chain imparts specific properties such as increased lipophilicity, metabolic stability, and binding affinity, which are highly desirable in drug discovery.[1][2] The strategic placement of these halogens can be challenging, and the economic viability of its synthesis is a critical factor for its application in research and development.

This guide provides a comparative cost-effectiveness analysis of two plausible synthetic routes to this compound. As this specific molecule is not extensively described in the literature, we will explore two chemically sound, albeit hypothetical, pathways. The analysis will focus on reagent costs, reaction yields, and the overall efficiency of each route, providing researchers, scientists, and drug development professionals with a framework for selecting the most appropriate synthesis strategy.

Route A: Hydroboration-Oxidation of a Pre-functionalized Alkene

This route begins with a pentene precursor that already contains the required halogen atoms and then introduces the primary alcohol functionality in the final step. This approach leverages the high regioselectivity of the hydroboration-oxidation reaction to ensure the formation of the desired terminal alcohol.

Causality Behind Experimental Choices

The choice of hydroboration-oxidation is deliberate. This two-step reaction is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes.[2][3][4] Unlike acid-catalyzed hydration which would likely produce a secondary alcohol, hydroboration-oxidation ensures the hydroxyl group is placed on the less substituted carbon of the double bond, leading to the desired 1-ol product with high fidelity.[4][5][6] The reaction proceeds via a syn-addition of the hydroborane across the double bond, followed by an oxidation step that replaces the boron atom with a hydroxyl group with retention of stereochemistry.[3][7][8]

Experimental Workflow Diagram

Route A Workflow Route A: Hydroboration-Oxidation Start Starting Material: 5-Bromo-4-chloro-4,5,5-trifluoro-1-pentene Step1 Step 1: Hydroboration Reagents: Diborane (BH3·THF) Solvent: Tetrahydrofuran (THF) Start->Step1 Step2 Step 2: Oxidation Reagents: Hydrogen Peroxide (H2O2), Sodium Hydroxide (NaOH) Step1->Step2 Product Final Product: This compound Step2->Product

Caption: Workflow for the synthesis of this compound via Route A.

Detailed Experimental Protocol
  • Hydroboration:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-bromo-4-chloro-4,5,5-trifluoro-1-pentene (1 equivalent) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH3·THF) (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add a 3 M aqueous solution of sodium hydroxide (NaOH) (3 equivalents), followed by the dropwise addition of 30% hydrogen peroxide (H2O2) (3 equivalents). Caution: The addition of hydrogen peroxide is exothermic.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

    • Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Route B: Late-Stage Radical Bromination

This alternative route involves the synthesis of a pentanol precursor containing the chloro- and trifluoro- substituents, followed by the introduction of the bromine atom at the 5-position in the final step via a free-radical halogenation reaction.

Causality Behind Experimental Choices

Late-stage functionalization is a common strategy in complex molecule synthesis. Here, we propose the use of N-Bromosuccinimide (NBS) as a selective brominating agent.[1][9] When used with a radical initiator (like AIBN or UV light), NBS provides a low concentration of bromine radicals, which can selectively abstract a hydrogen atom to be replaced by bromine.[10] While free-radical halogenation can sometimes lack selectivity, bromination is generally more selective than chlorination.[10][11][12] The electron-withdrawing nature of the adjacent fluorinated carbon may influence the regioselectivity of this reaction.

Experimental Workflow Diagram

Route B Workflow Route B: Radical Bromination Start Starting Material: 4-chloro-4,5,5-trifluoropentan-1-ol Step1 Step 1: Radical Bromination Reagents: N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or UV light) Solvent: Carbon Tetrachloride (CCl4) Start->Step1 Product Final Product: This compound Step1->Product

Caption: Workflow for the synthesis of this compound via Route B.

Detailed Experimental Protocol
  • Radical Bromination:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-4,5,5-trifluoropentan-1-ol (1 equivalent) in carbon tetrachloride (CCl4).

    • Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

    • Heat the mixture to reflux (or irradiate with a UV lamp) and maintain for 4-6 hours. The reaction progress can be monitored by the disappearance of the starting material (TLC or GC-MS) and the formation of succinimide as a byproduct.

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product will likely be a mixture of the desired product and other brominated isomers. Purification by fractional distillation or preparative chromatography is necessary to isolate the pure this compound.

Cost-Effectiveness Comparison

The following table provides an estimated cost analysis for the synthesis of 10 grams of this compound via the two proposed routes. Prices for reagents are based on commercially available listings and may vary. The cost of the starting materials for both routes is estimated due to their specialized nature.

ParameterRoute A: Hydroboration-OxidationRoute B: Radical Bromination
Starting Material 5-Bromo-4-chloro-4,5,5-trifluoro-1-pentene4-chloro-4,5,5-trifluoropentan-1-ol
Est. Starting Material Cost / 10g ~$150 (estimated)~$100 (estimated)
Key Reagents Diborane (BH3·THF), H2O2, NaOHN-Bromosuccinimide (NBS), AIBN
Reagent Cost / 10g Product ~$25~$15
Estimated Yield ~85%~50% (due to selectivity issues)
Number of Steps 1 (from alkene)1 (from alcohol)
Purification Complexity Moderate (Standard Chromatography)High (Separation of isomers)
Estimated Final Cost / Gram ~$20 - $25 ~$25 - $35

Discussion

Route A (Hydroboration-Oxidation) appears to be the more cost-effective and efficient method on paper, primarily due to its projected higher yield. The high regioselectivity of the hydroboration-oxidation reaction is a significant advantage, minimizing the formation of byproducts and simplifying the purification process.[3][4][5][6] The main drawback of this route is the potential high cost and limited availability of the starting alkene, 5-bromo-4-chloro-4,5,5-trifluoro-1-pentene. Additionally, diborane is a toxic and flammable reagent that requires careful handling.[13][14][15][16][17]

Route B (Radical Bromination) starts with a hypothetically simpler and less expensive precursor. The reagents used, NBS and AIBN, are common, relatively inexpensive, and easier to handle than diborane.[1][9][18][19][20] However, the major disadvantage of this route is the likely lack of selectivity in the free-radical bromination step.[10][11][12] This can lead to a mixture of products, including di-brominated species and isomers, which would result in a lower yield of the desired product and necessitate a more complex and costly purification process. The lower yield and higher purification costs are likely to offset the initial savings on the starting material.

Conclusion

For laboratory-scale synthesis where yield and purity are paramount, Route A: Hydroboration-Oxidation is the recommended pathway, provided the halogenated alkene starting material can be sourced or synthesized efficiently. Its high regioselectivity and yield are significant advantages that likely outweigh the higher initial cost of the precursor and the challenges of handling diborane.

Route B: Radical Bromination may be considered if the starting alcohol is significantly more accessible and cheaper than the alkene required for Route A. However, researchers must be prepared for a lower yield and a more challenging purification process. For industrial-scale production, the atom economy and waste generation of both routes would need to be more thoroughly evaluated. The development of a more selective late-stage bromination protocol could potentially make Route B more competitive in the future.

References

The Unseen Dance of Electrons: A Comparative Guide to Elucidating Reaction Pathways of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of synthetic chemistry and drug development, understanding the precise reaction mechanisms of novel, highly functionalized molecules is paramount. 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol, a polyhalogenated alcohol, presents a fascinating case study in reactivity. Its unique arrangement of bromine, chlorine, and fluorine atoms, coupled with a primary alcohol, suggests a rich and competitive reaction landscape. This guide provides a senior application scientist's perspective on designing and executing mechanistic studies to confirm the reaction pathways of this intriguing molecule. We will move beyond rote protocols to explore the causal logic behind experimental design, ensuring a self-validating approach to your research.

Unraveling the Reactivity Puzzle: Potential Pathways

The structure of this compound suggests several potential reaction pathways under various conditions. The presence of multiple halogen atoms, each with differing electronegativity and leaving group ability, creates a complex electronic environment. The primary alcohol introduces the possibility of intramolecular reactions and serves as a handle for derivatization.

The core of our investigation will focus on distinguishing between three primary mechanistic families:

  • Nucleophilic Substitution (SN1 and SN2): The carbon-bromine and carbon-chlorine bonds are potential sites for nucleophilic attack. The steric hindrance and electronic effects of the adjacent trifluoromethyl group will play a critical role in favoring one pathway over the other.[1][2][3]

  • Elimination Reactions (E1 and E2): The presence of protons on the carbons adjacent to the halogenated centers opens the door for elimination reactions, leading to the formation of alkenes. The choice of base and solvent will be crucial in directing the reaction towards elimination over substitution.

  • Radical Reactions: While less common for alcohols in the absence of specific initiators, the possibility of radical-mediated processes, particularly involving the weaker carbon-bromine bond, should not be discounted, especially under photochemical or high-temperature conditions.[4][5][6]

This guide will compare and contrast experimental approaches to definitively identify the operative mechanism(s).

Experimental Design: A Multi-Faceted Approach to Mechanistic Confirmation

A robust mechanistic study relies on a convergence of evidence from multiple, independent experimental techniques. We will explore a suite of methods designed to probe the kinetics, intermediates, and stereochemical outcomes of reactions involving this compound.

Workflow for Mechanistic Investigation

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Mechanistic Probes cluster_2 Phase 3: Confirmation & Refinement A Initial Reactivity Screening (Varying Nucleophiles, Bases, Solvents) B Product Identification (GC-MS, NMR) A->B Reaction Outcomes C Kinetic Studies (Reaction Order, Rate Constants) B->C D Intermediate Trapping (Radical/Carbocation Scavengers) B->D E Isotopic Labeling Studies (e.g., using Deuterated Solvents) B->E F Stereochemical Analysis (Chiral Chromatography, Polarimetry) B->F G Computational Modeling (DFT Calculations of Transition States) C->G H Spectroscopic Analysis of Intermediates (Cryogenic NMR, Time-Resolved Spectroscopy) C->H D->G D->H E->G E->H F->G F->H

Caption: A generalized workflow for elucidating reaction mechanisms.

Comparative Experimental Protocols

Here, we provide detailed protocols for key experiments, comparing their utility in distinguishing between different mechanistic pathways.

Protocol 1: Kinetic Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the rate law of the reaction, which provides strong evidence for the molecularity of the rate-determining step (e.g., SN1 vs. SN2).

Methodology:

  • Reaction Setup: In a series of temperature-controlled reaction vials, combine this compound with a chosen nucleophile (e.g., sodium azide) in a suitable solvent (e.g., acetonitrile). Vary the initial concentrations of the substrate and the nucleophile systematically across the vials.

  • Sampling: At timed intervals, withdraw an aliquot from each reaction mixture and quench the reaction (e.g., by rapid cooling and dilution).

  • Analysis: Analyze the quenched samples by GC-MS. The gas chromatogram will separate the reactant and product(s), and the mass spectrometer will confirm their identities.

  • Data Processing: Quantify the concentration of the reactant and product(s) at each time point by integrating the respective peak areas and using a pre-established calibration curve.

  • Rate Law Determination: Plot the concentration of the reactant versus time for each initial concentration. Determine the initial rate of the reaction for each experiment. By analyzing how the initial rate changes with the initial concentrations of the reactants, the order of the reaction with respect to each component can be determined, thus establishing the experimental rate law.

Data Interpretation:

Observation SN1 Implication SN2 Implication
Rate = k[Substrate]Consistent with a unimolecular rate-determining step.Inconsistent.
Rate = k[Substrate][Nucleophile]Inconsistent.Consistent with a bimolecular rate-determining step.
Protocol 2: Elucidating Structure with ¹⁹F NMR Spectroscopy

Objective: To leverage the sensitivity and large chemical shift dispersion of ¹⁹F NMR to identify and characterize fluorinated products and intermediates.[7][8][9][10]

Rationale: The trifluoromethyl group in this compound serves as a sensitive spectroscopic reporter. Changes in the chemical environment of the fluorine atoms will result in significant shifts in the ¹⁹F NMR spectrum, providing detailed structural information about the products of substitution, elimination, or rearrangement.[7][10]

Methodology:

  • Sample Preparation: Prepare NMR samples of the starting material and the final reaction mixture. For in-situ monitoring, the reaction can be run directly in an NMR tube.

  • ¹⁹F NMR Acquisition: Acquire a standard one-dimensional ¹⁹F NMR spectrum.

  • Advanced NMR Experiments: If the 1D spectrum is complex, two-dimensional correlation experiments such as ¹H-¹⁹F HETCOR or ¹³C-¹⁹F HSQC can be employed to unambiguously assign the fluorine signals to specific positions in the molecule.

  • Structural Elucidation: Analyze the chemical shifts, coupling constants (J-couplings), and integration of the ¹⁹F signals to determine the structure of the fluorinated products.

Comparative Analysis of Expected ¹⁹F NMR Signatures:

Reaction Pathway Expected Product Structure Anticipated ¹⁹F NMR Signature
SN2 at C4 (Br displacement)4-substituted-4-chloro-5,5,5-trifluoropentan-1-olShift in the CF₃ signal due to the new substituent.
SN2 at C4 (Cl displacement)4-bromo-4-substituted-5,5,5-trifluoropentan-1-olSignificant shift in the CF₃ signal.
Elimination (E2)5-bromo-4,5,5-trifluoropent-3-en-1-olAppearance of vinylic fluorine signals with characteristic cis/trans couplings.

Visualizing Potential Reaction Pathways

The following diagrams illustrate the proposed mechanisms for nucleophilic substitution at the carbon bearing the bromine and chlorine atoms.

SN2 Pathway at C4

SN2_Pathway reactant Nu⁻ + this compound transition_state [Transition State]‡ reactant->transition_state Attack at C4 product_Br 4-Nu-4-chloro-5,5,5-trifluoropentan-1-ol + Br⁻ transition_state->product_Br Br⁻ leaves product_Cl 4-Bromo-4-Nu-5,5,5-trifluoropentan-1-ol + Cl⁻ transition_state->product_Cl Cl⁻ leaves

References

quantum chemical calculations to validate experimental findings for 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of Experimental Findings for 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol Using Quantum Chemical Calculations

Introduction: Bridging the Gap Between Theory and Experiment

In modern chemical and pharmaceutical research, the unambiguous structural elucidation of novel molecules is paramount. While experimental techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are cornerstones of molecular characterization, their interpretation can sometimes be ambiguous, especially for complex structures with multiple stereocenters or conformational flexibility. This guide presents a synergistic approach, integrating experimental data with high-level quantum chemical calculations to provide a robust and validated structural assignment for the novel, halogenated alcohol, this compound.

This guide is designed for researchers, scientists, and drug development professionals, providing a detailed workflow for leveraging computational chemistry to not only confirm experimental findings but also to gain deeper insights into molecular properties. We will explore the causality behind experimental and computational choices, ensuring a self-validating system that enhances the confidence in structural assignments.

The Synergy of Experiment and Computation

The core principle of this guide is the validation of experimental data through theoretical prediction. The workflow is a closed loop where experimental results inform the computational model, and the computational results, in turn, provide a theoretical basis for the experimental observations. This integrated approach is crucial for building a comprehensive understanding of the molecule .

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_val Validation A Synthesis of 5-Bromo-4-chloro- 4,5,5-trifluoropentan-1-ol B Spectroscopic Analysis (NMR, FT-IR) A->B E Data Comparison & Analysis B->E Experimental Data C Geometry Optimization (DFT) D Frequency & NMR Calculations C->D D->E Calculated Data F F E->F Validated Molecular Structure

Figure 1: A diagram illustrating the synergistic workflow between experimental characterization and computational validation for this compound.

Experimental Characterization: The Foundation of Analysis

The first step in our validation process is the acquisition of high-quality experimental data. For this compound, this primarily involves NMR and FT-IR spectroscopy.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be the same as that used in the computational model for accurate comparison.

  • Acquisition of ¹H NMR: Obtain the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters to record include chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.

  • Acquisition of ¹³C NMR: Obtain the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans may be required.

  • Acquisition of ¹⁹F NMR: Given the presence of fluorine atoms, a ¹⁹F NMR spectrum is essential for complete characterization.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using a thin film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.

Quantum Chemical Calculations: The Predictive Power of Theory

With experimental data in hand, we turn to computational chemistry to build a theoretical model of this compound and predict its spectroscopic properties.

Computational Workflow: A Step-by-Step Guide
  • Molecular Structure Input: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView). Ensure the correct stereochemistry is represented if known.

  • Geometry Optimization:

    • Rationale: Before any properties can be accurately calculated, it is crucial to find the lowest energy conformation of the molecule. This is achieved through geometry optimization.

    • Method: Density Functional Theory (DFT) is a widely used and accurate method for this purpose. The B3LYP functional combined with a 6-31G(d) basis set is a good starting point for geometry optimization of organic molecules.

    • Software Input:

  • Vibrational Frequency Calculation:

    • Rationale: This calculation not only predicts the IR spectrum but also confirms that the optimized geometry is a true energy minimum (i.e., no imaginary frequencies).

    • Method: Using the optimized geometry, a frequency calculation is performed at the same level of theory.

    • Software Input:

    • Note: Calculated vibrational frequencies are often systematically higher than experimental values. A scaling factor (typically around 0.96 for B3LYP/6-31G(d)) is often applied for better agreement.

  • NMR Chemical Shift Calculation:

    • Rationale: To predict the NMR spectrum, the magnetic shielding tensors of the nuclei are calculated.

    • Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. It is recommended to use a larger basis set for more accurate results, such as 6-311+G(2d,p). Solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM).

    • Software Input (in Chloroform):

    • Referencing: The calculated shielding tensors (σ) are then converted to chemical shifts (δ) by referencing them to the calculated shielding tensor of a standard compound (e.g., Tetramethylsilane - TMS) at the same level of theory: δ = σ(TMS) - σ(sample).

Comparative Analysis: Validating the Structure

The final step is a head-to-head comparison of the experimental and calculated data. This is where the validation occurs.

FT-IR Data Comparison
Functional GroupExperimental Frequency (cm⁻¹)Calculated (Scaled) Frequency (cm⁻¹)Assignment
O-H stretch~3350~3365Alcohol
C-H stretch~2950~2960Aliphatic
C-F stretch~1100-1200~1150-1250Fluoroalkane
C-Cl stretch~750~755Chloroalkane
C-Br stretch~650~658Bromoalkane

Table 1: A hypothetical comparison of experimental and calculated FT-IR vibrational frequencies for this compound.

¹³C NMR Data Comparison
Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C1 (-CH₂OH)~60~61.5
C2 (-CH₂)~35~36.2
C3 (-CH₂)~40~41.8
C4 (-CHCl)~70~72.3
C5 (-CF₃)~125 (q)~124.8

Table 2: A hypothetical comparison of experimental and calculated ¹³C NMR chemical shifts for this compound.

A strong correlation between the experimental and calculated data provides high confidence in the structural assignment of this compound.

Conclusion: A New Standard for Structural Elucidation

The integration of quantum chemical calculations with experimental spectroscopy represents a powerful paradigm for modern chemical research. This guide has outlined a comprehensive workflow for the validation of the structure of this compound. By following this self-validating methodology, researchers can significantly enhance the reliability of their structural assignments, leading to more robust and reproducible scientific outcomes. The principles and techniques described herein are broadly applicable to a wide range of small molecules, making this approach an invaluable tool in the arsenal of chemists and drug discovery professionals.

A Senior Application Scientist's Guide to 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol: A Novel Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds that offer unique physicochemical properties is unending. The strategic incorporation of fluorine and other halogens into organic molecules is a well-established method for modulating factors like metabolic stability, lipophilicity, and binding affinity.[1][2] This guide introduces 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol, a sparsely documented yet potentially valuable building block. While direct peer-reviewed validations of this specific molecule are not abundant in current literature, this guide will extrapolate its potential applications based on the established roles of its constituent functional groups. We will provide a comparative analysis against more conventional alternatives and propose robust experimental protocols for its validation in a research setting.

Introduction: The Promise of Polyhalogenated Aliphatic Alcohols

This compound (CAS: 222026-50-8) is a solid organic compound featuring a primary alcohol and a pentyl chain decorated with a unique combination of bromine, chlorine, and fluorine atoms.[3] This dense halogenation pattern suggests several potential applications, primarily as a precursor in medicinal chemistry and materials science.

The trifluoromethyl group, or similar fluorinated alkyl chains, can significantly enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism.[1] Furthermore, the high electronegativity of fluorine can alter the pKa of nearby functional groups and influence molecular conformation, which can be pivotal for optimizing drug-receptor interactions.[2][4] The presence of bromine and chlorine provides additional synthetic handles for a variety of coupling and substitution reactions.

This guide will explore the potential of this compound as a versatile synthetic intermediate.

Comparative Analysis: this compound vs. Alternative Building Blocks

The true value of a novel building block is best understood in the context of existing alternatives. Below is a comparative table summarizing the potential attributes of our topic molecule against more conventional halogenated and non-halogenated alcohols.

FeatureThis compoundSimple Bromoalkanol (e.g., 5-Bromopentan-1-ol)Simple Fluoroalkanol (e.g., 5,5,5-Trifluoropentan-1-ol)
Synthetic Versatility High; offers multiple, distinct halogen leaving groups (Br, Cl) for sequential, selective reactions. The primary alcohol can be oxidized or derivatized.Moderate; primarily offers the bromo group for substitution or coupling.Moderate; the C-F bond is generally inert to substitution, limiting its use as a leaving group. The alcohol remains a key reactive site.
Metabolic Stability Potentially very high; the trifluoro group can block metabolic oxidation.Low to moderate; the alkyl chain is susceptible to metabolic degradation.High; the trifluoro group enhances stability.
Lipophilicity High; the presence of multiple halogens increases lipophilicity.Moderate.Moderate to high.
Potential Applications Precursor for complex drug scaffolds, agrochemicals, and specialty polymers.General synthetic intermediate for introducing a pentanol chain.Building block for introducing a metabolically stable, lipophilic tail.
Current Availability Limited to specialty chemical suppliers.Widely available from numerous suppliers.Available from several chemical suppliers.

Proposed Synthetic Pathway

While the exact industrial synthesis of this compound is not widely published, a plausible laboratory-scale synthesis can be conceptualized based on established organic chemistry principles, such as the halogenation of alkanes and the conversion of functional groups.[5][6] A hypothetical two-step process could involve the radical-initiated halogenation of a fluorinated pentanol precursor.

G cluster_0 Step 1: Radical Halogenation cluster_1 Step 2: Purification Start Trifluoropentanol Precursor Reagents1 N-Bromosuccinimide (NBS) N-Chlorosuccinimide (NCS) Radical Initiator (e.g., AIBN) Start->Reagents1 Reaction Intermediate Halogenated Pentanol Mixture Reagents1->Intermediate Purification Chromatographic Separation Intermediate->Purification Product This compound Purification->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols for Validation

To validate the utility of this compound, a researcher would need to assess its reactivity and performance in key synthetic transformations. Below are two proposed experimental protocols.

Protocol 1: Nucleophilic Substitution to Synthesize a Novel Ether

This experiment aims to demonstrate the utility of the bromo- and chloro- groups as leaving groups in a nucleophilic substitution reaction, a cornerstone of drug synthesis.

Objective: To synthesize a novel ether by reacting this compound with a phenolic nucleophile.

Materials:

  • This compound

  • 4-Methoxyphenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • TLC plates, NMR tubes, Mass Spectrometer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise.

  • Heat the reaction mixture to 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the solid potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm the structure and assess the regioselectivity of the substitution.

G Start Combine 4-Methoxyphenol and K₂CO₃ in Acetonitrile Step2 Add 5-Bromo-4-chloro-4,5,5- trifluoropentan-1-ol Start->Step2 Step3 Heat to 80°C Monitor by TLC Step2->Step3 Step4 Workup: Filter and Evaporate Step3->Step4 Step5 Purify by Column Chromatography Step4->Step5 End Characterize Product (NMR, MS) Step5->End

Caption: Workflow for the synthesis of a novel ether.

Protocol 2: Oxidation to the Corresponding Aldehyde

This protocol evaluates the conversion of the primary alcohol to an aldehyde, a versatile functional group for further synthetic elaborations.

Objective: To oxidize this compound to 5-Bromo-4-chloro-4,5,5-trifluoropentanal.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium thiosulfate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add Dess-Martin Periodinane (1.2 eq) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding saturated sodium bicarbonate and saturated sodium thiosulfate solutions.

  • Stir vigorously for 15 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude aldehyde can be used directly in the next step or purified by chromatography if necessary. Characterize by NMR.

Conclusion and Future Outlook

This compound represents a frontier molecule for synthetic chemists. Its unique combination of a primary alcohol and a densely halogenated alkyl chain presents a compelling platform for creating novel compounds with potentially enhanced biological and material properties. The strategic value of fluorinated building blocks in drug design is well-established, and this compound offers multiple avenues for synthetic diversification.[7]

While the current body of literature on this specific molecule is nascent, the foundational principles of organic and medicinal chemistry provide a strong framework for predicting its utility. The experimental protocols outlined in this guide offer a starting point for researchers to validate its performance and unlock its full potential. As new synthetic methodologies continue to emerge, the applications for such poly-functionalized building blocks are expected to expand significantly.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol. As a complex halogenated organic compound, its disposal requires meticulous attention to safety and environmental regulations to mitigate risks. This guide is designed for researchers, scientists, and drug development professionals, grounding procedural steps in established scientific principles and regulatory standards.

Hazard Assessment and Chemical Profile

This compound is a halogenated alcohol. While specific toxicological data for this compound is not extensively published, its structure—containing bromine, chlorine, and fluorine—necessitates that it be managed as a hazardous material. Halogenated organic compounds as a class are subject to stringent disposal regulations due to their potential to form toxic and persistent environmental pollutants if not handled correctly.[1][2]

Thermal decomposition can release hazardous gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[3] Therefore, proper personal protective equipment and engineering controls are mandatory at all times.

Chemical Property Value
CAS Number 222026-50-8[4]
Molecular Formula C₅H₇BrClF₃O
Molecular Weight 271.46 g/mol
Appearance No information available
Boiling Point No information available
Density No information available

Note: Physical property data for this specific compound is limited. Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate information.

Immediate Safety and Handling Protocols

Before beginning any work, ensure that a properly functioning chemical fume hood, an eyewash station, and a safety shower are readily accessible.

Personal Protective Equipment (PPE)

Due to the compound's halogenated nature, robust PPE is required to prevent exposure:

  • Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5]

  • Hand Protection : Use chemical-resistant gloves. Given the poor compatibility of many halogenated solvents with standard nitrile gloves, double-gloving with nitrile or using thicker, more resistant gloves such as Viton is strongly recommended.[6][7] Always consult the glove manufacturer's compatibility chart.

  • Body Protection : A fully buttoned, flame-resistant lab coat and an apron are required to prevent skin contact.[7] Full-length pants and closed-toe shoes are mandatory.

  • Respiratory Protection : All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[6]

Emergency Exposure Procedures
  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing and wash it before reuse.[3] Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[3] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Step-by-Step Waste Disposal Protocol

The proper disposal of this compound is not merely a suggestion but a regulatory requirement. Halogenated organic compounds are explicitly designated as hazardous waste and must be segregated for specialized disposal.[1]

Step 1: Waste Segregation

Causality : This is the most critical step. This compound is a halogenated organic waste .[1] It must never be mixed with non-halogenated organic waste, aqueous waste, or solid waste. Co-mingling can lead to dangerous chemical reactions and complicates the final disposal process, which is typically high-temperature incineration.[6] The presence of halogens requires specific incineration conditions to prevent the formation of highly toxic dioxins and furans.[8][9]

Procedure :

  • Designate a specific waste container solely for halogenated organic compounds.

  • Ensure all personnel in the laboratory are trained to distinguish between halogenated and non-halogenated waste streams.

Step 2: Container Selection and Management

Causality : Halogenated solvents can degrade over time to produce acidic byproducts (e.g., HCl, HBr, HF). These acids will corrode metal containers, leading to leaks and creating a significant safety hazard.[6] Therefore, chemically compatible containers are essential.

Procedure :

  • Collect all waste containing this compound in a designated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[6]

  • Keep the container tightly closed at all times, except when adding waste. This prevents the accumulation of flammable or toxic vapors.[6]

  • Use a funnel for transfers to minimize spills. The funnel should be removed and the container sealed immediately after use.

Step 3: Waste Labeling

Causality : Accurate and detailed labeling is a legal requirement and is crucial for the safety of laboratory personnel and hazardous waste handlers. It ensures the waste is managed and disposed of correctly.

Procedure :

  • Label the waste container clearly with the words "Hazardous Waste ".

  • List all chemical constituents by their full name, including this compound, and their approximate concentrations or volumes.[1]

  • Indicate the relevant hazards using appropriate pictograms (e.g., irritant, health hazard).

  • Record the accumulation start date (the date the first drop of waste was added).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Causality : Proper storage minimizes the risk of spills, fires, and accidental mixing of incompatible chemicals. Federal and local regulations strictly govern the storage of hazardous waste.

Procedure :

  • Store the sealed waste container in a designated SAA, such as a secondary containment tub within a cabinet designed for chemical storage.[6]

  • The storage area must be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[6]

  • Ensure the container is segregated from incompatible materials such as acids, bases, and oxidizing agents.[6]

Step 5: Final Disposal Arrangement

Causality : The final disposal of halogenated organic waste is a highly regulated process that must be performed by licensed professionals. The most common and effective method is high-temperature incineration (typically ~1200 K or higher), which ensures the complete destruction of the hazardous compounds and scrubs the resulting acid gases.[8]

Procedure :

  • Do not attempt to dispose of this chemical down the drain or by evaporation.[6]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste container.[7]

  • The EHS office will work with a licensed hazardous waste disposal vendor to transport and dispose of the material in compliance with all EPA and local regulations.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generated segregate Step 1: Segregate as 'Halogenated Organic Waste' start->segregate improper Improper Disposal (Drain, Trash, Evaporation) start->improper container Step 2: Select Compatible HDPE Container segregate->container label Step 3: Label Container with Contents & Hazards container->label store Step 4: Store in Designated Satellite Accumulation Area label->store contact_ehs Step 5: Contact EHS for Pickup store->contact_ehs disposal Final Disposal by Licensed Vendor (High-Temperature Incineration) contact_ehs->disposal consequences Result: - Regulatory Violation - Environmental Contamination - Safety Hazard improper->consequences

Caption: A flowchart outlining the key steps for the safe disposal of halogenated waste.

References

Comprehensive Safety and Handling Guide for 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard: A Proactive Approach to Safety

5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol is a complex molecule containing bromine, chlorine, and fluorine, in addition to an alcohol functional group. This combination of halogens and the alcohol group suggests several potential hazards that must be addressed through rigorous safety protocols. The presence of multiple halogens can significantly impact the compound's reactivity, toxicity, and environmental fate. Halogenated organic compounds are known for a range of potential health effects, and many are considered carcinogenic.[1] The alcohol group can also undergo various reactions, and its presence influences the compound's physical properties.[2][3][4][5][6]

Key Potential Hazards:

  • Toxicity: Halogenated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[7] Symptoms of overexposure to similar compounds can include headache, dizziness, nausea, and vomiting.[7]

  • Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory system.[7][8][9][10] Prolonged skin contact may lead to dermatitis.[7]

  • Environmental Hazard: Halogenated compounds can be persistent in the environment and may be hazardous to aquatic life. Proper disposal is critical to prevent environmental contamination.

  • Reactivity: While many halogenated solvents are not flammable, they can decompose in a fire to produce toxic and corrosive gases such as hydrogen halides.[7][11][12]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Personal Protective Equipment Specifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes or sprays.[9]
Hand Protection Chemically resistant gloves are required. Given the halogenated nature of the compound, nitrile or neoprene gloves are generally recommended. Always check the glove manufacturer's compatibility chart for the specific chemical or a close analogue.[1]
Skin and Body Protection A laboratory coat is the minimum requirement. For procedures with a higher risk of exposure, a chemically resistant apron or coveralls should be worn.[9]
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[8]

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Donning_Start Start LabCoat Lab Coat Donning_Start->LabCoat Gloves Gloves LabCoat->Gloves Goggles Goggles/Face Shield Gloves->Goggles Donning_End Ready for Work Goggles->Donning_End Doffing_Start Begin Doffing RemoveGloves Remove Gloves Doffing_Start->RemoveGloves RemoveGoggles Remove Goggles/Face Shield RemoveGloves->RemoveGoggles RemoveLabCoat Remove Lab Coat RemoveGoggles->RemoveLabCoat WashHands Wash Hands RemoveLabCoat->WashHands Doffing_End Exit Lab WashHands->Doffing_End

Caption: Sequential process for correctly putting on and taking off Personal Protective Equipment.

Operational Plan: Safe Handling and Use

Adherence to a strict operational plan is essential for minimizing exposure and preventing accidents.

Step-by-Step Handling Protocol:

  • Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have a spill kit accessible.

  • Transportation: When moving the chemical, use a secondary container to prevent spills in case the primary container breaks.

  • Dispensing: Conduct all dispensing of the chemical inside a chemical fume hood. Use appropriate tools such as a pipette or a graduated cylinder to handle the liquid. Avoid generating aerosols.

  • Reaction Setup: Ensure all glassware is properly clamped and that the reaction setup is stable. If heating the substance, use a well-controlled heating mantle and monitor the temperature closely.

  • Post-Procedure: After completing the work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is critical.

Emergency Situation Immediate Action Plan
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][9][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][9][10]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8]
Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact emergency services.[1][11]

Emergency Response Workflow

Emergency_Response Start Emergency Occurs Assess Assess the Situation (Spill, Exposure, Fire) Start->Assess Evacuate Evacuate Immediate Area (if necessary) Assess->Evacuate FirstAid Administer First Aid (if trained and safe to do so) Assess->FirstAid ContainSpill Contain Spill (if small and trained) Assess->ContainSpill Alarm Activate Alarm / Call for Help Evacuate->Alarm Report Report the Incident Alarm->Report FirstAid->Report ContainSpill->Report

Caption: A logical flow for responding to a chemical emergency in the laboratory.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical aspect of its life cycle management. As a halogenated organic compound, it must be disposed of as hazardous waste.

Waste Management Protocol:

  • Segregation: Collect all waste containing this chemical in a dedicated, clearly labeled "Halogenated Organic Waste" container.[11][13][14] Do not mix with non-halogenated waste, as this increases disposal costs and complexity.[1][14]

  • Containerization: Use a chemically compatible and sealable container for waste collection. Ensure the container is in good condition and has a secure, threaded cap.[11]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.[1][11]

  • Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[1][11]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these comprehensive guidelines, researchers can safely handle this compound, minimizing personal risk and environmental impact, thereby fostering a culture of safety and responsibility within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol
Reactant of Route 2
5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。